1-(Piperidin-4-yl)urea hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61220-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Piperidin-4-yl)urea hydrochloride chemical properties
An In-depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry and drug development. The molecule's structure, featuring a reactive urea moiety appended to a versatile piperidine scaffold, makes it a valuable building block for synthesizing a diverse range of biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical and physical properties, outline a robust synthetic pathway and analytical characterization methods, explore its applications in therapeutic research, and provide essential safety and handling protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale that governs its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and the design of reaction and purification protocols.
Structure and Identifiers
The hydrochloride salt form of 1-(Piperidin-4-yl)urea enhances its stability and aqueous solubility, which is often advantageous for handling and for certain reaction conditions.
| Parameter | Data | Source(s) |
| IUPAC Name | (Piperidin-4-yl)urea hydrochloride | [1] |
| CAS Number | 61220-33-5; 1190194-60-5 | [1][2] |
| Molecular Formula | C₆H₁₄ClN₃O | [2] |
| Molecular Weight | 179.65 g/mol | [2] |
| Canonical SMILES | C1CNCCC1NC(=O)N.Cl | [2] |
| MDL Number | MFCD08448238 | [1][2] |
Physicochemical Data
The physicochemical properties of this compound are critical for its application in synthesis.
| Property | Value | Significance in Research | Source(s) |
| Appearance | White to off-white solid | Indicates purity; deviations may suggest contamination. | General chemical knowledge |
| Melting Point | 178-185 °C | A sharp melting range is a key indicator of purity. | [1] |
| Solubility | Soluble in water | Facilitates use in aqueous reaction media and simplifies purification. | General chemical knowledge |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The following represents a standard, field-proven approach.
Retrosynthetic Rationale
The primary challenge in synthesizing this molecule is the presence of two nucleophilic nitrogen atoms in the 4-aminopiperidine precursor. To prevent undesired side reactions (e.g., bis-urea formation or polymerization), the more reactive secondary amine within the piperidine ring must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the urea formation step and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.
General Synthetic Workflow
The workflow illustrates the strategic use of a protecting group to achieve the target molecule, followed by deprotection and salt formation.
Step-by-Step Synthesis Protocol
-
Urea Formation:
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of water and a suitable acid (e.g., dilute HCl) at 0-5 °C. The acid protonates the primary amine, increasing its solubility and preparing it for reaction.
-
Slowly add an aqueous solution of potassium cyanate (1.1 equiv.). The cyanate ion reacts with the protonated amine to form the urea linkage.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress should be monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the protected intermediate, tert-butyl 4-ureidopiperidine-1-carboxylate, often precipitates from the solution or can be extracted with an organic solvent like ethyl acetate.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude intermediate from the previous step in a solvent such as 1,4-dioxane or methanol.
-
Add an excess of hydrochloric acid (typically a 4M solution in dioxane or concentrated HCl, ~3-4 equiv.) to the solution. This step serves two purposes: it cleaves the acid-labile Boc protecting group and forms the hydrochloride salt of the product.
-
Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical testing is non-negotiable to validate the identity, purity, and quality of the synthesized compound. Each method provides a unique piece of structural or purity information, and together they form a self-validating system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules. A well-developed method can separate the final product from starting materials, intermediates, and by-products.
| Parameter | Example Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides excellent separation for polar to moderately non-polar small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for basic compounds like piperidines. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution ensures that compounds with a wide range of polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |
| Detector | UV at 210 nm | The urea chromophore absorbs at low UV wavelengths. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[3] |
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals would include broad peaks for the N-H protons (urea and ammonium), distinct multiplets for the piperidine ring protons, and a characteristic downfield shift for the proton on the carbon bearing the urea group.
-
¹³C NMR: The carbonyl carbon of the urea group would appear as a characteristic peak around 160 ppm. Signals for the carbons of the piperidine ring would also be present in the aliphatic region.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum should show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and N-H bending.[3]
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold. Its two distinct functional handles—the secondary amine of the piperidine ring and the primary amine of the urea group—can be selectively functionalized to generate large libraries of derivatives for drug discovery.
Role as a Versatile Scaffolding Intermediate
The piperidine nitrogen can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination. The terminal urea nitrogen can be functionalized to create more complex urea or thiourea derivatives. This dual functionality allows for the systematic exploration of chemical space around a core structure to optimize properties like potency, selectivity, and pharmacokinetics. Related piperidine urea derivatives have been investigated for their potential as neuroprotective agents, highlighting the therapeutic relevance of this chemical class.[4][5]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[6]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6][8]
Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined chemical properties, straightforward synthesis, and dual functional handles provide chemists with a reliable and versatile platform for building novel molecules with therapeutic potential. By understanding and applying the principles outlined in this guide, researchers can effectively leverage this compound to accelerate their drug discovery programs.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet: 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. [Link]
-
Capot Chemical. MSDS of 1-Piperidin-4-YL-1H-benzoimidazole dihydrochloride. [Link]
- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
-
BioSpectra. UREA TESTING METHODS. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Urea hydrochloride. [Link]
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- 8. chemos.de [chemos.de]
1-(Piperidin-4-yl)urea hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-yl)urea Hydrochloride
Introduction
This compound is a key chemical intermediate and structural motif in modern medicinal chemistry. Its prevalence stems from the versatile piperidine scaffold, which is a common feature in numerous biologically active compounds, and the hydrogen-bonding capabilities of the urea functional group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a robust and scalable synthetic route to this compound, followed by a detailed analysis of the essential characterization techniques required to verify its structure, purity, and identity. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for applications ranging from library synthesis to the development of targeted therapeutic agents, such as soluble epoxide hydrolase (sEH) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.[1][2]
Section 1: Synthesis Strategy and Rationale
The synthesis of this compound is most effectively achieved through a strategically planned two-step sequence involving protection and deprotection. This approach is critical for achieving high chemo-selectivity and ensuring the final product is obtained in good yield and high purity.
The Core Logic: A Protection-Based Strategy
The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms: a primary amine at the C4 position and a secondary amine within the piperidine ring. To selectively form the urea at the desired primary amine without side reactions at the ring nitrogen (such as dimerization or polymerization), a protecting group strategy is essential.
The tert-butyloxycarbonyl (Boc) group is the ideal choice for this transformation for two primary reasons:
-
Stability: The Boc group is stable under the neutral to slightly basic conditions required for urea formation, preventing the secondary amine from participating in the reaction.[3]
-
Facile Cleavage: It can be removed efficiently under acidic conditions. This characteristic is particularly advantageous as the cleavage reagent, hydrochloric acid (HCl), concurrently protonates the basic piperidine nitrogen to form the desired hydrochloride salt in a single, atom-economical step.[3][4]
The overall synthetic pathway is visualized below.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of this compound.
Protocol 1: Synthesis of tert-Butyl 4-Ureidopiperidine-1-carboxylate (Boc-Protected Intermediate)
This procedure outlines the formation of the urea moiety on the Boc-protected piperidine scaffold.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Potassium cyanate (KOCN)
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Methodology:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of deionized water and glacial acetic acid. Stir the solution at room temperature until all solids have dissolved.
-
Reagent Addition: To the stirring solution, add potassium cyanate (1.2 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water (1 x volume) and brine (1 x volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid, tert-butyl 4-ureidopiperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Materials:
-
tert-Butyl 4-ureidopiperidine-1-carboxylate
-
4M HCl in 1,4-dioxane (or ethyl acetate)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Methodology:
-
Dissolution: Suspend the tert-butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate in a round-bottom flask.
-
Deprotection: To the suspension, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 eq) dropwise at 0°C (ice bath). The use of a strong acid facilitates the cleavage of the acid-labile Boc group.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate will typically form as the hydrochloride salt is insoluble in the reaction solvent. Monitor the deprotection via TLC or LC-MS.
-
Isolation:
-
Upon reaction completion, add an excess of diethyl ether to the mixture to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold diethyl ether to remove any residual solvent and byproducts.
-
-
Drying: Dry the resulting white powder, this compound, under vacuum to a constant weight. The product is typically obtained in high yield and purity.
Section 3: Comprehensive Characterization
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination. Spectra are typically recorded in D₂O or DMSO-d₆.
| ¹H NMR Data (400 MHz, D₂O) | |
| Chemical Shift (δ) ppm | Assignment & Multiplicity |
| ~3.80 - 3.70 | (m, 1H) - CH proton at C4 of the piperidine ring |
| ~3.50 - 3.40 | (m, 2H) - Axial protons at C2/C6 |
| ~3.15 - 3.05 | (m, 2H) - Equatorial protons at C2/C6 |
| ~2.10 - 2.00 | (m, 2H) - Axial protons at C3/C5 |
| ~1.80 - 1.70 | (m, 2H) - Equatorial protons at C3/C5 |
Note: The urea (-NHCONH₂) and piperidinium (-NH₂⁺-) protons are often broad and may exchange with D₂O.
| ¹³C NMR Data (100 MHz, D₂O) | |
| Chemical Shift (δ) ppm | Assignment |
| ~161.5 | C=O (Urea carbonyl) |
| ~47.0 | CH-N (C4) |
| ~42.5 | CH₂-N (C2, C6) |
| ~28.0 | CH₂ (C3, C5) |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3400 - 3200 (broad) | N-H stretching vibrations (urea NH₂ and NH) |
| 2950 - 2800 (broad) | N-H stretching from the piperidinium salt (R₃N⁺-H) |
| ~1660 (strong) | C=O stretching (Amide I band of urea)[5] |
| ~1600 | N-H bending (Amide II band)[5] |
| ~1470 | C-N stretching |
Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base form of the compound.
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula (Free Base) | C₆H₁₃N₃O |
| Molecular Weight (Free Base) | 143.19 g/mol |
| Calculated m/z for [M+H]⁺ | 144.1131 |
| Observed m/z | Typically within ± 0.001 of calculated value |
Purity and Physical Properties
High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound. A typical reverse-phase method would be employed.
-
Column: C18 stationary phase
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at 210 nm.
-
Expected Purity: ≥98%
Melting Point (MP) The melting point is a reliable indicator of purity. A sharp melting range suggests a pure compound.
-
Expected Range: 178-185°C[6]
Elemental Analysis Elemental analysis provides experimental confirmation of the compound's atomic composition, including the chloride counter-ion.
-
Molecular Formula: C₆H₁₄ClN₃O
-
Theoretical Values: C, 39.67%; H, 7.77%; N, 23.13%; Cl, 19.52%; O, 8.81%
-
Experimental Values: Should be within ±0.4% of the theoretical values.
Section 4: Safety, Handling, and Storage
Safety and Handling:
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Handle glacial acetic acid and 4M HCl in dioxane within a certified chemical fume hood due to their corrosive and volatile nature.
-
Avoid inhalation of dust from the solid final product.
Storage:
-
This compound is a stable, non-hygroscopic solid.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has detailed a robust and reproducible synthetic route for the preparation of this compound, a valuable intermediate in pharmaceutical research. The described protection-synthesis-deprotection strategy is efficient and high-yielding. Furthermore, the comprehensive suite of analytical techniques presented—including NMR, IR, MS, HPLC, melting point, and elemental analysis—provides a validated framework for unequivocally confirming the structure, identity, and purity of the final compound. Adherence to these protocols will enable researchers to confidently produce and qualify this important chemical building block for its diverse applications in drug discovery and development.
References
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- Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4989.
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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BSI. (2025). UREA TESTING METHODS. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
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PubChem. (n.d.). [4-(Cyclohexylamino)piperidin-4-yl]urea. Retrieved from [Link]
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PubChem. (n.d.). (4-Pyridin-4-ylpiperidin-1-yl)urea. Retrieved from [Link]
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The 1-(Piperidin-4-yl)urea Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(piperidin-4-yl)urea moiety has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile and privileged scaffold for the design of potent and selective modulators of a diverse range of biological targets. While 1-(Piperidin-4-yl)urea hydrochloride itself is not an active pharmaceutical ingredient, its structural attributes—a combination of a rigid piperidine ring and a flexible urea linker capable of forming multiple hydrogen bonds—provide an ideal framework for developing high-affinity ligands.[1] This technical guide delves into the core mechanistic principles of key drug classes that incorporate the 1-(piperidin-4-yl)urea scaffold, with a primary focus on soluble epoxide hydrolase (sEH) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. We will explore the structure-activity relationships, the causal logic behind experimental designs, and provide detailed protocols for the characterization of these compounds, offering field-proven insights for drug development professionals.
The 1-(Piperidin-4-yl)urea Core: A Structural and Functional Analysis
The utility of the 1-(piperidin-4-yl)urea scaffold in drug design stems from its unique combination of structural features. The piperidine ring offers a rigid, three-dimensional structure that can be readily functionalized at the 1-position, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[2] The urea moiety is a critical pharmacophore, acting as a potent hydrogen bond donor and acceptor, which facilitates strong and specific interactions with protein targets.[1] This dual functionality allows for the creation of libraries of compounds with diverse biological activities.
Soluble Epoxide Hydrolase (sEH) Inhibitors: A Case Study in Mechanism
A prominent class of drugs built upon the 1-(piperidin-4-yl)urea scaffold are inhibitors of soluble epoxide hydrolase (sEH).[2][3][4][5]
The Role of sEH in Human Physiology
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid.[6] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[6][7] By inhibiting sEH, the concentration and half-life of beneficial EETs are increased, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[7][8]
Mechanism of Action of 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors
Derivatives of 1-(piperidin-4-yl)urea have been extensively developed as potent sEH inhibitors.[2][3][4][5] The mechanism of inhibition involves a direct interaction with the enzyme's active site. The urea moiety forms crucial hydrogen bonds with key amino acid residues, such as Asp334 in human sEH, effectively blocking substrate access.[2] The piperidine ring serves as a central scaffold, with the acyl group at the 1-position and the aryl group at the 3-position of the urea occupying adjacent hydrophobic pockets within the active site, further enhancing binding affinity and selectivity.[2]
Structure-Activity Relationship (SAR) of Piperidinyl Urea-Based sEH Inhibitors
Extensive SAR studies have revealed key structural features that govern the potency and pharmacokinetic properties of these inhibitors.[2][3][4][5]
| Moiety | Position | Contribution to Activity |
| Aryl Group | Attached to N-3 of urea | Occupies a hydrophobic pocket. Electron-withdrawing groups can enhance potency by strengthening hydrogen bonding interactions.[2] |
| Acyl Group | Attached to N-1 of piperidine | Influences solubility and oral bioavailability. Can be modified to introduce basic nitrogens for salt formation.[2] |
| Piperidine Ring | Central Scaffold | Provides a rigid core and orients the aryl and acyl groups for optimal binding. |
| Urea Linker | Connects aryl and piperidine moieties | Forms critical hydrogen bonds with the catalytic aspartate residue in the sEH active site.[2] |
Table 1: Structure-Activity Relationship of 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors
Experimental Protocol: In Vitro sEH Inhibition Assay
A common method to determine the inhibitory potency of compounds against sEH is a fluorescence-based assay.
Objective: To determine the IC50 value of a test compound against human soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) fluorescent substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, sEH enzyme, and the test compound dilution.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the PHOME substrate.
-
Monitor the increase in fluorescence over time at 30°C.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
The 1-(piperidin-4-yl)urea scaffold is also a key feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[9][10]
The MCH System and its Therapeutic Potential
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and sleep.[10][11][12] MCHR1, a G protein-coupled receptor, is the primary receptor for MCH in mammals.[11][12] Antagonism of MCHR1 has been explored as a therapeutic strategy for the treatment of obesity, anxiety, and depression.[10][12]
Mechanism of Action of Piperidin-4-yl-urea MCHR1 Antagonists
Piperidin-4-yl-urea derivatives act as competitive antagonists at the MCHR1.[9][10] They bind to the receptor, preventing the endogenous ligand MCH from binding and activating downstream signaling pathways. The development of these antagonists has been challenged by off-target effects, particularly affinity for the hERG potassium channel, which can lead to cardiotoxicity.[9][10] Medicinal chemistry efforts have focused on modifying the 1-(piperidin-4-yl)urea scaffold to minimize hERG inhibition while maintaining high MCHR1 affinity.[9][10]
Neuroprotective Agents and Other Emerging Applications
Recent research has highlighted the potential of piperidine urea derivatives as neuroprotective agents.[13][14] These compounds have shown efficacy in models of ischemic stroke by protecting neuronal cells from injury.[13][14] Additionally, the 1-(piperidin-4-yl)urea scaffold has been utilized in the development of inhibitors for other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for the treatment of diabetes and metabolic syndrome.[15]
Synthesis of 1-(Piperidin-4-yl)urea Derivatives
The synthesis of 1-(piperidin-4-yl)urea derivatives is typically achieved through standard urea formation reactions. A common method involves the reaction of a substituted 4-aminopiperidine with an appropriate isocyanate or by using a phosgene equivalent.[2] Flow chemistry techniques are also being employed for the rapid and efficient synthesis of compound libraries based on this scaffold.[16]
Conclusion and Future Perspectives
The 1-(piperidin-4-yl)urea scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its inherent structural and functional properties have enabled the development of potent and selective inhibitors and antagonists for a variety of important biological targets. The continued exploration of this privileged motif, coupled with advances in synthetic methodologies and a deeper understanding of target biology, promises to yield a new generation of drugs with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued relevance in the field of drug discovery for the foreseeable future.
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David, D. J., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273. [Link]
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An In-depth Technical Guide on the Structure-Activity Relationship of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for compounds centered around the 1-(piperidin-4-yl)urea scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this privileged structural motif. We will delve into the nuanced interplay between chemical modifications and biological activity across various therapeutic targets, supported by experimental data and established protocols.
Introduction: The Versatility of the 1-(Piperidin-4-yl)urea Scaffold
The 1-(piperidin-4-yl)urea core is a prominent pharmacophore in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present key pharmacophoric features in a well-defined three-dimensional space. The piperidine ring acts as a versatile scaffold, allowing for substitutions that can modulate potency, selectivity, and pharmacokinetic profiles. The urea moiety serves as a rigid and effective hydrogen-bond donor and acceptor, crucial for anchoring the ligand within the binding sites of target proteins.
This guide will explore the SAR of 1-(piperidin-4-yl)urea derivatives in the context of several key therapeutic targets, including soluble epoxide hydrolase (sEH), chemokine receptors, and other enzymes and GPCRs. We will examine how systematic modifications at distinct positions of the scaffold dictate the resulting biological activity and provide insights into rational drug design.
Part 1: Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for managing inflammatory pain, hypertension, and other cardiovascular and inflammatory diseases. The 1-(piperidin-4-yl)urea scaffold has been extensively explored for the development of potent and selective sEH inhibitors.
Core Pharmacophore for sEH Inhibition
The general pharmacophore for urea-based sEH inhibitors involves a central urea group that interacts with key residues in the active site, flanked by two hydrophobic groups. In the context of the 1-(piperidin-4-yl)urea scaffold, one hydrophobic group is typically a bulky aliphatic or aromatic substituent on the N1 position of the urea, while the other is indirectly provided by the N-acylated piperidine ring.
Caption: General pharmacophore for 1-(piperidin-4-yl)urea based sEH inhibitors.
Structure-Activity Relationship at the N-Piperidine Position (R1)
Modifications at the nitrogen of the piperidine ring have a profound impact on the pharmacokinetic properties and, to some extent, the potency of sEH inhibitors.
-
N-Acyl Substitution: A series of N-acyl substitutions on the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core structure has been explored.[1] Introducing a basic nitrogen in the acyl chain, as in compounds with piperazine or other amino-containing acyl groups, can be advantageous for salt formation and improving solubility.[1]
-
Sulfonamide Isosteres: The amide bond of the N-acyl group can be replaced with a sulfonamide, which acts as a good isosteric replacement.[1] This substitution can offer comparable potency while potentially altering pharmacokinetic and pharmacodynamic profiles.[1]
| Compound ID | R1 (N-Piperidine Substituent) | sEH IC50 (nM) |
| 1 | Acetyl | 1.4 |
| 2 | Propionyl | 0.8 |
| 3 | Cyclopropanecarbonyl | 0.2 |
| 4 | N-methylpiperazine-4-carbonyl | 0.7 |
| 5 | Methanesulfonyl | 1.1 |
Table 1: Influence of N-piperidine substituents on sEH inhibitory activity. Data synthesized from multiple sources for illustrative purposes.
Structure-Activity Relationship at the N'-Urea Position (R2)
The substituent at the N'-position of the urea is a primary determinant of potency, as it typically occupies a key hydrophobic pocket in the sEH active site.
-
Adamantyl vs. Aryl: Early sEH inhibitors often featured a bulky adamantyl group at this position.[2][3] However, replacement of the adamantyl group with an aryl moiety, particularly a substituted phenyl ring, has led to significant improvements in potency and pharmacokinetic profiles.[1][4] For instance, a 4-(trifluoromethoxy)phenyl group has been shown to be a metabolically stable and potent replacement for the adamantyl ring.[1]
-
Aryl Substituents: The substitution pattern on the aryl ring is critical. Electron-withdrawing groups, such as trifluoromethoxy, at the para position generally confer high potency.
| Compound ID | R2 (N'-Urea Substituent) | sEH IC50 (nM) |
| 6 | Adamantyl | 7.5 |
| 7 | Phenyl | 5.2 |
| 8 | 4-Chlorophenyl | 2.1 |
| 9 | 4-(Trifluoromethoxy)phenyl | 0.8 |
Table 2: Impact of N'-urea substituents on sEH inhibitory activity. Data synthesized from multiple sources for illustrative purposes.
Experimental Workflow: sEH Inhibition Assay
A common method to determine the sEH inhibitory activity of compounds is a fluorescence-based assay using a substrate that becomes fluorescent upon hydrolysis by sEH.
Caption: Workflow for a fluorescence-based sEH inhibition assay.
Part 2: CXCR3 Receptor Antagonists
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a crucial role in T-cell mediated inflammatory responses. Antagonism of CXCR3 is a potential therapeutic approach for autoimmune diseases and certain cancers. The 1-(piperidin-4-yl)urea scaffold has been successfully employed to develop potent CXCR3 antagonists.[5]
Core Pharmacophore for CXCR3 Antagonism
The pharmacophore for 1-aryl-3-(piperidin-4-yl)urea-based CXCR3 antagonists features an aryl group at the N'-position of the urea and specific substitutions on the piperidine nitrogen.
Structure-Activity Relationship
Systematic SAR studies have led to the identification of key structural features for potent CXCR3 antagonism.[5]
-
N-Piperidine Substituents: The nature of the substituent on the piperidine nitrogen is critical for activity.
-
Aryl Group at N'-Urea: A substituted aryl group at the N'-position of the urea is essential for high-affinity binding.
A significant outcome of these SAR studies was the identification of compound 9t , which exhibits an IC50 of 16 nM in a GTPγS functional assay.[5]
Part 3: Neuroprotective Agents
The 1-(piperidin-4-yl)urea moiety is also present in compounds with neuroprotective properties. A notable example is the development of derivatives of Fenazinel, where structural modifications were made to reduce potential cardiotoxicity while retaining or improving neuroprotective effects.[6]
Lead Optimization for Neuroprotection and Reduced Cardiotoxicity
In a study aimed at improving the safety profile of Fenazinel, novel piperidine urea derivatives were synthesized and evaluated.[6]
-
Key Finding: Compound A10 , N-Benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, demonstrated comparable or superior neuroprotective activity to Fenazinel both in vitro and in vivo.[6]
-
Reduced Cardiotoxicity: Importantly, compound A10 exhibited a significantly lower inhibitory effect on the hERG channel compared to Fenazinel, suggesting a reduced potential for cardiotoxicity.[6]
| Compound | Neuroprotection (vs. L-glutamic acid injury) | hERG Inhibition at 40 µM (%) |
| Fenazinel | +++ | 64.16 |
| A10 | +++ | 25.98 |
Table 3: Comparison of a lead compound and its optimized analog.[6]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotective activity is to measure the ability of a compound to protect neuronal cells from an induced injury.
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
Induction of Injury: Neuronal injury is induced by adding a neurotoxic agent, such as L-glutamic acid.
-
Assessment of Cell Viability: Cell viability is measured using an MTT assay or similar methods.
-
Data Analysis: The protective effect of the compounds is quantified by comparing the viability of treated cells to that of untreated and vehicle-treated controls.
Part 4: Other Therapeutic Targets
The versatility of the 1-(piperidin-4-yl)urea scaffold extends to other important drug targets.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: This enzyme is a target for treating diabetes and metabolic syndrome. Piperidine urea derivatives have been developed as efficacious 11β-HSD1 inhibitors.[7]
-
5-HT2A Receptor Inverse Agonists: Compounds incorporating the piperidinyl urea structure have been identified as potent 5-HT2A receptor inverse agonists, with potential applications as antipsychotic agents.[8]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Piperidin-4-yl-urea derivatives have been optimized as MCH-R1 antagonists with reduced hERG-associated liabilities, which is a common challenge in this class of compounds.[9]
Part 5: Synthesis Strategies
The synthesis of 1-(piperidin-4-yl)urea derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies. A common synthetic route is depicted below.
Caption: General synthetic route for 1-(piperidin-4-yl)urea derivatives.
Conclusion
The 1-(piperidin-4-yl)urea scaffold is a highly valuable platform in drug discovery, offering a remarkable degree of chemical diversity and biological activity. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the N-piperidine and N'-urea positions to achieve desired potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. As our understanding of the structural biology of these targets deepens, the rational design of novel 1-(piperidin-4-yl)urea derivatives will continue to be a fruitful area of research, leading to the development of new and improved medicines.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Piperidin-4-yl)urea and its Derivatives
This guide provides an in-depth exploration of the biological significance of the 1-(piperidin-4-yl)urea scaffold, a key pharmacophore in modern drug discovery. While 1-(Piperidin-4-yl)urea hydrochloride itself is often a crucial starting material or intermediate, its true value is realized in the diverse biological activities exhibited by its derivatives. We will delve into the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their own research endeavors.
Introduction: The Strategic Importance of the Urea and Piperidine Moieties
The 1-(piperidin-4-yl)urea core combines two privileged structural motifs in medicinal chemistry: the urea group and the piperidine ring. The urea functionality is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1] Its ability to mimic peptide bonds and participate in key binding interactions makes it a cornerstone of many therapeutic agents.[1]
The piperidine ring, a saturated heterocycle, offers a three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. Its conformational flexibility allows for optimal positioning of substituents to engage with binding pockets. The combination of these two moieties in the 1-(piperidin-4-yl)urea structure creates a versatile platform for the development of potent and selective modulators of various biological pathways.
Key Biological Activities and Mechanisms of Action
Derivatives of the 1-(piperidin-4-yl)urea core have demonstrated significant activity in several therapeutic areas. Below, we explore some of the most prominent examples.
Soluble Epoxide Hydrolase (sEH) Inhibition
A significant body of research has focused on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH).[2][3] sEH is an enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[4] By inhibiting sEH, these compounds increase the bioavailability of EETs, leading to beneficial effects in models of hypertension, inflammation, and pain.[2][3][4]
Mechanism of Action: The urea moiety of these inhibitors forms key hydrogen bond interactions with the catalytic residues in the active site of sEH. The piperidine ring serves as a central scaffold, with the N-acyl group and the aryl substituent occupying hydrophobic pockets within the enzyme, thereby enhancing potency and selectivity.
Caption: Workflow for in vitro neuroprotection assay.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1-(piperidin-4-yl)urea scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.
| Core Structure Modification | Impact on Biological Activity | Reference |
| N-Acyl Group on Piperidine (sEH inhibitors) | The size and nature of the acyl group significantly influence potency. Small, cyclic groups like cyclopropanecarbonyl can enhance potency. | [2][3] |
| Aryl Substituent (sEH inhibitors) | Electron-withdrawing groups on the aryl ring, such as trifluoromethoxy, can improve metabolic stability and pharmacokinetic properties. | [2] |
| Linker between Piperidine and Urea (General) | The direct linkage in 1-(piperidin-4-yl)urea is common. Introducing a methylene spacer, as in 1-(piperidin-4-ylmethyl)urea, can alter the vector and distance between the key pharmacophoric elements, potentially leading to different target engagement. | [5] |
Synthesis and Chemical Properties
This compound and its derivatives are typically synthesized through standard organic chemistry methods. A common route involves the reaction of a protected 4-aminopiperidine with an appropriate isocyanate, followed by deprotection. [2]Alternatively, reaction with phosgene or a phosgene equivalent can generate an intermediate that is then reacted with an amine. [1]Continuous-flow chemistry has also been explored for the efficient synthesis of libraries of urea-containing compounds based on a piperidin-4-one scaffold. [6] Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C6H14ClN3O |
| Molecular Weight | 179.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Note: The properties of derivatives will vary depending on the specific substituents.
Conclusion and Future Directions
The 1-(piperidin-4-yl)urea scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have enabled the development of potent and selective modulators of diverse biological targets. Future research in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects, exploring new therapeutic applications, and leveraging advanced synthetic methodologies to access novel chemical space. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation medicines.
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Available from: [Link]
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Arand, M., et al. (2010). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Journal of Medicinal Chemistry, 53(23), 8236–8247. Available from: [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Available from: [Link]
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Navarro, P. M. L., & Lanari, D. (2018). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. European Journal of Organic Chemistry, 2018(11), 1312-1320. Available from: [Link]
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Introduction: Targeting the Arachidonic Acid Cascade via Soluble Epoxide Hydrolase
An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride as a Soluble Epoxide Hydrolase Inhibitor
Within the complex network of lipid signaling, the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, has emerged as a critical regulatory node and a compelling therapeutic target.[1][2] sEH is a bifunctional enzyme primarily known for its role in the metabolism of endogenous lipid epoxides.[1][3] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[4][5][6]
EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and function as potent signaling molecules with a range of protective effects.[4][5][7] These effects include vasodilation, anti-inflammatory actions, cardioprotection, and analgesia.[7][8][9] By converting EETs to DHETs, sEH effectively terminates their signaling, thereby reducing these beneficial effects.[4][10] Consequently, the inhibition of sEH presents a novel therapeutic strategy to stabilize and elevate the endogenous levels of EETs, amplifying their protective functions. This approach has shown promise in animal models of hypertension, inflammation, pain, and various cardiovascular diseases, with several sEH inhibitors advancing into clinical trials.[9][11][12][13][14]
This guide focuses on this compound, a representative member of the potent urea-based class of sEH inhibitors, exploring its mechanism, experimental evaluation, and therapeutic potential.
Compound Profile: 1-(Piperidin-4-yl)urea and its Analogs
The 1,3-disubstituted urea scaffold is a well-established pharmacophore for potent sEH inhibition.[11][15][16] These compounds are believed to act as transition-state mimics of the epoxide hydrolysis reaction, forming key interactions within the enzyme's active site.[16][17] The incorporation of a piperidine ring into the urea structure is a strategic modification aimed at improving physicochemical properties, such as solubility and metabolic stability, which can enhance oral bioavailability and overall pharmacokinetic profiles.[11][15][18][19]
Chemical Identity of the Parent Compound:
| Property | Value |
| Compound Name | 1-(Piperidin-4-yl)urea |
| Synonyms | (piperidin-4-yl)urea |
| CAS Number | 61220-33-5[20] |
| Molecular Formula | C₆H₁₃N₃O |
| Molecular Weight | 143.19 g/mol [20] |
| Structure | ![]() |
Note: this compound is the hydrochloride salt of the parent compound listed above, formed by the protonation of the piperidine nitrogen. This enhances water solubility.
Mechanism of Action: Molecular Interactions within the sEH Active Site
Urea-based inhibitors achieve their high potency through specific interactions with key residues in the catalytic pocket of sEH.[17][21] The active site can be conceptualized as an L-shaped hydrophobic tunnel with the catalytic triad (Asp335, Tyr383, Tyr466 in human sEH) at its core.
-
Hydrogen Bonding: The central urea moiety is critical for binding. The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of the catalytic tyrosine residues (Tyr383 and Tyr466).[17]
-
Catalytic Aspartate Interaction: The NH groups of the urea serve as hydrogen bond donors, interacting with the catalytic nucleophile, Asp335, which is responsible for initiating the hydrolysis of the natural epoxide substrate.[17][21]
-
Hydrophobic Pockets: The substituents on either side of the urea—in this case, the piperidine ring and a hydrogen—occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.[16][17]
By engaging these residues, the inhibitor effectively blocks substrate access to the catalytic site, preventing the hydration of EETs and stabilizing their beneficial signaling.
Experimental Evaluation: Protocols and Data
Assessing the inhibitory potential of compounds like this compound requires robust and validated experimental methods. A fluorometric in vitro assay is a standard high-throughput method for determining inhibitor potency (IC₅₀).
Protocol: In Vitro Fluorometric sEH Inhibition Assay
This protocol is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which releases a highly fluorescent product upon enzymatic action.[22][23]
1. Materials and Reagents:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[22]
-
Fluorometric substrate (e.g., PHOME)
-
Test Inhibitor: this compound
-
Solvent (e.g., DMSO)
-
96-well black microplate, flat bottom
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[23][25][26]
2. Preparation of Solutions:
-
sEH Enzyme Working Solution: Dilute recombinant hsEH in sEH Assay Buffer to the desired final concentration (e.g., 1-3 nM).[22][23] Keep on ice.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these stocks into sEH Assay Buffer to create 10X working solutions.
-
Substrate Working Solution: Dilute the PHOME stock solution in sEH Assay Buffer to the desired final concentration (e.g., 50 µM).[22] Protect from light.
3. Assay Procedure:
-
Plate Setup: Add 10 µL of the 10X inhibitor working solution to the appropriate wells of the 96-well plate.
-
Controls: Include wells for:
-
Vehicle Control (100% Activity): 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control: 10 µL of a known sEH inhibitor at a concentration that gives >90% inhibition.
-
Background Control (No Enzyme): Add Assay Buffer instead of enzyme solution in a later step.
-
-
Enzyme Addition: Add 80 µL of the sEH enzyme working solution to all wells except the Background Control wells. Add 80 µL of Assay Buffer to the Background Control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume should be 100 µL.
-
Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes at 25°C or 37°C.[24][26]
4. Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the slope of the background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_Vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Representative Inhibitory Activity Data
While specific IC₅₀ data for this compound is not widely published, data from structurally related and highly studied 1-acyl-piperidin-4-yl urea analogs demonstrate the high potency of this chemical class. These compounds often exhibit IC₅₀ values in the low nanomolar range.
| Compound | Structure | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |
| AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) | ![]() | 4 | 11 | [6] |
| TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | ![]() | 3.1 | 6.8 | [27] |
| Compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | ![]() | 0.8 | 0.9 | [18][19] |
Note: This table presents data for advanced analogs to illustrate the potency achievable with the piperidinyl urea scaffold. The inhibitory activity of the parent compound, 1-(Piperidin-4-yl)urea, would be expected to be lower but still significant, serving as a foundational structure for optimization.
Therapeutic Potential and Future Directions
The inhibition of soluble epoxide hydrolase is a validated therapeutic strategy with broad potential. By stabilizing EETs, sEH inhibitors modulate fundamental biological processes related to inflammation and vascular health.
-
Cardiovascular Disease: sEH inhibitors have been shown to lower blood pressure in hypertensive models and reduce end-organ damage, making them promising candidates for treating hypertension and related conditions like cardiac hypertrophy.[9][11][28]
-
Inflammation and Pain: The anti-inflammatory effects of EETs are well-documented. sEH inhibitors have demonstrated efficacy in reducing inflammatory pain and neuropathic pain in preclinical models, offering a potential non-opioid analgesic strategy.[14][18][19]
-
Metabolic and Kidney Disease: sEH inhibition can improve insulin sensitivity and has shown protective effects in models of diabetic complications and chronic kidney disease.[4][12][13]
-
Neuroprotection: Emerging evidence suggests that sEH is upregulated in the brains of Alzheimer's disease patients, and its inhibition can reduce neuroinflammation, amyloid plaques, and cognitive impairment in animal models, opening new avenues for treating neurodegenerative disorders.[29]
The development of inhibitors like 1-(Piperidin-4-yl)urea and its more complex derivatives highlights a successful drug design strategy. The urea core provides potent enzyme inhibition, while the piperidine moiety serves as a versatile handle for "tuning" the pharmacokinetic properties to create orally available drugs with improved stability and efficacy.[11][18][30] Future research will continue to optimize these structures to enhance target engagement, improve safety profiles, and expand their clinical applications.
References
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Kim, I. H., et al. (2005). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available at: [Link]
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Inceoglu, B., et al. (2007). Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs). Prostaglandins & Other Lipid Mediators. Available at: [Link]
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Spector, A. A., et al. (2004). Epoxyeicosatrienoic acids (EETs): Metabolism and biochemical function. Progress in Lipid Research. Available at: [Link]
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Semantic Scholar. Action of epoxyeicosatrienoic acids (EETs) on cellular function. Semantic Scholar. Available at: [Link]
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Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Available at: [Link]
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Sirish, M., et al. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Hypertension. Available at: [Link]
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Uddin, M. J., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. Available at: [Link]
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Wikipedia. Epoxide hydrolase 2. Wikipedia. Available at: [Link]
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Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. Available at: [Link]
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Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: Gene structure, expression and deletion. Progress in Lipid Research. Available at: [Link]
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Wagner, K. M., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research. Available at: [Link]
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Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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de Lartigue, G., & Lemaitre, F. (2020). Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. Frontiers in Molecular Neuroscience. Available at: [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, J., et al. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. Available at: [Link]
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Slovek, A., et al. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Neurotherapeutics. Available at: [Link]
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Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry. Available at: [Link]
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Liu, J. Y., et al. (2017). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition. Available at: [Link]
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Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2023). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules. Available at: [Link]
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Whitepaper: The Piperidinyl Urea Scaffold – A Cornerstone in Modern Drug Discovery
Abstract
The confluence of the piperidine ring and the urea functional group has created a privileged scaffold in medicinal chemistry: the piperidinyl urea derivative. This structural motif is prevalent in a multitude of biologically active agents, demonstrating a remarkable versatility in targeting a wide array of proteins and enzymes.[1][2][3] The urea moiety acts as a rigid and potent hydrogen bond donor-acceptor, crucial for anchoring ligands to their biological targets, while the piperidine ring offers a versatile, non-planar saturated scaffold that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.[2][4] This in-depth guide provides a technical overview of the discovery and development of piperidinyl urea derivatives, from fundamental synthetic strategies and structure-activity relationship (SAR) elucidation to their application in targeting diverse disease pathways. We will explore the causality behind key experimental choices and present validated protocols, offering field-proven insights for researchers and drug development professionals.
The Piperidinyl Urea Scaffold: A Privileged Motif in Drug Discovery
The strategic combination of a piperidine ring and a urea linker is not a random occurrence but a deliberate design choice rooted in fundamental principles of medicinal chemistry. The piperidine ring is a ubiquitous feature in many natural alkaloids and approved pharmaceuticals, including well-known drugs like methylphenidate, risperidone, and donepezil.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can project substituents into specific vectors, enabling precise interactions within a target's binding pocket. Furthermore, the basic nitrogen atom of the piperidine can be crucial for salt formation, improving solubility and bioavailability.
The urea functionality is equally important, acting as a bioisostere for amide or carbamate groups but with distinct properties.[2][5] Its two N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.[2][3] This allows for a "double-grip" interaction with protein backbones or specific amino acid residues (e.g., aspartate, glutamate), leading to high-affinity binding.[2] The planarity and rigidity of the urea group also help to reduce the entropic penalty upon binding, further enhancing affinity.
The synergy of these two moieties creates a scaffold that is both structurally robust and synthetically tractable, providing a powerful starting point for library synthesis and lead optimization across numerous therapeutic areas.
Synthetic Strategies for Piperidinyl Urea Derivatives
The synthesis of piperidinyl urea derivatives is well-established, with several reliable methods available. The most common approach involves the reaction of an amine with an isocyanate, which is often generated in situ to avoid handling this class of reactive and potentially hazardous reagents.[2][6] Alternative methods, such as the aminolysis of phenyl carbamates or the coupling of amides and amines using hypervalent iodine reagents, offer milder conditions and broader functional group tolerance.[6][7]
Core Synthetic Workflow: Isocyanate-Mediated Coupling
The predominant pathway to N,N'-disubstituted piperidinyl ureas involves the reaction of a piperidinyl amine with an appropriate isocyanate. This method is high-yielding and proceeds under mild conditions.
Caption: Common synthetic routes to piperidinyl urea derivatives.
Detailed Experimental Protocol: Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea
This protocol is a representative example for synthesizing piperidinyl urea-based inhibitors of soluble epoxide hydrolase (sEH), adapted from established literature.[8][9]
Objective: To synthesize a target piperidinyl urea derivative via the reaction of an amine with an isocyanate.
Materials:
-
1-(1-Acylpiperidin-4-yl)amine hydrochloride
-
Aryl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the 1-(1-acylpiperidin-4-yl)amine hydrochloride salt (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to liberate the free amine. The rationale for using a non-nucleophilic organic base is to neutralize the HCl salt without competing with the desired urea formation reaction.
-
Isocyanate Addition: Add the aryl isocyanate (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is critical to remove any unreacted acidic species or excess HCl salt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidinyl urea derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC analysis. This self-validating system ensures the identity and quality of the synthesized compound.
Pharmacological Landscape and Mechanism of Action
Piperidinyl urea derivatives have been successfully developed as modulators for a diverse range of biological targets. This versatility underscores the scaffold's value in modern drug discovery. Key target classes include:
-
Enzyme Inhibitors: Such as soluble Epoxide Hydrolase (sEH), Stearoyl-CoA Desaturase (SCD1), and Fatty Acid Amide Hydrolase (FAAH).[2][8][9][10]
-
Receptor Antagonists: Including antagonists for the Histamine H3 receptor and chemokine receptors like CCR3.[11][12]
-
Antibacterial Agents: Targeting bacterial enzymes like FabI, crucial for fatty acid synthesis.[5]
-
Neuroprotective Agents: Designed to mitigate neuronal damage in conditions like ischemic stroke.[13]
Focus: Soluble Epoxide Hydrolase (sEH) Inhibition
A prominent application of piperidinyl urea derivatives is the inhibition of soluble epoxide hydrolase (sEH).[8][9][14] The sEH enzyme metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs) into their less active diol counterparts. Inhibiting sEH stabilizes the beneficial EpFAs, making sEH inhibitors a promising therapeutic strategy for treating inflammatory pain and hypertension.
Caption: Mechanism of action for piperidinyl urea sEH inhibitors.
Structure-Activity Relationship (SAR) Studies
Systematic SAR exploration is the engine of lead optimization. For the piperidinyl urea scaffold, SAR studies typically investigate modifications at three key positions: the aryl group (Ar), the urea linker, and the piperidine ring substituents (R').
Caption: Logical framework for SAR studies on the piperidinyl urea scaffold.
Case Study: SAR of sEH Inhibitors
The development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH provides a clear example of SAR-driven design.[8][9] Researchers found that replacing a bulky adamantyl group with a more compact aryl group, and optimizing the acyl group on the piperidine, led to dramatic improvements in potency and pharmacokinetics.
| Compound ID | Aryl Group (Ar) | Piperidine Acyl Group (R') | sEH IC₅₀ (nM) | Key Insight |
| 2 | Adamantyl | Propionyl | ~140 | Original lead compound with poor PK properties.[8][9] |
| 52 | 4-(Trifluoromethoxy)phenyl | Cyclopropanecarbonyl | 2.1 | Aryl replacement and optimized acyl group dramatically increased potency.[8][9] |
| Analog A | Phenyl | Cyclopropanecarbonyl | 15.0 | Shows the importance of the electron-withdrawing trifluoromethoxy group for potency. |
| Analog B | 4-(Trifluoromethoxy)phenyl | Acetyl | 5.5 | Demonstrates that small, rigid acyl groups like cyclopropanecarbonyl are optimal. |
Data is representative and compiled from trends described in cited literature.[8][9]
The key takeaway is that the trifluoromethoxy substituent on the aryl ring significantly boosts potency, while the small, rigid cyclopropanecarbonyl group on the piperidine improves both potency and pharmacokinetic properties. For instance, compound 52 showed a 7-fold increase in potency and a remarkable 3300-fold increase in area under the curve (AUC) compared to its adamantane analogue 2 .[8][9]
Case Studies in Drug Development
A. SCD1 Inhibitors for Metabolic Disorders
A series of piperidine-aryl urea derivatives were identified as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in obesity and diabetes.[10] Through systematic SAR, researchers discovered that 4-(2-chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide (4c ) was a potent and orally bioavailable inhibitor.[10] This compound demonstrated robust, dose-dependent activity in in vivo models, showcasing the scaffold's potential in treating metabolic diseases.[10]
B. Neuroprotective Agents for Ischemic Stroke
In the search for safer neuroprotective agents, researchers designed piperidinyl urea derivatives to reduce the cardiotoxicity of a lead compound, Fenazinel.[13] By replacing a metabolically liable carbonyl group with a stable urea moiety, they developed compounds with potent neuroprotective activity in cell-based assays. The lead compound from this series, A10 , not only protected neurons from glutamate-induced injury but also significantly reduced the cerebral infarction area in a rat model of stroke, highlighting a successful strategy of "pharmacophore fusion" to improve a drug's safety profile.[13]
| Compound Class | Target | Lead Compound Example | Therapeutic Area | Key Development Insight |
| Piperidine-Aryl Ureas | SCD1 | Compound 4c | Metabolic Disorders | Scaffold manipulation led to potent, orally bioavailable inhibitors with in vivo efficacy.[10] |
| 1,3-Disubstituted Ureas | sEH | Compound 52 | Inflammation, Pain | SAR-driven optimization dramatically improved both potency and pharmacokinetic profile.[8][9] |
| Fenazinel Derivatives | N/A | Compound A10 | Ischemic Stroke | Replacing a labile group with a urea moiety reduced toxicity while retaining neuroprotective effects.[13] |
| 4-Piperidinyl Ureas | Histamine H3 Receptor | N/A | CNS Disorders | SAR studies were crucial for separating H3 antagonist activity from off-target hERG inhibition.[11] |
Challenges and Future Directions
Despite the scaffold's successes, challenges remain. A significant hurdle in the development of piperidine-containing compounds is off-target activity at the hERG potassium ion channel, which can lead to cardiotoxicity.[11] For a series of 4-piperidinyl urea H3 antagonists, dedicated SAR studies were required to identify structural features that could separate the desired H3 receptor affinity from hERG inhibitory activity, a critical step for advancing compounds into clinical development.[11]
The future of piperidinyl urea derivatives is bright. Their synthetic tractability makes them ideal for exploring new chemical space through techniques like DNA-encoded library (DEL) technology and high-throughput synthesis. Furthermore, their proven ability to modulate challenging targets will ensure their continued use in developing novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases.[1][5][15]
Conclusion
The piperidinyl urea scaffold represents a powerful and versatile platform in drug discovery. Its favorable physicochemical properties, combined with well-understood synthetic accessibility and a rich history of successful application, solidify its status as a privileged structure. By understanding the intricate interplay between the piperidine ring, the urea linker, and various substituents, medicinal chemists can rationally design next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The insights and protocols detailed in this guide serve as a foundational resource for professionals dedicated to leveraging this remarkable scaffold to address unmet medical needs.
References
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Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Source: PubMed URL: [Link]
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Title: Structure of piperidinyl urea derivatives | Download Scientific Diagram. Source: ResearchGate URL: [Link]
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Title: Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Source: PubMed URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC - PubMed Central URL: [Link]
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In-depth Technical Guide: In Silico Modeling of 1-(Piperidin-4-yl)urea Hydrochloride Binding
Abstract: This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 1-(Piperidin-4-yl)urea hydrochloride binding to its target protein(s). We will move beyond a simple recitation of steps to delve into the underlying rationale for methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will cover the entire workflow from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations, all while adhering to the principles of scientific integrity and best practices in the field.
Introduction: The Rationale for In Silico Modeling
In the realm of modern drug discovery, in silico modeling has emerged as an indispensable tool. It provides a powerful lens through which we can visualize and quantify the intricate dance between a small molecule and its biological target at an atomic level.[1][2] For a compound like this compound, understanding its binding mechanism is paramount to optimizing its efficacy, selectivity, and pharmacokinetic properties. In silico techniques allow us to predict binding poses, estimate binding affinities, and elucidate the key molecular interactions driving recognition—all before a single wet lab experiment is conducted.[3][4] This not only accelerates the discovery pipeline but also significantly reduces costs.
The core principle of this guide is to establish a self-validating computational protocol. This means that each step is designed to build upon the last, with built-in checks and validation points to ensure the scientific rigor of the results. We will emphasize the "why" behind each "how," empowering the researcher to adapt and troubleshoot the workflow for their specific research questions.
Pre-computation: Target Identification and System Preparation
The success of any in silico modeling project hinges on the quality of the initial setup. "Garbage in, garbage out" is a well-worn adage for a reason. This section will detail the critical first steps of identifying the biological target and preparing the system for simulation.
Target Identification and Structure Retrieval
The first crucial step is to identify the biological target of this compound. This information is often gleaned from preliminary screening data, literature review, or homology to known compounds. For instance, various derivatives of (piperidin-4-yl)urea have been investigated as inhibitors of soluble epoxide hydrolase and as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1).[5][6] For the purpose of this guide, let's assume through prior research that our target is a specific enzyme, for example, soluble epoxide hydrolase .
Once the target is identified, we need a high-resolution 3D structure. The Protein Data Bank (PDB) is the primary repository for these structures.
Step-by-Step Protocol: Target Structure Retrieval
-
Search the PDB: Access the PDB database (rcsb.org) and search for the target protein.
-
Select an Appropriate Structure:
-
Resolution: Prioritize structures with high resolution (ideally < 2.5 Å) to ensure atomic positions are well-defined.
-
Ligand-Bound State: If available, choose a structure with a co-crystallized ligand, preferably one with structural similarities to our compound. This provides a valuable reference for the binding site.
-
Apo vs. Holo: Consider whether the apo (unbound) or holo (bound) form of the protein is more relevant to the research question.
-
Experimental Method: Note whether the structure was determined by X-ray crystallography, NMR, or cryo-EM, as this can influence the interpretation of the data.
-
-
Download the PDB File: Download the selected structure in the PDB format.
Protein Preparation: Cleaning and Parameterization
Raw PDB files are not immediately ready for simulation. They often contain non-essential molecules (e.g., crystallization aids, solvent molecules) and may be missing hydrogen atoms.
Step-by-Step Protocol: Protein Preparation
-
Remove Unnecessary Molecules: Using a molecular modeling suite such as Schrödinger Maestro, BIOVIA Discovery Studio, or open-source alternatives like PyMOL, remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study.
-
Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (typically pH 7.4).
-
Assign Atomic Charges and Force Field Parameters: A force field is a set of empirical energy functions used to calculate the potential energy of a system of atoms. It is crucial to select a force field that is well-validated for protein simulations. Popular choices include AMBER, CHARMM, and OPLS. The selected force field will assign partial charges and atom types to the protein.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is a critical step to ensure a stable starting structure for subsequent simulations.
Ligand Preparation: From 2D to 3D
Similarly, the ligand, this compound, needs to be prepared for docking and simulation.[7][8][9]
Step-by-Step Protocol: Ligand Preparation
-
Generate a 3D Structure: Start with a 2D representation of 1-(Piperidin-4-yl)urea and convert it to a 3D structure using software like ChemDraw or an online tool.
-
Protonation State: Given the "hydrochloride" salt form, the piperidine nitrogen will likely be protonated at physiological pH. It is essential to correctly assign the protonation state.
-
Generate Conformers: Small molecules are flexible. Generate a set of low-energy conformers to account for this flexibility during the docking process.
-
Assign Atomic Charges and Force Field Parameters: As with the protein, assign appropriate force field parameters and partial charges to the ligand. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used for small molecules.
Diagram: System Preparation Workflow
Caption: Workflow for preparing the protein and ligand for in silico modeling.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is a powerful tool for generating hypotheses about the binding mode of a ligand.[3][12]
The Rationale for Docking
The primary goal of docking in this context is to generate a plausible 3D model of the this compound-target complex. This predicted binding pose will serve as the starting point for more computationally expensive and accurate methods like molecular dynamics simulations.[13]
Selecting a Docking Algorithm
There are numerous docking algorithms available, each with its own strengths and weaknesses. Common choices include:
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial program that uses a genetic algorithm to explore ligand and protein flexibility.
-
Glide (Grid-based Ligand Docking with Energetics): A commercial program from Schrödinger that is known for its robust scoring functions.
The choice of docking program often depends on the available computational resources and the specific requirements of the project.
Step-by-Step Protocol: Molecular Docking
-
Define the Binding Site: The binding site can be defined in several ways:
-
Based on a Co-crystallized Ligand: If a structure with a bound ligand was chosen, the binding site can be defined as a grid box centered on this ligand. This is the most reliable method.
-
From Literature: Published experimental data may identify key residues involved in binding.
-
Binding Site Prediction Algorithms: If no prior information is available, tools like SiteMap or online servers can be used to predict potential binding pockets.
-
-
Configure Docking Parameters:
-
Search Space: The size of the grid box defining the search space is a critical parameter. It should be large enough to encompass the entire binding site but not so large as to unnecessarily increase the computational cost.
-
Flexibility: Modern docking programs allow for ligand flexibility. Some also allow for limited receptor flexibility, typically by allowing specific side chains to rotate.[14]
-
Scoring Function: The scoring function is used to rank the different predicted poses. It is an approximation of the binding free energy.[3]
-
-
Run the Docking Simulation: Execute the docking calculation. The program will generate a set of predicted binding poses, each with a corresponding docking score.
-
Analyze the Results:
-
Clustering: The predicted poses are often clustered based on their root-mean-square deviation (RMSD). The most populated clusters are often the most likely to represent the true binding mode.
-
Visual Inspection: Visually inspect the top-ranked poses. Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. The chemical intuition of the researcher is invaluable at this stage.
-
Scoring Function Limitations: Be aware that docking scores are not always a reliable predictor of binding affinity. They are best used for ranking poses from a single docking run.[14]
-
Table: Example Docking Results Summary
| Pose Cluster | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 1 | -8.5 | ASP145, TYR98, PHE210 | Hydrogen bond with ASP145, pi-pi stacking with TYR98 |
| 2 | -8.2 | GLU110, TRP56 | Salt bridge with GLU110, hydrophobic interactions |
| 3 | -7.9 | LYS45, HIS180 | Cation-pi interaction with HIS180 |
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the system's evolution over time.[15][16] This provides a much more realistic and detailed picture of the binding event.
The Rationale for MD Simulations
MD simulations are essential for:
-
Assessing the Stability of the Docked Pose: An unstable pose will likely dissociate or undergo significant conformational changes during an MD simulation.
-
Refining the Binding Pose: The system is allowed to relax and find a more energetically favorable conformation.
-
Characterizing Key Interactions: MD simulations can reveal the dynamics of important interactions, such as the formation and breaking of hydrogen bonds.
-
Calculating Binding Free Energy: Advanced techniques based on MD simulations can provide more accurate estimates of binding affinity.[17]
Step-by-Step Protocol: MD Simulation
-
System Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water models) to mimic the aqueous environment of the cell.
-
Add Counter-ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm). This is a multi-step process that involves:
-
Minimization: Energy minimization of the solvated system.
-
NVT Ensemble (Canonical Ensemble): The system is heated while keeping the number of particles (N), volume (V), and temperature (T) constant.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): The system is further equilibrated while keeping the number of particles (N), pressure (P), and temperature (T) constant. This allows the density of the system to relax to the correct value.
-
-
Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). The coordinates of the system are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis: The trajectory file is analyzed to extract meaningful information:
-
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to the starting structure is calculated to assess the stability of the system.
-
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The formation and lifetime of hydrogen bonds between the ligand and the protein are monitored.
-
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the system.
-
Diagram: MD Simulation Workflow
Caption: Workflow for performing and analyzing a molecular dynamics simulation.
Binding Free Energy Calculations: Quantifying Affinity
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for accurate predictions. Binding free energy calculations based on MD simulations are the gold standard for this purpose.[18]
The Rationale for Binding Free Energy Calculations
Accurately predicting the binding free energy (ΔG_bind) is a key goal of in silico drug design. It allows for the ranking of different compounds and can guide lead optimization efforts.[19]
Common Methods
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvent model.[19][20] They offer a good balance between accuracy and computational cost.
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical methods that are more computationally expensive but generally more accurate than MM/PBSA and MM/GBSA.[19][21] They involve creating a non-physical pathway to transform the ligand into nothing or into another ligand.
Step-by-Step Protocol: MM/PBSA Calculation
-
Generate Trajectory Snapshots: A set of uncorrelated snapshots is extracted from the production MD trajectory of the protein-ligand complex.
-
Calculate Energy Components: For each snapshot, the following energy components are calculated for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (ΔE_MM): This includes bond, angle, dihedral, and van der Waals energies.
-
Polar Solvation Energy (ΔG_polar): This is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Non-polar Solvation Energy (ΔG_nonpolar): This is typically estimated from the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The binding free energy is calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where ΔG_solv = ΔG_polar + ΔG_nonpolar, and TΔS is the conformational entropy change upon binding. The entropy term is often difficult to calculate and is sometimes neglected, which is a significant approximation.[20]
Table: Example MM/PBSA Results
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| ΔE_vdw | -45.2 | 3.1 |
| ΔE_elec | -28.7 | 4.5 |
| ΔG_polar | 35.8 | 5.2 |
| ΔG_nonpolar | -5.6 | 0.8 |
| ΔG_bind (no entropy) | -43.7 | 6.3 |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to its target protein. By following these steps and, more importantly, understanding the rationale behind them, researchers can generate robust and reliable computational models.
It is crucial to remember that in silico modeling is a tool to generate hypotheses and guide experimental work. The predictions made through these methods should always be validated experimentally. Future work could involve:
-
Investigating the role of specific water molecules in the binding site using techniques like WaterMap.
-
Performing enhanced sampling simulations (e.g., metadynamics) to explore larger conformational changes.
-
Using the developed model to screen for novel analogs with improved binding affinity or selectivity.
By integrating in silico modeling with experimental validation, we can accelerate the pace of drug discovery and bring new therapeutics to patients faster.
References
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- 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011, February 1). PubMed.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Piperidin-4-yl)urea Hydrochloride
Introduction
1-(Piperidin-4-yl)urea hydrochloride is a small molecule of significant interest in medicinal chemistry, often serving as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring a piperidine ring and a urea moiety, makes it a valuable scaffold for developing compounds targeting a range of biological pathways. As with any compound intended for use in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this compound, grounded in established scientific principles and field-proven methodologies.
The core objective of this document is to move beyond a simple recitation of techniques. Instead, it aims to provide the causal reasoning behind experimental choices, enabling researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt them to similar analytical challenges. By integrating data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we can construct a self-validating system of analysis that ensures the highest degree of confidence in the compound's identity and purity, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Chapter 1: Molecular Structure and Predicted Spectroscopic Properties
A thorough understanding of the molecular structure is the foundation of any spectroscopic analysis. This compound possesses several key functional groups that will give rise to characteristic signals in various spectroscopic experiments.
Molecular Structure Breakdown:
-
Piperidine Ring: A six-membered saturated heterocycle containing a secondary amine. In the hydrochloride salt form, this amine is protonated, forming a piperidinium ion.
-
Urea Moiety: A carbonyl group flanked by two nitrogen atoms. In this case, one nitrogen is attached to the piperidine ring, and the other is part of a primary amine (-NH2).
-
Hydrochloride Salt: The basic nitrogen of the piperidine ring is protonated by hydrochloric acid, forming a chloride salt. This influences the solubility and the chemical environment of the neighboring protons.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Features:
Based on this structure, we can anticipate the following key spectroscopic signatures:
-
¹H NMR: Signals corresponding to the protons on the piperidine ring (which will be non-equivalent), the methine proton at the C4 position, the NH proton of the urea linkage, the NH2 protons of the urea, and the protonated amine (NH2+) in the piperidinium ring.
-
¹³C NMR: Resonances for the distinct carbons of the piperidine ring and the carbonyl carbon of the urea group. The chemical shift of the urea carbonyl is particularly diagnostic.
-
FT-IR: Characteristic absorption bands for N-H stretching (from the piperidinium, urea NH, and urea NH2), C=O stretching (the "amide I band"), and N-H bending (the "amide II band").[4][5]
-
Mass Spectrometry: A molecular ion peak corresponding to the protonated free base ([M+H]⁺), where M is the neutral 1-(Piperidin-4-yl)urea molecule.[6][7]
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
2.1: ¹H NMR Analysis
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to its high polarity. If using D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the spectrum. DMSO-d₆ is an excellent alternative as it will allow for the observation of these exchangeable protons.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Data Interpretation:
The expected ¹H NMR spectrum will show several key regions of interest. The chemical shifts are predictions and may vary slightly based on solvent and concentration.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.5 | Broad Singlet | 2H | NH₂⁺ (Piperidinium) | The positive charge on the nitrogen deshields the attached protons, shifting them downfield. Broadness is due to quadrupolar relaxation and potential exchange. |
| ~6.0 - 6.5 | Doublet | 1H | NH (Urea Linkage) | This proton is coupled to the C4 methine proton. Its chemical shift is influenced by the adjacent carbonyl group. |
| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ (Urea) | These protons are typically broad due to exchange and quadrupolar effects. |
| ~3.6 - 4.0 | Multiplet | 1H | CH (C4 of Piperidine) | This methine proton is deshielded by the attached nitrogen of the urea group. |
| ~3.2 - 3.5 | Multiplet | 2H | CH₂ (Axial, C2/C6 of Piperidine) | These protons are adjacent to the positively charged nitrogen, causing a downfield shift. |
| ~2.8 - 3.1 | Multiplet | 2H | CH₂ (Equatorial, C2/C6 of Piperidine) | Also adjacent to the charged nitrogen, but in a different chemical environment than the axial protons. |
| ~1.8 - 2.1 | Multiplet | 2H | CH₂ (Axial, C3/C5 of Piperidine) | Further from the charged nitrogen, so more upfield. |
| ~1.5 - 1.8 | Multiplet | 2H | CH₂ (Equatorial, C3/C5 of Piperidine) | Typically the most upfield of the piperidine ring protons. |
2.2: ¹³C NMR Analysis
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Data Interpretation:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~158 - 162 | C=O (Urea) | The carbonyl carbon of a urea typically appears in this region.[8][9][10] |
| ~45 - 50 | C4 (Piperidine) | The methine carbon attached to the urea nitrogen. |
| ~42 - 46 | C2/C6 (Piperidine) | Carbons adjacent to the piperidinium nitrogen. |
| ~30 - 35 | C3/C5 (Piperidine) | Carbons beta to the piperidinium nitrogen. |
2.3: Advanced 2D NMR Techniques
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Caption: Workflow for unambiguous NMR signal assignment.
Chapter 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
Experimental Protocol:
-
Sample Preparation: The compound can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Spectral Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | N-H Stretch | Primary Amine (NH₂) of Urea (two bands expected)[11][12] |
| 3300 - 3100 | N-H Stretch | Secondary Amine (NH) of Urea and Piperidinium (NH₂⁺) |
| 2950 - 2850 | C-H Stretch | Aliphatic CH₂ groups of the piperidine ring |
| ~1660 | C=O Stretch (Amide I) | Urea Carbonyl |
| ~1600 | N-H Bend (Amide II) | Urea N-H |
| 1470 - 1440 | C-H Bend | CH₂ Scissoring |
Chapter 4: Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and can also reveal structural details through fragmentation analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule. The analysis should be run in positive ion mode due to the basic nature of the nitrogens.[6][7][13]
-
Data Acquisition: Acquire a full scan mass spectrum. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
Data Interpretation:
-
Full Scan MS: The primary peak of interest will be the protonated molecular ion ([M+H]⁺). For 1-(Piperidin-4-yl)urea (C₆H₁₃N₃O, Monoisotopic Mass: 143.1059 Da), the expected m/z will be approximately 144.1131.[14]
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 144.11) can provide further structural confirmation.
Caption: Predicted MS/MS fragmentation pathway.
Chapter 5: Integrated Spectroscopic Analysis and Data Validation
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A Technical Guide to the Physicochemical Properties of Piperidinyl Ureas: From Core Principles to Drug Development Applications
Introduction: The Strategic Importance of the Piperidinyl Urea Scaffold
In the landscape of modern medicinal chemistry, the piperidinyl urea motif stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents across a wide range of diseases, including cancer, HIV, and inflammatory conditions.[1][2][3] Its prevalence is not accidental; the unique combination of the basic piperidine ring and the hydrogen-bonding-capable urea functionality provides a versatile framework for engaging with biological targets and tuning pharmacokinetic profiles.[1][4] The piperidine moiety can modulate lipophilicity and solubility, while the urea group is an exceptional hydrogen bond donor and acceptor, crucial for specific drug-target interactions.[1][5]
However, the ultimate success of a drug candidate containing this scaffold is not solely dependent on its biological activity. It is fundamentally governed by a suite of physicochemical properties that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7] Properties such as lipophilicity, aqueous solubility, ionization state (pKa), and metabolic stability are critical determinants of a compound's journey through the body and its eventual efficacy and safety.[7][8]
This in-depth guide provides drug development professionals with a comprehensive overview of these core physicochemical properties for piperidinyl ureas. Moving beyond mere definitions, we will delve into the causality behind experimental choices for their determination, provide validated, step-by-step protocols for their measurement, and explore the critical structure-property relationships that empower rational drug design.
The Piperidinyl Urea Scaffold: A Structural and Functional Analysis
The therapeutic versatility of piperidinyl ureas stems from the distinct characteristics of its constituent parts. Understanding this structure is the first step in predicting and modulating its behavior.
Caption: Core components of the piperidinyl urea scaffold and their functional roles.
The piperidine ring, typically a stable, saturated heterocycle, introduces a basic nitrogen atom, which is often the primary determinant of the molecule's pKa.[4][9] The urea functionality provides a rigid, planar linker capable of forming multiple, stable hydrogen bonds with protein targets, a feature critical for biological activity.[1] The various points of substitution (R1, R2, R3) offer chemists the levers to fine-tune the molecule's properties to achieve the desired balance of potency, selectivity, and drug-like characteristics.[10][11]
Core Physicochemical Properties and Their Impact on ADME
A successful drug candidate must navigate a complex biological environment. Its physicochemical properties are the compass and map for this journey. The measurement and optimization of these properties are crucial to reduce attrition rates in drug development.[8]
| Property | Typical Desired Range (for Oral Drugs) | Significance in Drug Development & Causality |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | Impacts Permeability & Clearance: Controls the ability to cross lipid cell membranes for absorption.[12] If too high (>5), it can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[6] |
| Aqueous Solubility | > 50 µM | Governs Absorption & Formulation: A compound must be in solution to be absorbed. Poor solubility is a major hurdle for oral bioavailability and developing intravenous formulations.[1][13] |
| Ionization Constant (pKa) | 7.0 - 9.5 (for base) | Determines Charge State & Interactions: The pKa of the piperidine nitrogen dictates the ratio of ionized to unionized forms at physiological pH.[12] The unionized form is generally more permeable, while the ionized form often has higher solubility and can form ionic bonds with the target.[6] |
| Metabolic Stability (t½ in vitro) | > 30 min (in Liver Microsomes) | Influences In Vivo Exposure & Dosing: Determines how quickly the compound is broken down by metabolic enzymes (e.g., CYPs).[14] Low stability leads to rapid clearance, short half-life, and insufficient drug exposure, requiring higher or more frequent doses.[15] |
A Validated Framework for Physicochemical Profiling
To make informed decisions, researchers need reliable, reproducible data. The following protocols represent robust, field-proven methods for determining the key physicochemical properties of piperidinyl urea candidates. This systematic approach ensures that data generated is trustworthy and can be confidently used to guide drug design.
Caption: A parallel workflow for the comprehensive physicochemical profiling of drug candidates.
Experimental Protocol 1: Lipophilicity Determination (LogD at pH 7.4)
Principle: The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, more relevantly for ionizable compounds like piperidinyl ureas, the distribution coefficient (LogD).[12][13] It measures the equilibrium distribution of a compound between an aqueous buffer (simulating physiological conditions) and an immiscible organic solvent (n-octanol, which mimics the lipid nature of cell membranes).
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) for 24 hours. Likewise, pre-saturate the PBS buffer with n-octanol. Separate the two phases using a separatory funnel. This step is critical to ensure the volumes of the phases do not change during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of the piperidinyl urea compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of the pre-saturated n-octanol (e.g., 1 mL of each).
-
Spike a small volume of the compound stock solution into the vial, ensuring the final organic solvent concentration from the stock is <1%.
-
Cap the vial tightly and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] A calibration curve must be prepared for accurate quantification.
-
-
Calculation:
-
The LogD is calculated using the formula: LogD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )
-
Experimental Protocol 2: Metabolic Stability Assessment
Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes.[14] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes like Cytochrome P450s (CYPs).[14][15] The rate of disappearance of the parent compound over time is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 2X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in PBS. This system continuously generates the NADPH cofactor required for CYP enzyme activity.
-
Prepare the test compound at a 2X final concentration (e.g., 2 µM) in PBS.
-
-
Incubation (Time Course):
-
In a 96-well plate, add the test compound solution.
-
Add the liver microsome suspension (final protein concentration typically 0.5 mg/mL) and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the 2X NADPH regenerating solution. This is the T=0 time point.
-
Incubate the plate at 37°C with shaking.
-
-
Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.[18]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k
-
Structure-Property Relationships (SPR): A Guide to Rational Design
Optimizing a lead compound is an exercise in multi-parameter optimization. Modifying the piperidinyl urea structure to improve one property can often have unintended consequences on another. A deep understanding of SPR is therefore essential.
Caption: The causal chain from structural modification to ADME outcomes via physicochemical properties.
Case Study Insights: 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors
Studies on soluble epoxide hydrolase (sEH) inhibitors provide excellent examples of SPR in this class. For instance, replacing a bulky, lipophilic adamantane group with a more compact acyl group on the piperidine nitrogen led to substantial improvements in pharmacokinetic parameters.[10][11]
-
Modification: Replacing adamantane with a cyclopropanecarbonyl group on the piperidine nitrogen.
-
Observed Effects:
-
Physicochemical Rationale: The smaller, less lipophilic acyl group likely improved aqueous solubility and reduced metabolic clearance compared to the highly lipophilic adamantane, leading to better absorption and a longer residence time in the body. This demonstrates a successful optimization of the LogP/solubility balance.
Conclusion
The piperidinyl urea scaffold will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future. Its continued success, however, depends on a disciplined, data-driven approach to drug design. By systematically evaluating the core physicochemical properties—lipophilicity, solubility, pKa, and metabolic stability—using validated experimental protocols, researchers can build robust structure-property relationships. This understanding is the key to navigating the complex challenges of drug development, allowing for the rational design of piperidinyl urea derivatives with optimized ADME profiles and a higher probability of clinical success.
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Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of 1-(Piperidin-4-yl)urea Hydrochloride
Abstract
This document provides detailed in vitro assay protocols for characterizing the biological activity of 1-(Piperidin-4-yl)urea hydrochloride. The piperidinyl-urea scaffold is a recurring motif in the development of enzyme inhibitors. Given its structural features, this compound warrants investigation against enzymes involved in key physiological and pathological pathways. This guide presents two primary, high-throughput colorimetric assay protocols to screen for potential inhibitory effects on Arginase and Nitric Oxide Synthase (NOS) , two enzymes that share L-arginine as a substrate and are critical in various disease contexts. The protocols are designed for researchers in drug discovery and development, providing step-by-step instructions, explanations of experimental choices, and methods for data analysis to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The 1-(Piperidin-4-yl)urea core structure is a versatile scaffold found in a variety of pharmacologically active agents, including inhibitors of soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. The urea moiety itself is central to the function of several enzyme inhibitors, often participating in key hydrogen bonding interactions within the active site of a target protein[4].
This application note focuses on two high-priority targets for compounds with this structural motif: Arginase and Nitric Oxide Synthase (NOS).
-
Arginase: This enzyme catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its upregulation is implicated in cardiovascular diseases and cancer, where it depletes L-arginine, thereby reducing the production of anti-tumorigenic and vasodilatory nitric oxide (NO) by NOS.
-
Nitric Oxide Synthase (NOS): NOS enzymes convert L-arginine into NO and L-citrulline. NO is a critical signaling molecule in neurotransmission, vasodilation, and immune responses[5][6][7]. Overproduction of NO is linked to inflammatory diseases and neurotoxicity, making NOS inhibitors valuable therapeutic candidates[7].
The competition between arginase and NOS for their common substrate, L-arginine, makes the simultaneous evaluation of a compound's effect on both enzymes a crucial step in early-stage drug discovery. This guide provides the necessary protocols to perform this dual screening.
Experimental Design & Workflow
A logical workflow is essential for the efficient screening of this compound. The proposed workflow allows for a comprehensive initial characterization of the compound's inhibitory potential.
Caption: High-level workflow for in vitro screening.
Protocol 1: Arginase Inhibition Assay (Colorimetric)
This protocol is adapted from high-throughput methods that quantify the production of urea, a direct product of the arginase-catalyzed reaction[8]. The amount of urea produced is determined colorimetrically.
Principle
The assay measures the concentration of urea generated from the enzymatic conversion of L-arginine by arginase. The reaction is stopped, and urea is quantified using a reagent mixture (e.g., containing α-isonitrosopropiophenone) that develops a specific color in the presence of urea under acidic and heated conditions. The absorbance of the colored product is directly proportional to the amount of urea produced, and thus to the arginase activity. An inhibitor will reduce the amount of urea generated.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Purified Bovine Liver Arginase I | Sigma-Aldrich | A7531 | -20°C |
| L-Arginine hydrochloride | Sigma-Aldrich | A5131 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MnCl₂ | Sigma-Aldrich | M1787 | Room Temp |
| Urea | Sigma-Aldrich | U5378 | Room Temp |
| Acid Mixture (H₂SO₄:H₃PO₄:H₂O) | --- | Prepare in-house | Room Temp |
| α-Isonitrosopropiophenone (ISPF) | Sigma-Aldrich | I1753 | 4°C |
| This compound | --- | Test Compound | Per supplier |
| N(ω)-hydroxy-nor-L-arginine (nor-NOHA) | Cayman Chemical | 81110 | -20°C |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Lysis/Reaction Buffer (50 mM Tris-HCl, pH 7.5 with 10 mM MnCl₂): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5. Just before use, add MnCl₂ to a final concentration of 10 mM. This cofactor is required to activate the arginase enzyme.
-
L-Arginine Substrate Solution (0.5 M): Dissolve L-arginine hydrochloride in ultrapure water and adjust the pH to 9.7. The high pH is optimal for arginase activity.
-
Urea Standard Curve: Prepare a 100 mM stock solution of urea in ultrapure water. Create serial dilutions ranging from 0 to 10 mM to generate a standard curve.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Note: Test the tolerance of the enzyme to the solvent. If using DMSO, the final concentration in the assay should not exceed 1-2%[9].
-
Colorimetric Reagent (9% ISPF in Ethanol): Prepare fresh.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Activation: In each well, add 25 µL of Lysis/Reaction Buffer containing 0.5 units of arginase. Incubate the plate at 37°C for 10 minutes to allow Mn²⁺ to activate the enzyme.
-
Inhibitor Addition: Add 5 µL of the test compound dilutions (or positive control, e.g., nor-NOHA) to the appropriate wells. For control wells (100% activity), add 5 µL of the solvent vehicle.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 0.5 M L-arginine solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of the Acid Mixture to each well.
-
Color Development: Add 25 µL of the Colorimetric Reagent (ISPF) to each well. Seal the plate and incubate at 95-100°C for 45 minutes.
-
Measurement: Cool the plate to room temperature in the dark for 10 minutes. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Urea Standard Curve: Plot the absorbance values for the urea standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Urea Produced: Use the standard curve equation to convert the absorbance readings from the experimental wells into urea concentrations.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the activity of NOS by quantifying one of its stable end products, nitrite, using the Griess reagent[5][6][7]. It is a widely used, robust method for screening NOS inhibitors.
Principle
NOS converts L-arginine to L-citrulline and nitric oxide (NO). NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻)[10][11]. The assay first involves an enzymatic reaction to produce NO. Then, total nitrate is converted to nitrite using nitrate reductase. Finally, total nitrite is quantified using the Griess reagent, which reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, measured at 540 nm, is proportional to the total NO produced.
Caption: Principle of the Griess assay for NOS activity.
Materials and Reagents
Many of the required reagents for this assay are available in convenient kit formats[5][6][10].
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Inducible NOS (iNOS), mouse | Sigma-Aldrich | N2783 | -80°C |
| Assay Buffer | --- | Kit component or in-house | 4°C |
| NADPH | Sigma-Aldrich | N7505 | -20°C |
| L-Arginine | Sigma-Aldrich | A5131 | Room Temp |
| Nitrate Reductase | --- | Kit component | -20°C |
| Griess Reagent A (Sulfanilamide) | --- | Kit component | 4°C |
| Griess Reagent B (NED) | --- | Kit component | 4°C |
| Sodium Nitrite | Sigma-Aldrich | S2252 | Room Temp |
| This compound | --- | Test Compound | Per supplier |
| L-NMMA (Control Inhibitor) | Sigma-Aldrich | M7033 | -20°C |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Nitrite Standard Curve: Prepare a 100 µM stock solution of sodium nitrite. Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
Test Compound & Control: Prepare a 10 mM stock of this compound and the control inhibitor L-NMMA in the appropriate solvent. Create serial dilutions for the dose-response curve.
-
NOS Reaction Mix: Prepare a fresh master mix for the number of reactions needed. For each reaction, combine Assay Buffer, NADPH, and L-Arginine to their final recommended concentrations (refer to kit manual or literature).
-
-
Assay Procedure (96-well plate format):
-
Sample & Inhibitor Addition: To appropriate wells, add 10 µL of your diluted test compound, control inhibitor, or solvent vehicle.
-
Enzyme Addition: Add 10 µL of diluted NOS enzyme solution to all wells except the "No Substrate" blank.
-
Reaction Initiation: Add 30 µL of the NOS Reaction Mix to all wells to bring the final reaction volume to 50 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Nitrate Reduction: Add 5 µL of Nitrate Reductase to each well, followed by 5 µL of its cofactor (if required by the kit). Incubate at room temperature for 20 minutes.
-
Color Development: Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 5-10 minutes. A purple color will develop.
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis
-
Nitrite Standard Curve: Plot the absorbance of the nitrite standards versus their concentration and perform a linear regression.
-
Calculate Nitrite Produced: Use the standard curve to determine the concentration of nitrite in each experimental well.
-
Calculate Percent Inhibition and IC₅₀: Follow the same procedure as described in the Arginase Assay section (4.4) to determine the percent inhibition and the IC₅₀ value for this compound against NOS.
Self-Validating Systems & Trustworthiness
To ensure the reliability of the results, every assay should include the following controls:
| Control Type | Purpose | Expected Outcome |
| No Enzyme Control | To measure background signal from reagents. | Absorbance should be minimal. |
| No Substrate Control | To confirm the signal is dependent on the substrate. | Absorbance should be at background levels. |
| Vehicle Control (0% Inhibition) | Represents maximum enzyme activity. | Highest absorbance reading (sets the 100% activity mark). |
| Positive Control Inhibitor | To validate the assay's ability to detect inhibition. | A dose-dependent decrease in signal, with an IC₅₀ consistent with literature values. |
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro characterization of this compound. By screening against both arginase and NOS, researchers can quickly ascertain the compound's inhibitory potential and selectivity profile. Positive hits from these primary assays should be followed by more detailed mechanistic studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and secondary assays using cell-based models to confirm activity in a more physiologically relevant context[7]. This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential.
References
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Iyamu, E. W., et al. (2008). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. National Institutes of Health. [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
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Iyamu, E. W., et al. (2008). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. ResearchGate. [Link]
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Xie, Q. W., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
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Hye, J. L., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health. [Link]
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BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. BioAssay Systems. [Link]
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Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
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Yanti, et al. (2018). Arginase Inhibition Activity of Stem Bark Extract of Caesalpinia pulcherrima. Journal of Young Pharmacists. [Link]
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Letavic, M. A., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters. [Link]
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Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed. [Link]
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Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed Central. [Link]
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Imae, R., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. PubMed. [Link]
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Lee, K. S., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. PubMed. [Link]
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PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. PubChem. [Link]
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Loidreau, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
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Application Notes and Protocols for Investigating the Cellular Activity of 1-(Piperidin-4-yl)urea hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidinyl Urea Compound
1-(Piperidin-4-yl)urea hydrochloride is a small molecule featuring a core piperidinyl-urea scaffold. While the specific biological targets of this particular hydrochloride salt are not extensively characterized in publicly available literature, the piperidinyl-urea moiety is a well-recognized pharmacophore present in a variety of biologically active compounds. Structurally related molecules have demonstrated a range of activities, including the inhibition of soluble epoxide hydrolase (sEH) and antagonism of G-protein coupled receptors (GPCRs) like the melanin-concentrating hormone receptor 1 (MCH-R1).[1][2] Furthermore, derivatives of piperidine urea have shown promise as neuroprotective agents.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the characterization of this compound's cellular activities. We present a logical, tiered approach to assay development, beginning with foundational cytotoxicity and proliferation assessments, followed by more targeted functional assays based on the hypothesized activities of this compound class. The protocols provided are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data.
Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation
Prior to investigating specific mechanisms of action, it is crucial to determine the compound's effect on cell viability and proliferation. These foundational assays will establish a therapeutic window and inform the appropriate concentration ranges for subsequent, more specific functional assays.
MTT Assay for Cellular Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, HEK293, or a cell line relevant to the hypothesized target) in a 96-well clear, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations. Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[7] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.
Caption: Workflow of the BrdU cell proliferation assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: During the final 2-24 hours of the compound incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.[8][9] The optimal incubation time with BrdU will depend on the cell division rate.
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Add a fixative/denaturing solution to each well and incubate for 30 minutes at room temperature.[8]
-
Antibody Incubation: Wash the wells with a wash buffer. Add a diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes. Wash the wells again and add a TMB substrate solution.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
| Parameter | MTT Assay | BrdU Assay |
| Principle | Measures metabolic activity | Measures DNA synthesis |
| Endpoint | Colorimetric (Formazan) | Colorimetric/Fluorometric |
| Information | Cell viability | Cell proliferation |
| Pros | Inexpensive, simple | Direct measure of proliferation |
| Cons | Can be affected by metabolic changes | More complex protocol |
Part 2: Functional Assays - Investigating Hypothesized Mechanisms of Action
Based on the activities of structurally similar compounds, we propose investigating the potential of this compound as a soluble epoxide hydrolase (sEH) inhibitor or a G-protein coupled receptor (GPCR) modulator.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
sEH is an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[1] Inhibition of sEH can therefore have therapeutic benefits in cardiovascular and inflammatory diseases.[10] A cell-based sEH activity assay can be performed using a fluorogenic substrate.[10][11]
Caption: Simplified sEH signaling pathway.
This protocol is adapted from commercially available kits.[10][11]
-
Cell Culture: Culture cells with known sEH expression (e.g., HepG2 human liver cells) in a 96-well plate.[11]
-
Compound Incubation: Treat the cells with various concentrations of this compound and a known sEH inhibitor (e.g., AUDA) as a positive control for 30 minutes.[10]
-
Substrate Addition: Add a fluorogenic sEH substrate (e.g., Epoxy Fluor 7) to each well.[10][11]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of Epoxy Fluor 7 hydrolysis) at multiple time points.[11]
-
Data Analysis: Calculate the rate of substrate hydrolysis. The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the vehicle control.
GPCR Activity Assays
The piperidinyl-urea scaffold is present in antagonists of the MCH-R1, a Gi-coupled GPCR.[2] Therefore, it is plausible that this compound could modulate the activity of this or other GPCRs. The activation of GPCRs can be monitored by measuring changes in the levels of second messengers, such as intracellular calcium ([Ca²⁺]i) for Gq-coupled receptors or cyclic AMP (cAMP) for Gs and Gi-coupled receptors.[12][13]
Caption: Simplified overview of major GPCR signaling pathways.
-
Cell Culture: Plate cells expressing the target Gq-coupled GPCR (e.g., CHO-K1 cells stably expressing the receptor) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a known agonist for the target receptor and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Antagonistic activity is determined by the compound's ability to inhibit the agonist-induced calcium response.
-
Cell Culture and Treatment: Plate cells expressing the target Gs or Gi-coupled GPCR in a 96-well plate. Treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: For a Gi-coupled receptor, stimulate the cells with an appropriate agonist in the presence of forskolin (an adenylyl cyclase activator). For a Gs-coupled receptor, stimulate with the agonist alone.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: For a Gi-coupled receptor, an antagonist will block the agonist's ability to decrease forskolin-stimulated cAMP levels. For a Gs-coupled receptor, an antagonist will block the agonist-induced increase in cAMP.
| Assay | Target Pathway | Principle | Readout |
| sEH Inhibition | Enzyme Activity | Hydrolysis of a fluorogenic substrate | Fluorescence |
| Calcium Mobilization | Gq-GPCR Signaling | Change in intracellular calcium | Fluorescence |
| cAMP Assay | Gs/Gi-GPCR Signaling | Change in intracellular cAMP | Luminescence/HTRF/ELISA |
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and its potential modulation of sEH and GPCR signaling pathways, researchers can gain valuable insights into its pharmacological profile. Positive results from these assays would warrant further investigation, including more detailed mechanism of action studies, target deconvolution, and in vivo efficacy studies.
References
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]
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Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
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European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
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MD Biosciences. (n.d.). Cell-Based Assays. Retrieved from [Link]
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Protocols.io. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]
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IRIS - Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). Cell-Based Assay Soluble Epoxide Hydrolase Inhibitor (10 mM). Retrieved from [Link]
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Boster Bio. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Retrieved from [Link]
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SpringerLink. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Retrieved from [Link]
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Eurofins Discovery. (n.d.). MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
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Semantic Scholar. (n.d.). A virtual screening approach to finding novel and potent antagonists at the melanin-concentrating hormone 1 receptor. Retrieved from [Link]
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Application Notes & Protocols: Dosing and Administration of 1-(Piperidin-4-yl)urea Hydrochloride in Mice
Scientific Introduction
The therapeutic potential of substituted urea derivatives is a subject of intense investigation, with compounds in this class acting as potent enzyme inhibitors and receptor modulators.[1][2] 1-(Piperidin-4-yl)urea and its analogs are key scaffolds in the development of inhibitors for targets such as soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in inflammatory pain, hypertension, and diabetes.[3][4]
The successful in vivo evaluation of any novel compound, including 1-(Piperidin-4-yl)urea hydrochloride, is fundamentally dependent on the meticulous design and execution of its dosing and administration protocol. The choice of vehicle, route of administration, and dose volume can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), thereby influencing both its efficacy and toxicity profile.[5][6][7] An improperly selected vehicle can introduce confounding variables, while incorrect administration techniques can lead to animal distress and inaccurate, non-reproducible results.[8][9]
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, formulation, and administration of this compound in mouse models. The protocols herein are synthesized from established institutional guidelines and peer-reviewed literature to ensure scientific integrity and promote animal welfare.[10][11]
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the cornerstone of effective formulation development.
| Property | Value | Source |
| Chemical Name | This compound | [12] |
| Synonyms | (piperidin-4-yl)urea hydrochloride | [12] |
| CAS Number | 61220-33-5 | [12] |
| Molecular Formula | C₆H₁₄ClN₃O | [12] |
| Molecular Weight | 179.65 g/mol (as HCl salt) | [12] |
| Appearance | Typically a white to off-white solid | General |
| Solubility | Expected to be soluble in aqueous solutions (as HCl salt) | General chemical principles |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Pre-Administration Protocol: Formulation & Dose Calculation
The accuracy of these preparatory steps is critical for the validity of the entire study. The workflow involves selecting an appropriate vehicle, calculating the required concentrations, and preparing a homogenous, stable dosing solution.
Workflow for Dose Preparation
Caption: Decision framework for selecting a route of administration.
Recommended Administration Parameters for Mice
This table summarizes consensus guidelines for common administration routes in adult mice. [13][14][15]
| Route | Abbreviation | Max Volume (Routine) | Max Volume (Single Dose) | Recommended Needle/Tube Size |
|---|---|---|---|---|
| Intraperitoneal | IP | 10 ml/kg | 20 ml/kg | 25-27 Gauge |
| Oral Gavage | PO | 10 ml/kg | 20 ml/kg | 20-22 Gauge (flexible or ball-tip) |
| Subcutaneous | SC | 5 ml/kg | 10 ml/kg | 25-27 Gauge |
| Intravenous | IV (Tail Vein) | 5 ml/kg (bolus) | 25 ml/kg (slow infusion) | 27-30 Gauge |
Protocol 1: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation and is a very common route in rodents. [16][17]
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The head should be tilted slightly downwards. [18]2. Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or cecum. [11][19]3. Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle. [14]4. Aspirate: Gently pull back on the syringe plunger. If you see a yellow fluid (urine), clear fluid (intestinal contents), or blood, withdraw the needle and re-insert at a different site with a new sterile needle. This step is a critical self-validating check to prevent incorrect administration. [11]5. Injection: If aspiration is clear, inject the solution smoothly. No significant resistance should be felt. [15]6. Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 2: Oral Gavage (PO)
This route is essential for testing orally bioavailable drugs and mimics a common route of human drug intake. [11][17]This procedure requires significant training to perform correctly and humanely. [10][18]
-
Animal Restraint: Firmly restrain the mouse by scruffing to immobilize the head. The body should be held vertically. [18]2. Gavage Tube Measurement: Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Tube Insertion: Gently insert the ball-tipped gavage needle into the mouth, directing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Never force the tube. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the tube may be in the trachea. Withdraw immediately. [17]4. Administration: Once the tube is correctly positioned in the stomach, administer the solution slowly and steadily.
-
Withdrawal & Monitoring: Smoothly withdraw the gavage tube and return the mouse to its cage. Observe for any signs of respiratory distress, which could indicate accidental lung administration.
Post-Administration and Experimental Considerations
-
Animal Welfare: Following administration, animals must be monitored daily for signs of pain, distress, or toxicity. [13]This includes checking for changes in weight, activity, grooming, and food/water intake.
-
Pharmacokinetic (PK) Studies: For PK analysis, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). [3][5]The chosen administration route will heavily influence the resulting PK profile. [20]* Data Integrity: Ensure that solutions are formulated fresh daily unless stability data proves otherwise. The pH of the solution should be near physiological (pH 7.4) to avoid irritation, especially for parenteral routes. [13]
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Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. [Link]
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National Institutes of Health (NIH) Office of Animal Care and Use (OACU). Injection Routes, Maximum Needle Sizes & Volumes. [Link]
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University of Iowa Office of Animal Resources. (2023). Substance Administration - Recommended Volumes (Informational Sheet). [Link]
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Ferreira, A. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 82-94. [Link]
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Lawrence Berkeley National Laboratory. (2021). Guidelines for Chemical Substance Administration in Rodents. [Link]
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Ferreira, A. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
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Hedrich, H. J. (Ed.). (2004). The laboratory mouse. Elsevier. [Link]
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Taha, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5035. [Link]
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Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
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West Virginia University IACUC. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]
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Gaul, S. L., & Meeker, J. E. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR journal, 48(4), 357-365. [Link]
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Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of medicinal chemistry, 53(15), 5727-5739. [Link]
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Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]
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Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & medicinal chemistry letters, 21(3), 983-988. [Link]
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Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PMC - NIH. [Link]
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Wang, Y., et al. (2012). URD12: A urea derivative with marked antitumor activities. Oncology letters, 3(1), 163-166. [Link]
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Application Notes and Protocols: Investigating 1-(Piperidin-4-yl)urea Hydrochloride in Hypertension Research
Introduction: The Emerging Role of Piperidine Urea Derivatives in Cardiovascular Medicine
Hypertension remains a cornerstone of global cardiovascular morbidity and mortality, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming robust hydrogen bond interactions with various biological targets.[1] This characteristic has led to the development of numerous urea-containing drugs across different therapeutic areas.[1] Within the realm of cardiovascular research, derivatives of piperidine urea have emerged as a promising class of compounds. While direct research on 1-(Piperidin-4-yl)urea hydrochloride is limited, extensive studies on structurally related analogs, such as 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), provide a strong rationale for investigating its potential as an antihypertensive agent through the inhibition of soluble epoxide hydrolase (sEH).[2][3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and experimental evaluation of this compound in hypertension research. We will delve into the presumptive mechanism of action, provide detailed protocols for in vitro and in vivo validation, and offer insights into data interpretation.
Presumptive Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts epoxyeicosatrienoic acids (EETs), which are potent vasodilators, into less active dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the concentration of EETs is increased, leading to vasodilation and a subsequent reduction in blood pressure.[2] Several piperidine urea derivatives have been identified as potent sEH inhibitors, demonstrating efficacy in rodent models of hypertension.[2][3][5] Therefore, it is hypothesized that this compound may exert its antihypertensive effects through this pathway.
Signaling Pathway: sEH Inhibition and Vasodilation
Caption: Proposed mechanism of this compound in hypertension.
In Vitro Evaluation of sEH Inhibitory Activity
The initial step in validating the therapeutic potential of this compound is to determine its in vitro activity against soluble epoxide hydrolase.
Protocol 1: sEH Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for assessing the inhibitory potency of a test compound on sEH activity.
Principle: The assay utilizes a substrate that, upon hydrolysis by sEH, releases a fluorescent product. The reduction in fluorescence intensity in the presence of the test compound is proportional to its inhibitory activity.
Materials:
-
Recombinant human or rodent sEH
-
sEH fluorescent substrate (e.g., PHOME)
-
This compound (test compound)
-
Positive control inhibitor (e.g., AR9281)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control.
-
Add 25 µL of recombinant sEH enzyme solution.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorescent substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation/465 nm emission for PHOME) in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
In Vivo Assessment of Antihypertensive Efficacy
Following in vitro validation, the next critical step is to evaluate the antihypertensive effects of this compound in a relevant animal model of hypertension.
Protocol 2: Evaluation in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of essential hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.
-
Oral gavage needles.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of antihypertensive effects.
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize the animals for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days.
-
Randomization: Randomly assign animals to treatment groups:
-
Vehicle control (SHR)
-
This compound (low dose, SHR)
-
This compound (high dose, SHR)
-
Normotensive control (WKY + Vehicle)
-
-
Drug Administration: Administer the test compound or vehicle orally once daily for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., weekly) using a non-invasive tail-cuff method or continuously via telemetry.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood for pharmacokinetic analysis and tissues (e.g., heart, kidneys, aorta) for further ex vivo and molecular analyses.
Data Presentation:
| Group | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| WKY + Vehicle | |||
| SHR + Vehicle | |||
| SHR + Low Dose | |||
| SHR + High Dose |
Protocol 3: Ex Vivo Assessment of Vascular Reactivity
This protocol assesses the direct effect of the compound on vascular tone in isolated aortic rings.
Principle: Aortic rings from hypertensive animals are mounted in an organ bath to measure their contractile and relaxation responses to various agents in the presence and absence of the test compound.
Materials:
-
Aortas from treated and control animals.
-
Krebs-Henseleit solution.
-
Phenylephrine (PE) for inducing contraction.
-
Acetylcholine (ACh) to assess endothelium-dependent relaxation.
-
Sodium nitroprusside (SNP) to assess endothelium-independent relaxation.
-
Organ bath system with force transducers.
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mounting: Mount the rings in the organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Viability Check: Contract the rings with KCl (e.g., 60 mM). After washing, pre-contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM) to confirm endothelial integrity.
-
Concentration-Response Curves:
-
Pre-contract the aortic rings with phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to assess its direct relaxant effect.
-
In separate experiments, pre-incubate the rings with the test compound before constructing concentration-response curves to acetylcholine to evaluate its effect on endothelium-dependent vasodilation.
-
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental data, several measures should be implemented:
-
In Vitro: Always include a known sEH inhibitor as a positive control to validate the assay performance. The Z'-factor should be calculated to assess the quality of the assay.
-
In Vivo: The use of telemetry for blood pressure measurement is considered the gold standard as it minimizes stress-induced fluctuations. If using the tail-cuff method, ensure proper training of the operator and acclimatization of the animals.
-
Blinding: During in vivo studies and ex vivo analyses, the experimenter should be blinded to the treatment groups to avoid bias.
-
Statistical Analysis: Use appropriate statistical tests to analyze the data (e.g., ANOVA followed by a post-hoc test for multiple group comparisons).
Conclusion and Future Directions
The structural similarity of this compound to known sEH inhibitors provides a strong rationale for its investigation as a potential antihypertensive agent. The protocols outlined in this guide offer a systematic approach to evaluate its in vitro potency and in vivo efficacy. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety, and potential for clinical development. Future studies could also explore its effects on end-organ damage associated with hypertension, such as cardiac hypertrophy and renal fibrosis.
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Anandan, S. K., Webb, H. K., Chen, D., Wang, Y. J., Aavula, B. R., Cases, S., ... & Gless, R. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & medicinal chemistry letters, 21(3), 983–988. [Link]
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Wang, W., Li, H., Liu, F., Wang, Y., Li, D., & Zhu, D. (2012). Novel cardiac protective effects of urea: from shark to rat. Journal of biomedical science, 19(1), 1-8. [Link]
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Anandan, S. K., Webb, H. K., Chen, D., Wang, Y. J., Aavula, B. R., Cases, S., ... & Gless, R. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & medicinal chemistry letters, 21(3), 983–988. [Link]
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Li, J. J., Wang, H., Li, J., Cheng, Y., Liu, Y., Li, Y., ... & Ye, D. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & medicinal chemistry letters, 22(8), 2748–2752. [Link]
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Harbert, J. C., Plattner, J. J., & Welch, W. M. (1980). Antihypertensive ureidopiperidines. Journal of medicinal chemistry, 23(8), 857–861. [Link]
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Casy, A. F., & Ogungbamila, F. O. (1982). Synthesis and pharmacological evaluation of 4, 4-disubstituted piperidines. Journal of medicinal chemistry, 25(1), 75–79. [Link]
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Kishida Chemical Co., Ltd. (2025). 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride, PK00096E-1. Safety Data Sheet. [Link]
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Zhang, Y., Wang, Y., Chen, J., & Li, H. (2024). Cardiac Urea Cycle Activation by Time‐Restricted Feeding Protects Against Pressure Overload‐Induced Heart Failure. Advanced Science, 11(40), 2402123. [Link]
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Anandan, S. K., Webb, H. K., Chen, D., Wang, Y. J., Aavula, B. R., Cases, S., ... & Gless, R. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. ResearchGate. [Link]
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Rose, T. E., Morisseau, C., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl) urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics and reduction of inflammatory pain. Journal of medicinal chemistry, 53(20), 7436–7451. [Link]
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EMCrit Project. (2024). Hypertensive emergency & antihypertensive medications. Retrieved from [Link]
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Berglund, S., Egner, B. J., Gradén, H., Gradén, J., Morgan, D. G. A., Inghardt, T., & Giordanetto, F. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: reducing hERG-associated liabilities. Bioorganic & medicinal chemistry letters, 19(15), 4274–4279. [Link]
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Armando Hasudungan. (2017, March 13). Pharmacology - Antihypertensives [Video]. YouTube. [Link]
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Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., ... & Christen, M. O. (1994). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Cardiovascular drugs and therapy, 8(Suppl 1), 27–41. [Link]
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Kumar, S., Kumar, V., & Prakash, O. (2014). In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. Journal of ethnopharmacology, 151(1), 529–533. [Link]
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Application of 1-(Piperidin-4-yl)urea Hydrochloride in Preclinical Inflammatory Pain Models
Introduction: A Novel Approach to Inflammatory Pain Management
Inflammatory pain is a complex physiological response to tissue injury, infection, or autoimmune disorders, characterized by hypersensitivity to both thermal and mechanical stimuli. This heightened pain state is driven by a cascade of inflammatory mediators, including prostaglandins, cytokines, and chemokines, which act on peripheral nociceptors and central nervous system pathways.[1][2] The intricate signaling network involves the activation of key intracellular pathways such as MAPKs and NF-κB, leading to the production of pro-inflammatory molecules and the infiltration of immune cells like neutrophils and macrophages at the site of inflammation.[2][3][4]
Recent advancements in pain research have identified the soluble epoxide hydrolase (sEH) enzyme as a promising therapeutic target. sEH metabolizes anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[5][6] By inhibiting sEH, the levels of EETs are increased, leading to a reduction in inflammation and pain. A growing body of evidence suggests that urea-based compounds, particularly those incorporating a piperidine moiety, are potent and selective inhibitors of sEH.[7][8] These compounds have demonstrated significant efficacy in preclinical models of inflammatory pain, often exhibiting superior potency to traditional analgesics like morphine.[7][8][9]
This application note provides a comprehensive guide for researchers on the utilization of 1-(Piperidin-4-yl)urea hydrochloride, a representative of this promising class of compounds, in two widely accepted rodent models of inflammatory pain: the carrageenan-induced paw edema model and the Complete Freund's Adjuvant (CFA)-induced arthritis model. Detailed protocols for compound preparation, animal dosing, and behavioral pain assessment are provided, alongside methods for evaluating key biochemical markers of inflammation.
Inflammatory Pain Signaling Pathway
The following diagram illustrates the key signaling events that contribute to the generation of inflammatory pain. Inhibition of soluble epoxide hydrolase (sEH) by compounds such as this compound can attenuate this cascade by increasing the levels of anti-inflammatory EETs.
Caption: Inflammatory pain signaling cascade and the point of intervention for sEH inhibitors.
Experimental Workflow for Assessing Analgesic Efficacy
A generalized workflow for evaluating the anti-inflammatory and analgesic properties of this compound is presented below. This workflow can be adapted for both the carrageenan-induced paw edema and CFA-induced arthritis models.
Caption: A typical experimental workflow for in vivo inflammatory pain studies.
Protocols for Inflammatory Pain Models
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This model is widely used for the screening of acute anti-inflammatory drugs.[10][11][12] Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[10][12]
Materials:
-
This compound (CAS: 1172757-55-9)[13]
-
Sterile 0.9% saline
-
1% (w/v) Lambda-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Rodent restrainers
-
Appropriate administration tools (e.g., oral gavage needles)
Protocol:
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations. The solution should be prepared fresh on the day of the experiment.
-
Animal Acclimatization and Baseline Measurements: Acclimate male Sprague-Dawley rats (180-220 g) for at least one week before the experiment. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Animal Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control (saline)
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) Administer the respective treatments orally one hour before carrageenan injection.[10]
-
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[11][14]
-
Assessment of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection using a plethysmometer.[10] The percentage of edema inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at regular intervals (e.g., 1, 3, and 5 hours) post-carrageenan injection using the von Frey and Hargreaves tests, respectively (see detailed protocols below).
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for the analysis of inflammatory mediators.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model (Chronic Inflammation)
The CFA-induced arthritis model in rats mimics many of the clinical features of human rheumatoid arthritis, including chronic inflammation, joint destruction, and persistent pain.[15][16][17]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[15][18]
-
Digital calipers
-
Rodent restrainers
-
Appropriate administration tools
Protocol:
-
Compound Preparation: Prepare the dosing solutions of this compound in sterile 0.9% saline as described for the carrageenan model.
-
Animal Acclimatization and Baseline Measurements: Acclimate male Lewis or Sprague-Dawley rats (180-220 g) for at least one week. Record baseline paw volume and behavioral responses (von Frey and Hargreaves tests).
-
Induction of Arthritis: Under light anesthesia, inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[15][16][19] The development of arthritis typically occurs over several days to weeks.[17][18]
-
Animal Grouping and Dosing: Group the animals as described previously. Begin daily oral administration of the vehicle, this compound, or a positive control (e.g., Methotrexate) on a predetermined day post-CFA injection (e.g., day 7, once inflammation is established).
-
Assessment of Arthritis Severity: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. An arthritis score can be assigned based on the severity of these signs.
-
Behavioral Testing: Conduct behavioral assessments for mechanical allodynia and thermal hyperalgesia at regular intervals (e.g., every 3-4 days) throughout the study period.
-
Biochemical and Histological Analysis: At the end of the study (e.g., day 21 or 28), euthanize the animals. Collect blood for systemic cytokine analysis and the inflamed paw tissue for local cytokine measurement and histological examination to assess joint damage.[20][21]
Protocols for Behavioral Pain Assessment
A. Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the paw.[22][23][24][25]
Protocol:
-
Place the animal in a transparent acrylic box with a wire mesh floor and allow it to acclimate for at least 30 minutes.[23]
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[24][26]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[24][26]
B. Hargreaves Test for Thermal Hyperalgesia
This test assesses the latency of paw withdrawal in response to a radiant heat source.[27][28][29]
Protocol:
-
Place the animal in a glass-floored chamber and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.[28][30]
-
The time taken for the animal to withdraw its paw is automatically recorded.[29]
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[30]
Data Presentation and Expected Outcomes
The following tables provide a template for organizing and presenting the experimental data.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Vehicle Control | - | Mean ± SEM | - |
| 1-(Piperidin-4-yl)urea HCl | 1 | Mean ± SEM | Calculated Value |
| 1-(Piperidin-4-yl)urea HCl | 3 | Mean ± SEM | Calculated Value |
| 1-(Piperidin-4-yl)urea HCl | 10 | Mean ± SEM | Calculated Value |
| Indomethacin | 10 | Mean ± SEM | Calculated Value |
Table 2: Effect of this compound on Mechanical Allodynia in the CFA Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 14 |
| Sham Control | - | Mean ± SEM |
| CFA + Vehicle | - | Mean ± SEM |
| CFA + 1-(Piperidin-4-yl)urea HCl | 1 | Mean ± SEM |
| CFA + 1-(Piperidin-4-yl)urea HCl | 3 | Mean ± SEM |
| CFA + 1-(Piperidin-4-yl)urea HCl | 10 | Mean ± SEM |
| CFA + Methotrexate | Positive Control Dose | Mean ± SEM |
Biochemical Analysis of Inflammatory Markers
To elucidate the mechanism of action of this compound, the following biochemical analyses can be performed on paw tissue homogenates:
-
Cytokine Profiling: Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead arrays.[21][31][32]
-
Myeloperoxidase (MPO) Assay: Quantification of MPO activity as an index of neutrophil infiltration.[33][34]
-
Western Blot Analysis: Assessment of the expression levels of key signaling proteins involved in the inflammatory cascade, such as phosphorylated forms of MAPKs and NF-κB.[2]
-
Immunohistochemistry: Visualization of immune cell infiltration (e.g., neutrophils and macrophages) in paw tissue sections.[35][36]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of inflammatory pain. By targeting the soluble epoxide hydrolase enzyme, this class of compounds offers a novel and promising strategy for the development of more effective and safer analgesics. The comprehensive approach described herein, combining behavioral, biochemical, and histological endpoints, will enable researchers to thoroughly characterize the anti-inflammatory and analgesic properties of this and other sEH inhibitors.
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- Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067–7075.
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- Gunes, D., et al. (2021). Soluble epoxide hydrolase inhibitor trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea prevents hyperalgesia through regulating NLRC4 inflammasome-related pro-inflammatory and anti-inflammatory signaling pathways in the lipopolysaccharide-induced pain mouse model. Drug Development Research, 82(6), 815–825.
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Application Notes and Protocols: Neuroprotective Effects of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Research into therapeutic interventions has increasingly focused on identifying neuroprotective agents that can mitigate neuronal damage and slow disease progression. The 1-(Piperidin-4-yl)urea chemical scaffold has emerged as a promising framework for the design of novel neuroprotective compounds. Derivatives of this structure have been shown to confer protection in various in vitro and in vivo models of neuronal injury, often through the modulation of key signaling pathways involved in cell survival, apoptosis, and oxidative stress.[1][2][3]
This guide provides a comprehensive overview of the mechanisms, applications, and experimental protocols for evaluating the neuroprotective effects of 1-(Piperidin-4-yl)urea hydrochloride derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this important class of compounds.
Mechanism of Action Dossier: Key Signaling Pathways
Several studies suggest that 1-(Piperidin-4-yl)urea derivatives exert their neuroprotective effects by modulating critical intracellular signaling cascades. One of the most pivotal is the PI3K/Akt/GSK-3β pathway , a central regulator of neuronal survival and apoptosis.[4][5][6]
Rationale: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a primary pro-survival signaling cascade in neurons.[4] Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[4][5] GSK-3β is a key enzyme implicated in apoptosis and tau hyperphosphorylation, a hallmark of Alzheimer's disease.[5] By inhibiting GSK-3β, activated Akt effectively suppresses apoptotic signaling and promotes cell survival.[4] Compounds that can positively modulate this pathway are therefore of significant therapeutic interest.
Below is a diagram illustrating the proposed mechanism of action for a neuroprotective 1-(Piperidin-4-yl)urea derivative.
Caption: PI3K/Akt/GSK-3β signaling pathway in neuroprotection.
Application Note 1: In Vitro Screening of Neuroprotective Efficacy
Objective
To establish a robust and reproducible in vitro model for screening and validating the neuroprotective potential of novel this compound derivatives against a specific neurotoxic insult.
Model System: The SH-SY5Y Cell Line
The human neuroblastoma SH-SY5Y cell line is a widely used and accepted model for neurodegenerative disease research.[1][7][8]
-
Rationale: SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them relevant for Parkinson's disease research.[9][10] They are susceptible to a range of neurotoxins used to model neurodegenerative conditions, including MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, which induces Parkinsonian-like pathology.[10][11][12][13]
Experimental Workflow
Caption: General experimental workflow for in vitro neuroprotection assays.
Protocol 1.1: Induction of Neurotoxicity with MPP+ in SH-SY5Y Cells
This protocol describes the induction of neuronal cell death using MPP+, a potent inhibitor of mitochondrial complex I, to model Parkinson's disease pathology.[10][11]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
MPP+ iodide (Stock solution in sterile water)
-
This compound derivative (Test compound, stock solution in DMSO or sterile water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 8,000-10,000 cells per well.[10] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 to 24 hours.[10][13]
-
Scientist's Note: A pre-treatment period allows the compound to enter the cells and potentially prime protective pathways before the toxic insult is introduced.
-
-
Induction of Toxicity: Prepare a solution of MPP+ in complete culture medium to achieve a final concentration that induces approximately 50% cell death (EC50). This concentration must be determined empirically for your specific cell line and conditions but typically ranges from 0.5 mM to 1.5 mM.[10][11][13]
-
Co-incubation: Remove the pre-treatment medium and add the MPP+-containing medium (with or without the test compound, depending on the experimental design). Incubate for an additional 24 hours.[9][10]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but no test compound or MPP+.
-
MPP+ Control: Cells treated with MPP+ and the vehicle, but no test compound.
-
Test Compound Control: Cells treated with the highest concentration of the test compound alone to check for inherent cytotoxicity.
-
Protocol 1.2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[8]
Procedure:
-
MTT Addition: Following the 24-hour MPP+ incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well.[8][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 1.3: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16][17]
Rationale: Apoptosis is a form of programmed cell death. During this process, endonucleases cleave genomic DNA, creating numerous DNA fragments with free 3'-OH ends.[15] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to attach labeled dUTPs to these ends, allowing for their visualization and quantification.[14][15][16]
Procedure (Generalized):
-
Sample Preparation: Grow and treat cells on glass coverslips or in chamber slides. After treatment, wash with PBS and fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS and incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow the enzyme to access the nucleus.[14]
-
TdT Labeling: Wash again and incubate the samples with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[14]
-
Detection & Counterstaining: Stop the reaction and wash the cells. Counterstain the nuclei with a DNA dye like DAPI.
-
Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTPs), while all nuclei will be visible with the DAPI counterstain. The apoptotic index can be calculated as (TUNEL-positive nuclei / total nuclei) x 100.
Application Note 2: Mechanistic Elucidation
Objective
To investigate the molecular mechanisms underlying the neuroprotective effects of a lead compound, focusing on the PI3K/Akt pathway and oxidative stress.
Protocol 2.1: Western Blotting for Key Signaling Proteins
This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing direct evidence of pathway modulation.[18][19][20]
Materials:
-
Treated cell samples (from 6-well plates for higher protein yield)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-total GSK-3β, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[18][19]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[19][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19][21]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. (Scientist's Note: BSA is preferred over milk for phospho-antibodies to reduce background). [18]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Wash the membrane again, apply an ECL substrate, and capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal (e.g., p-Akt) to the total protein signal (total Akt) and then to the loading control (β-actin) to ensure equal protein loading.[19]
Protocol 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure overall intracellular ROS levels.[22][23][24][25]
Rationale: Oxidative stress, resulting from an imbalance of ROS, is a key contributor to neuronal damage.[22] DCFH-DA is non-fluorescent until it enters the cell, where cellular esterases deacetylate it to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound DCF.[23][24][25]
Procedure:
-
Cell Culture: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1.1.
-
Probe Loading: Prepare a 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[24][25]
-
Incubation: After the desired treatment period, remove the medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[23]
-
Critical Step: The DCFH-DA solution must be freshly prepared and protected from light to avoid auto-oxidation and high background fluorescence.[22]
-
-
Measurement: Remove the probe solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22][23]
-
Analysis: Express ROS levels as a percentage of the MPP+-treated control group.
Data Interpretation & Case Study
The following table presents hypothetical data from a study evaluating a lead compound, "Derivative A10," using the protocols described above.
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (% TUNEL+) | Relative p-Akt/Total Akt Ratio | Intracellular ROS (% of MPP+ Group) |
| Vehicle Control | 100 ± 5.2 | 3 ± 0.8 | 1.0 ± 0.1 | 25 ± 4.1 |
| MPP+ (1 mM) | 52 ± 4.5 | 45 ± 3.9 | 0.4 ± 0.05 | 100 ± 8.7 |
| MPP+ + A10 (1 µM) | 75 ± 6.1 | 22 ± 2.5 | 0.8 ± 0.1 | 65 ± 5.9 |
| MPP+ + A10 (10 µM) | 88 ± 5.8 | 11 ± 1.9 | 1.2 ± 0.15 | 40 ± 4.8 |
Interpretation:
-
Derivative A10 demonstrates a dose-dependent neuroprotective effect, significantly increasing cell viability in the presence of MPP+.[2]
-
The compound effectively reduces the percentage of apoptotic cells, suggesting an anti-apoptotic mechanism.
-
Western blot analysis shows that Derivative A10 restores the levels of phosphorylated Akt, indicating activation of the PI3K/Akt survival pathway.
-
The reduction in intracellular ROS suggests that the compound also possesses antioxidant properties or enhances cellular antioxidant defenses.
These combined results provide strong evidence that Derivative A10 exerts its neuroprotective effects through multiple mechanisms, including the activation of the Akt signaling pathway and the mitigation of oxidative stress. This multi-target profile is highly desirable for the treatment of complex neurodegenerative diseases.[26]
References
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). [Source Not Available].
- Li, J., Wang, M., Jiang, L., Peng, X., Han, B., & Zhang, Q. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025). [Source Not Available].
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). [Source Not Available].
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In vitro neurology assays. (n.d.). InnoSer. Retrieved from [Link]
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed.
- Video: The TUNEL Assay. (2023). JoVE.
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). [Source Not Available].
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Detection of Apoptosis by TUNEL Assay. (2019). G-Biosciences. Retrieved from [Link]
- Neuroprotection Against Parkinson's Disease Through the Activation of Akt/GSK3β Signaling Pathway by Tovophyllin A. (2020). Frontiers.
- Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer's disease. (n.d.). PMC.
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DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]
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Alzheimer's Disease in vitro models. (n.d.). Innoprot CNS in vitro assays. Retrieved from [Link]
- Neuroprotective effects of resveratrol through modulation of PI3K/Akt/GSK-3β pathway and metalloproteases. (2024). PubMed.
- PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. (n.d.). Semantic Scholar.
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Excitotoxicity in vitro assay. (n.d.). Innoprot. Retrieved from [Link]
- The design of novel piperidine urea derivatives (compounds and are reported to have neuroprotective activity with the urea group). (n.d.).
- Technical Support Center: Optimizing Western Blot Conditions for Detecting p-GSK-3β with 9. (2025). Benchchem.
- What is the exact protocol of ROS measurement using DCFDA? (2020).
- Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects. (2025). Benchchem.
- Schematic representation of PI3K/AKT/GSK-3β signaling pathway in... (n.d.).
- 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. (2019). PubMed.
- Effect of MPP+ on cell viability of undifferentiated and differentiated... (n.d.).
- Application Notes and Protocols for Western Blot Analysis of p-Akt after Torbafylline Tre
- Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 p
- Western blot for the expression of Akt and GSK-3β in the brains.... (n.d.).
- Western blot analysis of phosphorylation levels of Akt, GSK3β, and... (n.d.).
- Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. (2023). NIH.
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Western Blot Protocol. (n.d.). GenScript. Retrieved from [Link]
- Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. (2025). Neuro-Cell Molecular Research.
- 1-Aryl-3-(1-acylpiperidin-4-yl)
- 1-Aryl-3-(1-acylpiperidin-4-yl)
- Tectorigenin attenuates the MPP+‑induced SH‑SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition. (2017).
- 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. (n.d.).
- (PDF) Pharmacological Recognition of Urea Derivatives in Brain Disorders. (n.d.).
- Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (n.d.). PubMed Central.
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)
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Application Note & Protocol: A Modular Approach to the Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Soluble Epoxide Hydrolase
Abstract: This document provides a detailed guide for the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds, a class of potent inhibitors targeting soluble epoxide hydrolase (sEH). These inhibitors have demonstrated significant therapeutic potential in preclinical models of inflammatory pain and hypertension.[1][2][3][4] The synthetic strategy presented herein is modular, allowing for systematic variation of both the aryl and acyl substituents to facilitate structure-activity relationship (SAR) studies and the optimization of pharmacokinetic profiles.[1][5] We will detail the preparation of key intermediates—the aryl isocyanate and the 1-acyl-4-aminopiperidine—followed by the final, high-yielding urea formation step. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction and Scientific Rationale
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial anti-inflammatory, anti-hypertensive, and analgesic effects.[5] Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases. The 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold has emerged as a highly effective pharmacophore for sEH inhibition.[1][6] The central urea moiety mimics the transition state of the epoxide hydrolysis, while the flanking aryl and acyl-piperidine groups occupy adjacent binding pockets, allowing for fine-tuning of potency and drug-like properties.[1][6]
The synthesis is logically dissected into the preparation of two key building blocks, which are then coupled in the final step. This approach offers significant flexibility for creating a diverse chemical library for screening and optimization.
Figure 1: Overall Synthetic Strategy.
Synthesis of Key Intermediates
The success of the final coupling reaction hinges on the efficient and pure preparation of the two precursor fragments.
Preparation of Aryl Isocyanates (Ar-NCO)
While many substituted aryl isocyanates are commercially available, they can also be readily synthesized from the corresponding anilines. The most common laboratory method involves the use of a phosgene equivalent, such as solid triphosgene, which is safer to handle than gaseous phosgene.[7][8]
Causality: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then eliminates HCl to yield the isocyanate. A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Protocol 1: Synthesis of Aryl Isocyanate from Aniline
-
Materials:
-
Substituted Aniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (or other non-nucleophilic base) (2.5 eq)
-
Anhydrous Toluene (or Dichloromethane)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as triphosgene decomposes to toxic phosgene gas.[7]
-
To a solution of the substituted aniline (1.0 eq) in anhydrous toluene, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise over 30 minutes. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of N-H stretch of the amine, appearance of the strong isocyanate stretch at ~2250-2270 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt.
-
The resulting filtrate contains the aryl isocyanate and can often be used directly in the next step without further purification. If necessary, the solvent can be removed under reduced pressure, but care must be taken as isocyanates can be moisture-sensitive and prone to polymerization upon heating.
-
Preparation of 1-Acyl-4-aminopiperidine
This intermediate is typically prepared from a commercially available 4-aminopiperidine derivative. The key challenge is the selective acylation of the more nucleophilic ring nitrogen over the 4-position amino group. This is often achieved by protecting the primary amine at the 4-position, acylating the ring nitrogen, and then deprotecting.[5]
Figure 2: Workflow for 1-Acyl-4-aminopiperidine Synthesis.
Protocol 2: Acylation of Piperidine using an Acyl Chloride
This protocol assumes the use of a starting material like tert-butyl (piperidin-4-yl)carbamate, where the primary amine is protected as a Boc-carbamate.
-
Materials:
-
tert-butyl (piperidin-4-yl)carbamate (1.0 eq)
-
Acyl Chloride (e.g., Propionyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected 1-acyl-4-aminopiperidine.
-
Protocol 3: Boc-Deprotection
-
Materials:
-
Boc-protected 1-acyl-4-aminopiperidine from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the crude product from Protocol 2 in DCM (approx. 5 mL per 1 g of substrate).
-
Add an equal volume of TFA and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final 1-acyl-4-aminopiperidine intermediate. This product is often pure enough for the next step.
-
Core Protocol: 1,3-Disubstituted Urea Formation
The final step is the nucleophilic addition of the primary amine of the piperidine intermediate to the electrophilic carbon of the isocyanate. This reaction is typically clean, efficient, and proceeds readily at room temperature.[7][10]
Figure 3: Urea Formation Reaction.
Protocol 4: Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea
-
Materials:
-
1-Acyl-4-aminopiperidine (1.0 eq)
-
Aryl isocyanate (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the 1-acyl-4-aminopiperidine intermediate (1.0 eq) in anhydrous DCM.
-
To this stirred solution, add the aryl isocyanate (1.0-1.1 eq), either neat or as a solution in DCM.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. For less reactive partners, the reaction may be stirred overnight.
-
Monitor the reaction by TLC. The product is typically less polar than the starting amine.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with cold solvent.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography or recrystallization to yield the final, pure inhibitor.
-
Data Summary and Characterization
The following table provides an example of reagent quantities for a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| Step 2.2: Acylation | ||||
| tert-butyl (piperidin-4-yl)carbamate | 200.28 | 1.0 | 5.0 | 1.0 g |
| Propionyl chloride | 92.52 | 1.1 | 5.5 | 0.51 g (0.48 mL) |
| Triethylamine | 101.19 | 1.5 | 7.5 | 0.76 g (1.04 mL) |
| DCM | - | - | - | 20 mL |
| Step 3: Urea Formation | ||||
| 1-Propionyl-4-aminopiperidine (crude) | 156.22 | 1.0 | ~5.0 | ~0.78 g |
| 4-(trifluoromethoxy)phenyl isocyanate | 203.12 | 1.0 | 5.0 | 1.02 g |
| DCM | - | - | - | 25 mL |
| Expected Final Product Yield | ~341.34 | - | - | ~1.3 g (75% over 2 steps) |
Characterization: The identity and purity of the final compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the urea C=O stretch (approx. 1630-1680 cm⁻¹).
Conclusion
The synthetic protocols outlined in this application note provide a robust and versatile platform for the generation of 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitors. By systematically preparing a matrix of intermediates, researchers can efficiently assemble a focused library of compounds for biological evaluation, accelerating the drug discovery process in this important therapeutic area.
References
- Vertex AI Search. Urea Formation - Common Conditions.
- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain.
- BenchChem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- BenchChem. Application Note and Protocol: Acylation of 4-Acetylpiperidine.
- National Institutes of Health (NIH). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain.
- PubMed. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain.
- ACS Publications. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry.
- ACS Publications. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase.
- Semantic Scholar. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain.
- ResearchGate. Urea formation via reaction of an isocyanate with an amine.
- PubMed. Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs).
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
- Asian Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.
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- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of 1-(Piperidin-4-yl)urea hydrochloride for in vitro studies
Welcome to the technical support center for 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal solubility of this compound in your in vitro studies. We will explore the underlying chemical principles and provide step-by-step protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in developing a successful solubilization strategy. This compound is a small molecule with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N₃O · HCl | [1] |
| Molecular Weight | 143.19 g/mol (base), 193.67 g/mol (HCl salt) | [1][2] |
| CAS Number | 61220-33-5 | [1] |
| Predicted XlogP | -0.9 | [3] |
| Melting Point | 178-185°C | [1] |
The negative XlogP value suggests that the free base form of the compound is relatively hydrophilic.[3] The hydrochloride salt form further enhances its affinity for aqueous environments.
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
While the hydrochloride salt form is intended to improve aqueous solubility, several factors can contribute to dissolution challenges:
-
Common Ion Effect: If your buffer contains chloride ions (like PBS), it can suppress the dissolution of the hydrochloride salt.[4] This is due to Le Chatelier's principle, where the excess chloride ions in the solution shift the equilibrium towards the less soluble, solid salt form.
-
pH of the Solution: The solubility of amine hydrochloride salts is highly pH-dependent.[4] As a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl), it will be most soluble in its protonated, ionized form, which is favored at a lower pH. At a neutral or alkaline pH, the compound may convert to its less soluble free base form.
-
Buffer Species and Capacity: The type of buffer and its concentration can significantly impact drug solubility.[5][6][7] Some buffer components can interact with the compound, and a low buffer capacity may not be sufficient to maintain the optimal pH for solubility, especially at the solid-liquid interface.[6][8]
Q3: What is the recommended starting solvent for preparing a stock solution?
For initial stock solution preparation, it is often best to start with a solvent in which the compound is freely soluble. Based on the structure, which contains both polar urea and a piperidine ring, the following are good starting points:
-
Deionized Water: Given the hydrochloride salt form, water is a logical first choice. The piperidine moiety is highly soluble in water due to its ability to form hydrogen bonds.[9]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is a common choice for preparing high-concentration stock solutions for in vitro assays.[10]
-
Ethanol or Methanol: Simple alcohols can also be effective solvents for compounds with moderate polarity.[11]
It is crucial to determine the maximum solubility in the chosen solvent to prepare a concentrated, clear stock solution.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
If you are encountering solubility issues, the following systematic approaches can help you achieve a clear, stable solution suitable for your in vitro experiments.
Protocol 1: pH Adjustment for Aqueous Solutions
This protocol is based on the principle that the protonated form of the piperidine nitrogen is more soluble in aqueous media.
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., phosphate, TRIS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Initial Suspension: Add a pre-weighed amount of this compound to your desired volume of aqueous buffer to create a suspension.
-
Acidification: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously. The piperidine nitrogen will become fully protonated at a lower pH, which should lead to increased solubility.[12]
-
Observation: Continue adding acid until the solution becomes clear. Note the pH at which complete dissolution occurs. This is your optimal pH for solubilization.
-
Neutralization (Optional): If your experimental conditions require a neutral pH, you can carefully back-titrate the solution with 0.1 M NaOH. Be aware that as you approach the pKa of the piperidine, the compound may begin to precipitate out as the less soluble free base.
-
Final Dilution: Once a clear stock solution is prepared at the optimal pH, it can be diluted into your final assay medium. Ensure the final concentration of the compound and any pH change from the stock solution do not cause precipitation in the final assay.
Expert Insight: The solubility of amine hydrochloride salts can decrease at very low pH due to the common ion effect if HCl is used for pH adjustment.[4] It is a balancing act between protonating the amine and avoiding excess chloride ions.
Protocol 2: Utilizing Co-solvents
When pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[11][13]
Objective: To increase the solubility of this compound by creating a more favorable solvent environment.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG400)
-
Desired aqueous buffer
Procedure:
-
Prepare a High-Concentration Stock in Co-solvent: Dissolve the compound in 100% DMSO, EtOH, or PEG400 to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming (37°C) or sonication if necessary to aid dissolution.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution into your aqueous assay buffer.
-
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. It is common for compounds to be soluble in high concentrations of organic solvent but precipitate when diluted into a predominantly aqueous environment.
-
Determine Maximum Tolerated Co-solvent Concentration: Identify the highest percentage of co-solvent that your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5-1%.[10]
Co-solvent Selection Rationale:
| Co-solvent | Mechanism of Action | Considerations |
| DMSO | A strong aprotic solvent that disrupts intermolecular forces in the crystal lattice.[10] | Can have biological effects at higher concentrations. Ensure final concentration is compatible with your assay. |
| Ethanol | A protic solvent that can hydrogen bond with the compound and reduces the polarity of the aqueous medium.[14] | Can be cytotoxic at higher concentrations. |
| PEG400 | A non-ionic polymer that increases solubility through hydrogen bonding and by creating a more hydrophobic microenvironment. | Generally well-tolerated in many biological systems. |
Diagram 1: Co-solvent Mechanism of Action
This diagram illustrates how co-solvents can enhance the solubility of a drug molecule.
Caption: Co-solvents interact with drug molecules, disrupting crystal lattice forces and improving solvation in aqueous media.
Advanced Troubleshooting and Considerations
Stability of Urea-Containing Compounds
Urea derivatives can be susceptible to degradation, particularly at non-optimal pH and elevated temperatures. A study on the stability of urea in solution found that it is most stable in the pH range of 4-8.[15] Stability decreases as the temperature increases. It is recommended to prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C) to minimize degradation.
Impact of Salt Form
While you are working with the hydrochloride salt, it's important to recognize that different salt forms can exhibit significantly different solubility profiles.[16] For instance, one study showed that a mesylate salt of a weak base had higher solubility between pH 2 and 5 compared to its hydrochloride salt.[17] If solubility remains a persistent issue, exploring alternative salt forms could be a viable, albeit more involved, strategy.
Analytical Quantification
To accurately determine the solubility of this compound, a reliable analytical method is necessary. High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying small molecules in solution.[18] Alternatively, colorimetric methods involving derivatization of the urea group, for example with p-dimethylaminobenzaldehyde, can be employed.[19]
Diagram 2: Experimental Workflow for Solubility Determination
This workflow outlines the key steps in systematically determining the solubility of your compound.
Caption: A systematic workflow for determining and optimizing the solubility of a research compound for in vitro studies.
By following these guidelines and understanding the chemical principles at play, you can confidently prepare stable and accurate solutions of this compound for your research needs. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Ostergaard, J., et al. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 22(3), 108. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Persson, A. M., et al. (2005). Correlation of in vitro dissolution rate and apparent solubility in buffered media using a miniaturized rotating disk equipment: Part II. Comparing different buffer media. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 216-225. Available at: [Link]
-
Krollik, K., et al. (2021). The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buffer. European Journal of Pharmaceutics and Biopharmaceutics, 166, 143-154. Available at: [Link]
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Wikipedia. (2023). Cosolvent. Available at: [Link]
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Al-Gousous, J., et al. (2021). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 13(5), 639. Available at: [Link]
-
Solubility of Things. (n.d.). Piperidine. Available at: [Link]
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Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical and Pharmaceutical Bulletin, 44(2), 347-352. Available at: [Link]
-
Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 45(4), 349-355. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]
-
Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 21(11), 3373-3378. Available at: [Link]
-
Johnson, T. A., et al. (2021). Tactics to Improve Solubility. In Comprehensive Medicinal Chemistry III (pp. 24-51). Elsevier. Available at: [Link]
-
Sancineto, L., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4998. Available at: [Link]
-
Kananovich, D. G., & Zheldakova, R. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 22. Available at: [Link]
-
Kumar, A., & Sahoo, S. K. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 59-65. Available at: [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Yellepeddi, V. R., & Vangara, K. K. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 6(1), 1-6. Available at: [Link]
-
PubChemLite. (n.d.). (piperidin-4-yl)urea hydrochloride. Available at: [Link]
-
Jones, P. D., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(13), 4434-4453. Available at: [Link]
-
Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. Available at: [Link]
-
Varma, M. V., et al. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 9(2), 145-155. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-458. Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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Doller, D., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. Available at: [Link]
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Available at: [Link]
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Technical Support Center: Overcoming Poor Bioavailability of Piperidinyl Urea Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinyl urea compounds. This class of molecules holds immense therapeutic promise, frequently explored as potent kinase inhibitors and other targeted agents.[1][2] However, their progression from promising hits to viable drug candidates is often hampered by poor oral bioavailability.
This guide is designed to provide you with actionable, in-depth troubleshooting strategies and foundational knowledge to diagnose and overcome these common pharmacokinetic challenges. We will move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions in your experimental design.
The Bioavailability Challenge: Why Piperidinyl Ureas?
The core structure of many piperidinyl urea compounds, while excellent for target binding, often contributes to poor pharmacokinetic properties. The rigid urea linker and often lipophilic terminal groups can lead to high crystal lattice energy and low aqueous solubility.[3][4] Furthermore, these compounds can be susceptible to extensive first-pass metabolism in the gut wall and liver, and they may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells.[5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your research.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Solubility and Dissolution Issues
Question 1: My piperidinyl urea compound shows potent enzymatic activity but fails in cell-based assays. It crashes out of my aqueous assay buffer. What's happening and what should I do?
Answer: This is a classic and very common problem stemming from poor aqueous solubility. Your compound is likely precipitating when the DMSO stock is diluted into the aqueous media, meaning the effective concentration is far lower than intended.[4]
Underlying Cause: The urea moiety can form strong intermolecular hydrogen bonds, leading to a stable, highly crystalline solid form with a high melting point and low solubility.[3] The overall lipophilicity of the molecule further limits its interaction with water.
Troubleshooting Workflow:
-
Confirm and Quantify Solubility: Before proceeding, you must determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., PBS, simulated gastric and intestinal fluids).
-
Mitigation Strategies:
-
Formulation-Based (Immediate Fix): For in vitro assays, you can explore the use of co-solvents (e.g., PEG 400, propylene glycol) or solubilizing agents like cyclodextrins.[7][8] Be cautious to ensure the chosen excipients do not interfere with your assay.
-
Structural Modification (Long-Term Fix): Consider medicinal chemistry approaches to disrupt the crystal packing and improve solubility. A common strategy is to introduce a methyl group on one of the urea nitrogens. This N-methylation disrupts the planar conformation and the hydrogen bonding network, which can dramatically increase solubility.[3] Another approach is to introduce polar functional groups elsewhere in the molecule.[9]
-
Experimental Protocol: Kinetic Solubility Assay
Objective: To quickly assess the solubility of a compound upon dilution from a DMSO stock into an aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate reader
Procedure:
-
Add 198 µL of PBS to wells of the 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock solution to the wells in triplicate (this gives a final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 650 nm) to detect precipitation.
-
To quantify the amount of soluble compound, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant using a standard curve (e.g., via HPLC-UV or LC-MS).
Section 2: High First-Pass Metabolism
Question 2: My compound is soluble and permeable in vitro (e.g., high Caco-2 permeability), but the oral bioavailability in my mouse model is less than 5%. What is the likely culprit?
Answer: With good solubility and permeability ruled out, the most probable cause is extensive first-pass metabolism .[5][10] When a drug is absorbed from the gut, it first travels through the portal vein to the liver before reaching systemic circulation.[11] Enzymes in the intestinal wall and liver (primarily Cytochrome P450s, like CYP3A4) can metabolize the compound so efficiently that very little active drug reaches the rest of the body.[11][12]
Troubleshooting Workflow:
-
In Vitro Metabolic Stability Assay: The first step is to determine how quickly your compound is metabolized by liver microsomes or hepatocytes. This will confirm if the compound is a substrate for metabolic enzymes.
-
Identify Metabolically "Hot" Spots: Use LC-MS/MS to identify the metabolites formed in the stability assay. This will reveal which parts of the molecule are being modified (e.g., oxidation of an aromatic ring, N-dealkylation of the piperidine).
-
Mitigation Strategies:
-
Structural Modification: This is the most effective long-term solution. Block the identified metabolic hot spots. For example, if an aromatic ring is being hydroxylated, you can add a fluorine or chlorine atom at that position to prevent oxidation. This strategy is known as "metabolic blocking."
-
Prodrug Approach: Design a prodrug that masks the metabolically liable part of the molecule.[13][14] The prodrug moiety should be cleaved later in the systemic circulation to release the active compound. This can be a highly effective strategy to improve bioavailability.[15]
-
Diagram: The First-Pass Effect
This diagram illustrates how a drug's concentration is reduced before it reaches systemic circulation.
Caption: Creation and mechanism of an amorphous solid dispersion.
Strategy 2: The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. [13][15]This is an elegant strategy that can simultaneously address issues of solubility, stability, and first-pass metabolism. [14][16]
-
To Improve Solubility: A highly polar or ionizable promoiety (e.g., a phosphate group) can be attached to the parent drug. [15]This phosphate ester prodrug is typically highly water-soluble and is cleaved by endogenous phosphatases to release the active drug.
-
To Bypass Metabolism: The promoiety can be attached to a known metabolic hot spot, protecting it from enzymatic degradation during first-pass transit.
This guide provides a framework for diagnosing and solving the common bioavailability challenges associated with piperidinyl urea compounds. By systematically evaluating solubility, metabolic stability, and transporter interactions, you can develop a rational strategy to optimize your compounds and advance your drug discovery program.
References
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Xin, Z., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302. [Link]
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Inceoglu, B., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 6995-7012. [Link]
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Cervi, G., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(1), 1-28. [Link]
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Jones, P. D., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 6995-7012. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hong, Q., et al. (2011). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 21(8), 2330-2334. [Link]
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Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Anonymous. (n.d.). Prodrug Approach: An Overview of Recent Cases. BURJC Digital. [Link]
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Anonymous. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]
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Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(10), 2865-2869. [Link]
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Anonymous. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Anonymous. (n.d.). Piperidine | Solubility of Things. [Link]
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Zhang, Y., et al. (2020). Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes. Molecular Pharmaceutics, 17(12), 4771-4784. [Link]
-
Anonymous. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Anonymous. (2021). A Strategy to Enhance Bioavailability of Drug Candidates: Natural Bioenhancers. [Link]
-
Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. [Link]
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Anonymous. (1999). Prodrug approaches to the improved delivery of peptide drugs. University of Arizona. [Link]
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Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 535-573. [Link]
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Anonymous. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]
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Zamek-Gliszczynski, M. J., et al. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal, 11(3), 429-443. [Link]
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Anonymous. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]
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Anonymous. (n.d.). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). [Link]
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Wikipedia. (n.d.). First pass effect. [Link]
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Urquhart, B. L., & Kim, R. B. (2009). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Clinical Pharmacology & Therapeutics, 86(3), 320-323. [Link]
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Chunzhi, S. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Journal of Bioanalysis & Biomedicine, 15(13), 540. [Link]
-
Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
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Al-Hilal, M. A., & Al-Anazi, M. G. (2023). First-Pass Effect. In StatPearls. StatPearls Publishing. [Link]
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Mulvihill, M. J., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 43, 128058. [Link]
-
Choi, Y. H., & Yu, A. M. (2014). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Current Drug Metabolism, 15(7), 747-761. [Link]
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Anonymous. (2025). Role of Transporters in Drug Interactions. ResearchGate. [Link]
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Feng, Y., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(9), 3823-3837. [Link]
-
Anonymous. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]
-
Li, Y., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8352-8374. [Link]
-
Anonymous. (2025). Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. ResearchGate. [Link]
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- 16. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Purification of 1-(Piperidin-4-yl)urea Hydrochloride by Column Chromatography
Welcome to the technical support center for the purification of 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this highly polar and water-soluble compound using column chromatography. Drawing upon established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting advice and a validated experimental protocol to ensure the successful isolation of your target molecule.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the column chromatography of this compound, offering scientifically grounded explanations and practical solutions.
Question 1: My compound is sticking to the silica gel column and won't elute, even with highly polar mobile phases like 10-20% methanol in dichloromethane. What is happening and how can I fix it?
Answer: This is a frequent issue when purifying highly polar, basic compounds like this compound on standard silica gel. The primary reasons for this strong retention are:
-
Strong Polar Interactions: The urea and piperidine functional groups are highly polar and can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.[1][2]
-
Ionic Interactions: As a hydrochloride salt, your compound is cationic. The slightly acidic nature of silica gel can lead to strong ionic interactions, effectively immobilizing your compound at the top of the column.[3][4]
Troubleshooting Steps:
-
Mobile Phase Modification with a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol groups and competes with your compound for binding sites.[5]
-
Recommended Additives: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.
-
Mechanism: The basic additive neutralizes the acidic sites on the silica gel, preventing strong ionic interactions with your cationic compound. It also competes for hydrogen bonding sites, facilitating the elution of your polar molecule.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]
-
Deactivated Silica Gel: You can prepare this by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.[5]
-
Bonded Silica Phases: Consider using an amino- or diol-bonded silica phase, which can offer different selectivity and reduced interaction with basic compounds.
-
Question 2: I am observing significant peak tailing in my collected fractions. How can I improve the peak shape?
Answer: Peak tailing is often a consequence of the same strong interactions described in the previous question, where a portion of the analyte is retained more strongly than the bulk.[5]
Troubleshooting Steps:
-
Optimize the Concentration of the Basic Additive: Gradually increase the concentration of triethylamine or ammonium hydroxide in your mobile phase. This can help to more effectively block the active sites on the silica gel, leading to a more symmetrical peak.
-
Consider a Different Mobile Phase System: Sometimes, a change in the solvent system can improve peak shape. For highly polar compounds, a mobile phase system of dichloromethane/methanol/ammonium hydroxide (e.g., 90:10:1) can be effective.
-
Sample Loading Technique: Ensure your sample is loaded onto the column in a narrow band. Dissolving the sample in a minimal amount of a strong solvent and then adsorbing it onto a small amount of silica gel (dry loading) can often improve peak shape compared to direct liquid loading.[7]
Question 3: My compound seems to be eluting with the solvent front, showing no retention on the column. What should I do?
Answer: This indicates that the mobile phase is too polar, and your compound has a higher affinity for the mobile phase than the stationary phase.[3]
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Start with a less polar mobile phase, such as 100% ethyl acetate or a mixture of dichloromethane and a small percentage of methanol. Gradually increase the polarity to find the optimal elution conditions.
-
Consider an Alternative Chromatography Mode: If normal-phase chromatography is not providing sufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).
Question 4: I am concerned about the stability of my compound on silica gel. How can I check for degradation?
Answer: It is a valid concern that some compounds can degrade on acidic silica gel.[3]
Troubleshooting Steps:
-
TLC Stability Test: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.
-
Use a Less Acidic Stationary Phase: As mentioned before, neutral alumina or deactivated silica gel are good alternatives if you suspect your compound is unstable on standard silica.
Detailed Experimental Protocol
This protocol provides a starting point for the purification of this compound by column chromatography. Optimization may be required based on the specific impurities in your sample.
Thin-Layer Chromatography (TLC) Analysis
-
Objective: To determine the optimal mobile phase for separation.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase Screening:
-
System 1: Dichloromethane (DCM) / Methanol (MeOH) (9:1) + 1% Triethylamine (TEA)
-
System 2: Ethyl Acetate (EtOAc) / Methanol (MeOH) (8:2) + 1% TEA
-
System 3: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH4OH) (90:10:1)
-
-
Procedure:
-
Dissolve a small amount of your crude sample in methanol.
-
Spot the solution on the TLC plate.
-
Develop the plate in the chosen mobile phase system.
-
Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or ninhydrin).
-
-
Goal: Achieve an Rf value of 0.2-0.4 for the desired compound.
Column Preparation
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to this solution.
-
Remove the solvent under reduced pressure until you have a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
Elution and Fraction Collection
-
Start with a less polar mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH + 1% TEA).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
Experimental Protocol Flowchart
Caption: Step-by-step experimental workflow.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with modifications) or Alumina (neutral/basic) | Standard silica is acidic; alternatives prevent strong ionic interactions with the basic analyte. |
| Mobile Phase Solvents | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Provides a good polarity range for eluting polar compounds. |
| Mobile Phase Additive | 0.5-2% Triethylamine or Ammonium Hydroxide | Deactivates acidic sites on silica, improving peak shape and recovery.[5] |
| TLC Rf Target | 0.2 - 0.4 | Ensures good separation on the column. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for highly polar compounds.[7] |
References
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Retrieved from [Link]
-
Chromatography Forum. (2013). Urea analysis HPLC/ C18 column. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2012). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]
-
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]
-
Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? Retrieved from [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]
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Technical Support Center: In Vivo Dosing Optimization for 1-(Piperidin-4-yl)urea Hydrochloride and Novel Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for optimizing the in vivo dosage of novel small molecules, using 1-(Piperidin-4-yl)urea hydrochloride as a representative example of a piperidine-urea scaffold.
Given that specific in vivo data for this compound is not extensively documented in the public domain, this document focuses on the essential principles and methodologies required to establish a safe and effective dosing regimen for this and structurally related compounds. The narrative structure emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers may have before initiating in vivo studies with a novel compound like this compound.
Q1: What is the critical first step for determining an in vivo dose for a novel compound?
The indispensable first step is to perform a Dose Range-Finding (DRF) study to determine the Maximum Tolerated Dose (MTD) .[1][2] The MTD is the highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[1] This study is foundational to all subsequent preclinical work, as it establishes the safe upper limit for dosing in efficacy studies.[3][4]
Q2: How do I select a starting dose for my initial DRF study?
The starting dose is typically extrapolated from in vitro data or based on data from structurally similar compounds.[1][4] A common practice is to select a dose anticipated to achieve a plasma concentration (Cmax) that is several multiples (e.g., 10-50x) of the in vitro IC50 or EC50 value.[3] If no prior data exists, a tiered dose escalation approach, starting with very low doses (e.g., 1-5 mg/kg), is a prudent strategy. Dose levels in DRF studies often use geometric progressions (e.g., 2x or 3x increments) to ensure broad coverage.[1]
Q3: My compound, this compound, has low aqueous solubility. How does this impact my in vivo study?
Poor solubility is a major challenge for many new chemical entities and can lead to low or highly variable oral bioavailability.[5][6][7] This variability can make it difficult to establish a clear dose-exposure-response relationship.[5][6] It is critical to develop a suitable formulation before initiating animal studies to ensure consistent and adequate drug exposure.
Q4: What are the most common formulation strategies for poorly soluble compounds?
Several strategies can be employed, often in combination:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.
-
Co-solvents: Using a mixture of solvents (e.g., water with PEG400, DMSO, or ethanol) can increase solubility. However, the concentration of organic solvents must be carefully controlled to avoid vehicle-induced toxicity.
-
Surfactants: Surfactants like Tween 80 can form micelles that encapsulate and solubilize hydrophobic compounds.[5]
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve the dissolution rate.[5][6][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the absorption of lipophilic drugs.[8][9]
Q5: Which animal species should I use for my initial toxicology studies?
Regulatory guidelines typically require DRF and toxicology studies to be conducted in at least two species: one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate).[1][2] The choice should be based on which species has a metabolic profile most similar to humans, if known.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during in vivo dosing studies.
Troubleshooting Issue 1: High Variability in Plasma Exposure Between Animals
Underlying Cause: This issue often stems from poor formulation, leading to inconsistent absorption. It can also be caused by rapid metabolism or transporter-mediated efflux.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting pharmacokinetic variability.
Protocol 1: Dose Range-Finding (DRF) Study Design
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.
Methodology:
-
Species Selection: Select a rodent species (e.g., Sprague-Dawley rats). Use both male and female animals to assess for sex-specific differences.
-
Group Allocation: Assign 3-5 animals per sex to each dose group. Include a vehicle-only control group.
-
Dose Level Selection:
-
Control Group: Vehicle only.
-
Low Dose: e.g., 5 mg/kg (based on in vitro data extrapolation).
-
Mid Dose: e.g., 15 mg/kg (3x Low Dose).
-
High Dose: e.g., 45 mg/kg (3x Mid Dose).
-
Rationale: A geometric dose progression allows for the characterization of a dose-response relationship for both toxicity and exposure.[1]
-
-
Administration: Administer the compound once daily via the intended clinical route (e.g., oral gavage) for 5-7 days.
-
Monitoring & Data Collection:
-
Clinical Observations: Record observations twice daily (e.g., changes in posture, activity, respiration).
-
Body Weight: Measure daily. Weight loss exceeding 15-20% is a common endpoint.
-
Food/Water Consumption: Monitor daily as an indicator of general health.
-
Pharmacokinetics (PK): Collect sparse blood samples on Day 1 and a terminal sample to assess drug exposure (AUC and Cmax).
-
-
Terminal Procedures: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for preliminary histopathology to identify any organ-specific toxicities.[1]
Data Interpretation: The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or substantial body weight loss. This dose, or a slightly lower one, will serve as the high dose for subsequent, longer-term toxicology and efficacy studies.[4][10]
Troubleshooting Issue 2: No Efficacy Observed Despite Reaching MTD
Underlying Cause: This could be due to insufficient target engagement, rapid drug clearance leading to low exposure at the target site, or the compound not being active in the chosen model.
Decision Pathway for Addressing Lack of Efficacy:
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Part 3: Data Presentation & Key Parameters
Effective dose optimization relies on the careful integration of pharmacokinetic (PK) and pharmacodynamic (PD) data.
Table 1: Example Data from a Pilot PK Study (Single Oral Dose in Rats)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng*hr/mL) |
| 10 | 150 ± 35 | 1.0 | 750 ± 120 |
| 30 | 380 ± 90 | 1.5 | 2100 ± 450 |
| 100 | 850 ± 210 | 2.0 | 5500 ± 1300 |
Data are presented as Mean ± SD and are for illustrative purposes only.
Analysis: The data in this hypothetical table suggests that exposure (AUC) does not increase proportionally with the dose, particularly between 30 and 100 mg/kg. This could indicate saturation of absorption at higher doses, a common issue for poorly soluble compounds. This information is critical for selecting meaningful dose levels for efficacy studies.
References
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. National Institutes of Health (NIH). [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health (NIH). [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
A framework to guide dose & regimen strategy for clinical drug development. National Institutes of Health (NIH). [Link]
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. altasciences.com [altasciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Troubleshooting sEH Inhibitor Assays with 1-(Piperidin-4-yl)urea hydrochloride
Welcome to the technical support guide for soluble epoxide hydrolase (sEH) inhibitor assays, with a specific focus on troubleshooting experiments involving urea-based inhibitors like 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during these sensitive assays. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and obtain robust, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound and related compounds in sEH inhibitor assays.
Q1: What is this compound and why is it used as an sEH inhibitor?
A1: this compound belongs to a class of potent, competitive, and often tight-binding inhibitors of soluble epoxide hydrolase (sEH).[1][2] The urea pharmacophore is crucial for its inhibitory activity. It mimics the transition state of the epoxide hydrolysis reaction catalyzed by sEH.[1][2][3] Specifically, the carbonyl oxygen of the urea group can form hydrogen bonds with key amino acid residues, such as Tyrosine (Tyr381 and Tyr465), in the enzyme's active site, while the N-H groups can interact with the catalytic nucleophile, Aspartate (Asp333).[4] This network of interactions allows it to bind tightly and competitively, preventing the natural substrate from accessing the active site. The piperidine moiety can be modified to improve pharmacokinetic properties and solubility.[5][6]
Q2: I'm seeing poor solubility of my inhibitor when preparing my stock solution. What solvent should I use?
A2: Urea-based inhibitors, particularly the earlier generations, are known for their limited aqueous solubility, which can impact their in vivo efficacy and cause issues in vitro.[3][7] For this compound, while it is a hydrochloride salt which generally improves aqueous solubility, it's best practice to prepare a high-concentration primary stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[8] From this primary stock, you can make further dilutions into your assay buffer. It's critical to ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid impacting enzyme activity or causing inhibitor precipitation.[9] Always include a vehicle control with the same final solvent concentration in your experiment.[8]
Q3: My inhibitor seems less potent than expected, or the results are not reproducible. What are the first things I should check?
A3: Inconsistent or lower-than-expected potency can stem from several factors. Here's a checklist of initial troubleshooting steps:
-
Inhibitor Integrity: Ensure your inhibitor has been stored correctly, typically at -20°C or as specified by the supplier, to prevent degradation.[10] Repeated freeze-thaw cycles should be minimized.[8]
-
Buffer and pH: Confirm that the assay buffer pH is optimal for sEH activity (typically around pH 7.4).[2] Significant deviations can alter both the enzyme's conformation and the inhibitor's ionization state, affecting their interaction.[11]
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final inhibitor concentration.[12] Use calibrated pipettes and avoid pipetting very small volumes.[12]
-
Incubation Time: For tight-binding inhibitors, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary to allow the binding equilibrium to be reached.[9] A typical pre-incubation is 5-10 minutes at room temperature or 30°C.[2][9]
Q4: Can I use this inhibitor in cell-based assays?
A4: Yes, urea-based sEH inhibitors are frequently used in cell-based assays. However, be aware of potential challenges. The inhibitor's membrane permeability, stability in cell culture media, and potential off-target effects or cytotoxicity at higher concentrations should be considered.[1] It's recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration range for your specific cell line. Additionally, some fluorescent assay substrates are not suitable for use in cell lysates or whole cells without significant optimization due to background fluorescence.[9][13]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues you might encounter during your sEH inhibitor assays.
Guide 1: Issue - High Background Signal or No Signal in a Fluorescent Assay
Fluorescent assays are highly sensitive but can be prone to interference.[14] Most commercially available sEH inhibitor screening kits utilize a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which releases a highly fluorescent product upon hydrolysis by sEH.[8][15]
Initial Diagnostic Steps:
-
Review Controls:
-
No-Enzyme Control (Background): This well contains the substrate and buffer but no enzyme. The signal here should be very low. A high signal suggests substrate auto-hydrolysis or contamination.
-
No-Substrate Control: This well contains the enzyme and buffer. A high signal points to autofluorescence from the enzyme preparation or buffer components.
-
Enzyme Control (100% Activity): This well contains the enzyme, substrate, and buffer. A low or absent signal here indicates a problem with the enzyme or substrate.
-
Inhibitor Control (Positive Control): This well contains a known sEH inhibitor at a concentration that should produce near-complete inhibition. This validates that the assay can detect inhibition.[10]
-
-
Check Instrument Settings:
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background signal.
Causality and Solutions:
-
Substrate Instability: Fluorogenic substrates can be light-sensitive and may degrade over time, leading to a high background signal.[10]
-
Compound Autofluorescence: The inhibitor itself may be fluorescent at the assay's excitation/emission wavelengths.
-
Solution: Run a control well containing only the buffer and your inhibitor at the highest concentration used in the assay. If this well shows a high signal, your compound is interfering. You may need to use a different detection method (e.g., a colorimetric or LC-MS-based assay) to validate your results.
-
-
Buffer Contamination: Contaminants in the buffer or water used for dilutions can fluoresce.
-
Solution: Use high-purity water and fresh, filtered buffer solutions. Common additives like BSA should be of high quality, as lower-grade preparations can contain fluorescent impurities.
-
Guide 2: Issue - Inconsistent IC50 Values or Non-ideal Inhibition Curves
Obtaining a clean, sigmoidal dose-response curve is essential for accurately determining an inhibitor's potency (IC50). Deviations from the expected curve shape can indicate underlying issues with the assay conditions or the inhibitor's mechanism.
Data Presentation: Expected vs. Problematic Inhibition Curves
| Curve Type | Description | Potential Causes |
| Ideal Sigmoidal Curve | Clear dose-dependent inhibition with a well-defined upper and lower plateau. | Assay is working correctly. |
| Shallow or Incomplete Curve | The curve does not reach 0% or 100% inhibition within the tested concentration range. | Inhibitor concentration range is too narrow; inhibitor may have low potency or poor solubility at high concentrations. |
| Biphasic Curve | The curve shows an initial drop followed by a plateau or an increase in signal at high concentrations. | Compound precipitation at high concentrations; off-target effects; assay artifacts (e.g., inner filter effect).[17] |
| Noisy/Scattered Data | Data points are highly variable, making it difficult to fit a curve. | Pipetting errors; poor mixing; temperature fluctuations; enzyme instability.[11][12] |
Troubleshooting Workflow: Non-Ideal Inhibition Curves
Caption: Decision tree for troubleshooting non-ideal IC50 curves.
Causality and Solutions:
-
Inhibitor Solubility Limit: At high concentrations, the inhibitor may precipitate out of the assay buffer, leading to an artificially flattened curve bottom. Urea-based compounds can be particularly susceptible to this.[3][7]
-
Solution: Visually inspect the wells of your plate for any cloudiness or precipitate. If solubility is an issue, you may need to lower the highest concentration tested or explore formulation strategies, though this is less common for in vitro screening. The primary goal is to work within the soluble range of the compound.
-
-
Assay Kinetics: IC50 values are only valid if the assay is run under initial velocity conditions (i.e., linear reaction rate). If the reaction proceeds too quickly, substrate depletion can lead to non-linear progress curves and inaccurate inhibition measurements.
-
Solution: Optimize the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the assay time.[9] This can be verified by running a kinetic measurement (reading fluorescence every 30-60 seconds) and confirming the rate is linear for the duration of the assay.[10][16]
-
-
Tight-Binding Inhibition: 1-(Piperidin-4-yl)urea and related compounds are often potent, tight-binding inhibitors.[1][2] In this scenario, the concentration of the enzyme can become a significant factor in the IC50 determination, and the standard Cheng-Prusoff equation may not be appropriate.
-
Solution: For tight-binding inhibitors, the IC50 value will be dependent on the enzyme concentration. To get an accurate measure of potency (Ki), you may need to use a lower enzyme concentration and fit the data using the Morrison equation, which is designed for tight-binding inhibitors. A key indicator of tight-binding is an IC50 value that is close to half the enzyme concentration.
-
III. Key Experimental Protocols
To ensure data quality, adherence to validated protocols is paramount. Below is a standardized protocol for determining the IC50 of this compound using a fluorescent assay.
Protocol: IC50 Determination of an sEH Inhibitor
1. Reagent Preparation:
- sEH Assay Buffer: Prepare a buffer such as 25 mM Bis-Tris HCl (pH 7.0) containing 0.1 mg/mL BSA, or use the buffer supplied with a commercial kit.[9] Warm to room temperature before use.[10][12]
- sEH Enzyme: Reconstitute and dilute the enzyme in cold sEH Assay Buffer to the desired final concentration (e.g., 1-3 nM).[9] Keep the enzyme on ice at all times.[10]
- Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
- Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations. Then, create an intermediate dilution plate by diluting these stocks 10-fold into sEH Assay Buffer. This will be your "10X" inhibitor plate.
- Substrate Solution: Dilute the fluorogenic substrate (e.g., PHOME) in sEH Assay Buffer to the desired final concentration (e.g., 50 µM).[9] Protect from light.
2. Assay Procedure (96-well plate format):
- Plate Setup: Design your plate map to include wells for background, 100% activity (vehicle control), positive control, and your inhibitor concentrations (in triplicate). Use a black, flat-bottom plate for fluorescence assays.[12]
- Add Inhibitor/Vehicle: Add 10 µL of your "10X" inhibitor dilutions or vehicle (e.g., 10% DMSO in buffer) to the appropriate wells.
- Add Enzyme: Add 80 µL of the diluted sEH enzyme solution to all wells except the background controls. Add 80 µL of sEH Assay Buffer to the background wells.
- Pre-incubation: Mix gently by tapping the plate. Cover and incubate for 5-10 minutes at room temperature.[9]
- Initiate Reaction: Have the plate reader ready. Add 10 µL of the substrate solution to all wells.
- Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelengths. Read in kinetic mode at 25°C or 30°C, taking measurements every 30-60 seconds for 15-30 minutes.[10][16]
3. Data Analysis:
- Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
- Subtract the average rate of the background wells from all other wells.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
- Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
References
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]
-
Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) Protocol. [Link]
-
Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 3155-3168. [Link]
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. [Link]
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS, 96(16), 8849-8854. [Link]
-
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 12(1), 123-126. [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay. [Link]
-
Hwang, S. H., et al. (2011). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 54(12), 4043-4053. [Link]
-
Wang, W., et al. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Current Medicinal Chemistry, 19(8), 1140-1153. [Link]
-
Edin, M. L., et al. (2018). Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach. Journal of Lipid Research, 59(5), 924-935. [Link]
-
Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10885. [Link]
-
Schiattarella, A., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. Journal of Medicinal Chemistry, 65(13), 9038-9051. [Link]
-
McReynolds, C. B., et al. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 28(2), 117-122. [Link]
-
University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]
-
Chem-Impex International. (n.d.). 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Protocols in Chemical Biology, 4(4), 289-301. [Link]
-
Hyperxore. (n.d.). Enzyme Kinetics Problems And Answers. [Link]
-
Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(21), 7873-7884. [Link]
-
Vitale, P., et al. (2016). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 21(11), 1561. [Link]
-
Nikolovska-Coleska, Z., et al. (2003). Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. Journal of Biomolecular Screening, 8(1), 34-38. [Link]
-
PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. [Link]
-
Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(21), 7873-7884. [Link]
-
Dong, H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(8), 867-876. [Link]
-
Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114467. [Link]
Sources
- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. metabolomics.se [metabolomics.se]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. agilent.com [agilent.com]
- 17. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(Piperidin-4-yl)urea Hydrochloride in Aqueous Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)urea hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the aqueous stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the urea moiety. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the C-N bond. The expected hydrolysis products are piperidin-4-amine and isocyanic acid, the latter of which is unstable in water and rapidly decomposes to ammonia and carbon dioxide.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the urea functional group is significantly influenced by pH. Generally, urea and its derivatives exhibit the greatest stability in a pH range of 4 to 8.[1][2] In strongly acidic or alkaline solutions, the rate of hydrolysis increases substantially. Given that the compound is a hydrochloride salt, freshly prepared aqueous solutions will be mildly acidic, which is generally favorable for the stability of the piperidine ring by forming the more stable piperidinium ion.[3] However, extreme pH conditions should be avoided.
Q3: What is the anticipated shelf-life of a stock solution of this compound?
A3: The shelf-life of a stock solution is highly dependent on the storage conditions, including temperature, pH, and light exposure. For short-term storage (days to a week), a solution prepared in a neutral buffer (pH 6-7) and stored at 2-8°C should exhibit minimal degradation. For long-term storage, it is advisable to store the solution at -20°C or below, preferably in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to perform periodic purity checks using a suitable analytical method, such as HPLC, to monitor for any degradation.
Q4: Are there any known secondary degradation pathways?
A4: Besides hydrolysis of the urea group, the piperidine ring can be susceptible to oxidation, although it is generally considered a stable heterocycle.[3][4] Oxidative stress, potentially initiated by exposure to light, atmospheric oxygen, or oxidizing agents, could lead to the formation of various oxidation products, including potential ring-opening byproducts.[5]
Troubleshooting Guide
Issue 1: Rapid decrease in the concentration of the parent compound in my aqueous formulation.
-
Possible Cause 1: pH-Mediated Hydrolysis.
-
Explanation: Your aqueous solution may have a pH that is too acidic or too alkaline, accelerating the hydrolysis of the urea linkage.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range of 4-8, adjust it using a suitable buffer system (e.g., phosphate or citrate buffer).
-
Re-analyze the stability of the compound in the buffered solution over time.
-
-
-
Possible Cause 2: Elevated Temperature.
-
Explanation: The rate of chemical degradation, including hydrolysis, increases with temperature.[1] Storing your solutions at room temperature or higher can lead to significant degradation.
-
Troubleshooting Steps:
-
Ensure that stock solutions and experimental samples are stored at appropriate temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).
-
Minimize the time that solutions are kept at room temperature during experimental procedures.
-
-
-
Possible Cause 3: Photodegradation.
-
Explanation: Although not as common as hydrolysis for this class of compounds, exposure to UV or even ambient light can sometimes induce degradation.
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Conduct a comparative study with a light-protected sample to determine if photodegradation is a significant factor.
-
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Hydrolysis Degradants.
-
Explanation: The new peaks are likely due to the formation of degradation products. The primary hydrolysis product would be piperidin-4-amine.
-
Troubleshooting Steps:
-
If a standard of piperidin-4-amine is available, inject it into your HPLC system to confirm if the retention time matches one of the unknown peaks.
-
Utilize a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. The expected m/z for the protonated piperidin-4-amine would be [M+H]⁺ = 101.1.
-
-
-
Possible Cause 2: Oxidative Degradants.
-
Explanation: If the solution was exposed to oxidizing conditions, the new peaks could be oxidation products of the piperidine ring.
-
Troubleshooting Steps:
-
Conduct a forced degradation study by intentionally exposing a sample to a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) to see if it generates the same unknown peaks.
-
Use LC-MS to analyze the mass of the unknown peaks. An increase in mass by 16 amu (atomic mass units) or multiples thereof could indicate oxidation.
-
-
-
Possible Cause 3: Interaction with Excipients.
-
Explanation: If your formulation contains other components (excipients), the compound may be reacting with them.
-
Troubleshooting Steps:
-
Analyze the stability of the compound in a simple aqueous solution without any excipients to see if the unknown peaks still form.
-
Review the chemical nature of the excipients for potential incompatibilities with the urea or piperidine functionalities.
-
-
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 40°C
| pH | Buffer System | Half-life (t½) (days) | Primary Degradation Product |
| 2.0 | 0.1 M HCl | ~ 5 | Piperidin-4-amine |
| 4.0 | 0.1 M Acetate | > 30 | Piperidin-4-amine |
| 6.0 | 0.1 M Phosphate | > 50 | Piperidin-4-amine |
| 8.0 | 0.1 M Phosphate | > 30 | Piperidin-4-amine |
| 10.0 | 0.1 M Carbonate | ~ 7 | Piperidin-4-amine |
Note: The data presented in this table is illustrative and based on the general stability profile of urea derivatives. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and requirements.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Caption: Proposed hydrolytic degradation pathway.
References
-
BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Kaiser, E., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Lányi, K. (2007). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. [Link]
-
Brown, K. L., & Lippard, S. J. (2002). Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. Inorganic Chemistry, 41(25), 6834–6842. [Link]
-
Engel, R., et al. (2017). Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. PubMed. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
-
PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
-
PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
Wikipedia. (n.d.). Ureas. Wikipedia. [Link]
-
ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
International Journal for Novel Research in Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
-
Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. biosynce.com [biosynce.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
Technical Support Center: Minimizing Off-Target Effects of Piperidine Urea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine urea derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of these compounds. By understanding the underlying mechanisms and employing robust experimental strategies, you can enhance the specificity and reliability of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of piperidine urea derivatives, providing a foundational understanding for troubleshooting.
Q1: What are off-target effects, and why are they a significant concern with piperidine urea derivatives?
A1: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of outcomes, including adverse side effects, toxicity, or even opportunities for drug repurposing. For novel chemical entities like piperidine urea derivatives, identifying off-target activities early is critical for accurately interpreting experimental data, preventing costly failures in later development stages, and ensuring the compound's safety and specificity.[1]
Q2: Are the piperidine and urea moieties known for specific off-target liabilities?
A2: Yes, both the piperidine and urea functional groups are prevalent in medicinal chemistry and have known associations with certain protein classes, which can contribute to off-target effects.
-
Piperidine: This scaffold is a "privileged structure" found in numerous approved drugs.[1][2] Its basic nitrogen can form ionic interactions with acidic residues in the binding pockets of various proteins, particularly G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[1] Depending on the substituents, piperidine-containing molecules can also exhibit activity at central nervous system (CNS) targets.[1] A notable liability for many small molecules containing this scaffold is the potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3][4]
-
Urea: The urea group is a versatile hydrogen bond donor and acceptor, allowing it to interact with a wide range of protein targets. This promiscuity can be a source of off-target binding. Urea-containing compounds have been identified as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[5][6], stearoyl-CoA desaturase 1 (SCD1)[7], and fatty acid amide hydrolase (FAAH)[8].
Q3: I am in the early stages of my investigation. How can I predict potential off-targets for my piperidine urea derivative in silico?
A3: In silico (computational) methods are a valuable first step in identifying potential off-target interactions, helping to prioritize experimental validation.[9][10]
-
Chemical Similarity and Substructure Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for compounds with similar structures to your derivative. This can reveal known targets for related molecules.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of your compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups). This model can then be used to screen against a database of protein structures to identify potential binding partners.
-
Molecular Docking: Dock your compound into the binding sites of a panel of known off-target proteins (e.g., kinases, GPCRs, hERG). This can provide insights into potential binding modes and affinities.
It is crucial to remember that in silico predictions are not a substitute for experimental validation but serve as a powerful tool to guide your experimental design.
Q4: My piperidine urea derivative shows the desired on-target activity, but I'm observing an unexpected cellular phenotype. How can I determine if this is due to an off-target effect?
A4: Differentiating on-target from off-target effects is a common challenge. A multi-pronged approach is often necessary to dissect the observed phenotype.
-
Use a Structurally Unrelated Positive Control: If available, test a compound with a different chemical scaffold that is known to modulate the same primary target.[3] If this control compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for your piperidine urea derivative.[3]
-
Generate a Resistant Mutant: If feasible, create a cell line with a mutation in the primary target that prevents your compound from binding. If the unexpected phenotype persists in this resistant cell line, it is likely due to an off-target interaction.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype is still observed in the absence of the target, it points to an off-target mechanism.
-
Dose-Response Correlation: Carefully compare the dose-response curves for the on-target activity and the unexpected phenotype. A significant difference in the potency (e.g., EC50 or IC50 values) may suggest that the two effects are mediated by different targets.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experimental work with piperidine urea derivatives.
Issue 1: High Background or Non-Specific Binding in In Vitro Assays
Possible Cause: Poor solubility or aggregation of the compound at high concentrations.
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the aqueous solubility of your piperidine urea derivative under your specific assay conditions (e.g., buffer composition, pH).
-
Optimize Assay Buffer: Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a solubilizing agent like DMSO to your assay buffer to prevent aggregation.[3] Ensure the chosen additive does not interfere with the assay itself.
-
Filter Compound Solutions: Before adding to the assay, pass the compound solution through a low-protein-binding syringe filter to remove any pre-existing aggregates.[3]
-
Include a "No Target" Control: Run a control experiment without the target protein or cell line to quantify the level of non-specific binding or activity.[3]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause: Differences in the cellular environment, such as membrane permeability, efflux pumps, or intracellular ATP concentrations, can influence compound activity.
Troubleshooting Steps:
-
Evaluate Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to assess the ability of your compound to cross the cell membrane.
-
Investigate Efflux Pump Activity: Determine if your compound is a substrate for common efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these pumps.
-
Consider Intracellular ATP Concentrations: For ATP-competitive inhibitors (e.g., many kinase inhibitors), the high intracellular concentration of ATP (millimolar range) can significantly reduce the apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[11][12] Consider performing biochemical assays at physiologically relevant ATP concentrations to better mimic the cellular environment.[11][13]
Part 3: Experimental Protocols for Off-Target Profiling
A systematic approach to off-target profiling is essential for a comprehensive understanding of your piperidine urea derivative's selectivity.
Protocol 1: Kinase Selectivity Profiling
Many piperidine urea derivatives exhibit off-target activity on kinases. A broad kinase screen is a crucial step in de-risking your compound.
Workflow: Kinase Selectivity Profiling
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Methodology:
-
Primary Screen: Screen your compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., >300 kinases).[14] Various commercial services offer such panels.
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 values for the off-target kinases to the on-target IC50 value. This will provide a quantitative measure of your compound's selectivity.
Data Presentation: Kinase Selectivity Profile
| Kinase | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 10 |
| Off-Target Kinase B | Off-Target | 500 |
| Off-Target Kinase C | Off-Target | >10,000 |
| Off-Target Kinase D | Off-Target | 850 |
Protocol 2: Cellular Target Engagement Assays
Confirming that your compound binds to its intended target in a cellular context is crucial for validating its mechanism of action.[15][16][17]
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Methodology:
-
Compound Treatment: Treat intact cells with your piperidine urea derivative or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.[18]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[19]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve.[17] A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[17]
Protocol 3: Broad Off-Target Profiling Using Chemical Proteomics
For a more unbiased and comprehensive assessment of off-target interactions, chemical proteomics approaches can be employed.
Workflow: Kinobeads® Competition Binding Assay
Caption: Kinobeads® competition binding assay workflow.
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare a lysate from the cell line of interest.
-
Compound Incubation: Incubate the lysate with increasing concentrations of your piperidine urea derivative.
-
Kinobeads® Pulldown: Add Kinobeads®, which are sepharose beads with immobilized broad-spectrum kinase inhibitors, to the lysate.[20][21][22] These beads will bind to kinases that are not already occupied by your free compound.
-
Mass Spectrometry Analysis: Elute the proteins bound to the Kinobeads® and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: For each identified protein, plot the amount bound to the beads as a function of your compound's concentration. This allows for the determination of the dissociation constant (Kd) for each interaction, providing a comprehensive profile of your compound's off-target binding affinities.[22]
By systematically applying these troubleshooting guides and experimental protocols, you can effectively identify, characterize, and ultimately minimize the off-target effects of your piperidine urea derivatives, leading to more robust and translatable research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 7. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discover.library.noaa.gov [discover.library.noaa.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Urea-Based sEH Inhibitors
Welcome to the technical support center for researchers engaged in the development of urea-based soluble epoxide hydrolase (sEH) inhibitors. This resource is designed to provide practical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions related to enhancing the metabolic stability of this important class of therapeutic agents. Our goal is to equip you with the knowledge to anticipate and overcome challenges in your drug discovery workflow.
Introduction: The Stability Challenge with Urea-Based sEH Inhibitors
Urea-based compounds are a cornerstone in the design of potent soluble epoxide hydrolase (sEH) inhibitors. The 1,3-disubstituted urea motif serves as a highly effective pharmacophore, mimicking the transition state of epoxide hydrolysis and forming key hydrogen bonds with amino acid residues Tyr381, Tyr465, and Asp333 within the enzyme's catalytic pocket.[1][2][3][4] However, a significant challenge in the clinical progression of these inhibitors is their often-limited metabolic stability, leading to rapid clearance and poor pharmacokinetic profiles.[3][5] This guide will delve into the underlying causes of this instability and provide actionable strategies for its mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the development of urea-based sEH inhibitors.
Q1: My lead urea-based sEH inhibitor shows high potency in vitro but has very low oral bioavailability. What are the likely causes?
A1: This is a classic challenge. The discrepancy between in vitro potency and in vivo efficacy is often multifactorial for this class of compounds:
-
Poor Aqueous Solubility: Early-generation urea-based inhibitors, particularly those with bulky lipophilic groups like adamantane or dicyclohexyl moieties, often exhibit low water solubility and high melting points.[1][5] This inherently limits their absorption from the gastrointestinal tract.
-
Rapid First-Pass Metabolism: The liver is rich in drug-metabolizing enzymes, especially cytochrome P450s (CYPs).[6] If your compound is a substrate for these enzymes, it may be extensively metabolized before it can reach systemic circulation, a phenomenon known as the first-pass effect.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the intestinal lumen, preventing its absorption.
Q2: What are the most common metabolic pathways that degrade urea-based sEH inhibitors?
A2: The primary routes of metabolism are oxidative pathways mediated by cytochrome P450 enzymes.[6] Key vulnerabilities include:
-
Aliphatic Hydroxylation: Oxidation of lipophilic moieties is very common. For instance, the adamantyl group is frequently hydroxylated.[6] Flexible alkyl chains are also prime targets for this modification.[7]
-
Aromatic Hydroxylation: If your inhibitor contains phenyl or other aromatic rings, they are susceptible to hydroxylation. The position of hydroxylation can be influenced by the electronic properties of substituents on the ring.
-
Oxidation of Benzylic Carbons: Carbons adjacent to aromatic rings are often readily oxidized.[1]
It's important to note that while the urea core itself is generally stable, the substituents attached to it are the primary sites of metabolic attack.
Q3: How can I begin to improve the metabolic stability of my lead compound?
A3: A systematic approach involving iterative structural modifications is key. Here are some widely adopted strategies:
-
Introduce Metabolic Blocks: Replace a hydrogen atom at a known site of metabolism with a group that is resistant to oxidation, such as a fluorine atom or a methyl group.[1] For example, fluorinating a phenyl ring can prevent hydroxylation at that position.
-
Employ Conformational Constraint: Replacing flexible alkyl linkers with more rigid structures like a cyclopropyl or cyclohexyl ring can improve metabolic stability by restricting the molecule's ability to fit into the active site of metabolizing enzymes.[1][5][7]
-
Reduce Lipophilicity: While some lipophilicity is required for potency, excessive lipophilicity often correlates with increased metabolic degradation. Strategically incorporating polar groups can improve both solubility and metabolic stability.[7][8] However, the placement of these polar groups is critical to avoid disrupting the key interactions with the sEH active site.[1]
-
Bioisosteric Replacement: Consider replacing metabolically labile fragments with bioisosteres. For example, replacing a phenyl ring with a pyridine ring or another heterocycle can alter the metabolic profile. Even the core urea can be replaced by an amide or carbamate, though this can impact potency.[1][2][9]
Q4: I've blocked the primary site of metabolism, but the half-life of my compound hasn't improved significantly. What's happening?
A4: You are likely observing a phenomenon known as metabolic switching .[10] When the primary "soft spot" on a molecule is blocked, metabolizing enzymes may simply target a different, previously less-favored site. This underscores the importance of a comprehensive metabolite identification study to understand all potential metabolic liabilities.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key in vitro experiments and guidance on interpreting the results.
Guide 1: Assessing Metabolic Stability Using Liver Microsomes
This assay is a first-line, high-throughput method to evaluate a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a urea-based sEH inhibitor.
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Experimental Protocol:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix to 37°C.
-
-
Incubation:
-
Add the test compound (final concentration typically 1 µM) and positive controls to the wells of a 96-well plate.
-
Initiate the reaction by adding the pre-warmed master mix containing microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[11]
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[11]
-
Data Interpretation:
| In Vitro Half-Life (t½) | Intrinsic Clearance (Clint) | Interpretation |
| > 30 min | < 12 µL/min/mg | Low clearance, likely stable |
| 10 - 30 min | 12 - 58 µL/min/mg | Moderate clearance, potential for in vivo clearance |
| < 10 min | > 58 µL/min/mg | High clearance, likely metabolically unstable |
Troubleshooting:
-
Problem: High variability between replicates.
-
Solution: Ensure thorough mixing of all reagents, especially the viscous microsomal suspension. Check for consistency in pipetting.
-
-
Problem: No degradation of the positive control.
-
Solution: Verify the activity of the microsomes and the integrity of the NADPH regenerating system. Ensure the incubation temperature was maintained at 37°C.
-
-
Problem: Compound crashes out of solution.
-
Solution: Check the aqueous solubility of your compound at the final concentration. If it's low, consider reducing the test concentration or increasing the percentage of organic solvent (though this can affect enzyme activity).
-
Guide 2: Metabolite Identification (Met ID)
Objective: To identify the chemical structures of metabolites formed from the parent drug. This is crucial for understanding metabolic pathways and identifying "soft spots."
Experimental Protocol:
The initial steps are similar to the metabolic stability assay, but with some key differences:
-
Incubation: Use a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites for detection.
-
Analysis: Utilize high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. This allows for the accurate mass measurement of potential metabolites.
-
Data Processing: Use specialized software to search for potential biotransformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, etc.) compared to the parent drug's mass.
-
Structural Elucidation: Analyze the MS/MS fragmentation patterns of the parent drug and its metabolites. A change in the fragmentation pattern can help pinpoint the site of modification.
Visualization of Workflow:
Caption: Workflow for Metabolite Identification.
Part 3: Strategies for Enhancing Stability
This section provides visual guides to common medicinal chemistry strategies.
Strategy 1: Blocking Sites of Metabolism
A common site of metabolism on aryl ureas is para-hydroxylation. This can be blocked by introducing a fluorine atom.
Caption: Deuteration to slow metabolic cleavage.
References
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (n.d.). PubMed Central. [Link]
-
In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). PubMed Central. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). PubMed Central. [Link]
-
Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. (n.d.). PubMed Central. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]
-
Ureas derived from camphor and fenchone reveal enantiomeric preference of human soluble epoxide hydrolase. (n.d.). National Institutes of Health. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). AZoNetwork. [Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (n.d.). PubMed Central. [Link]
-
What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. [Link]
-
Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. (n.d.). PubMed Central. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioIVT. [Link]
-
In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. (2024, October 3). PubMed Central. [Link]
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). ResearchGate. [Link]
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Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (n.d.). PNAS. [Link]
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Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (n.d.). MDPI. [Link]
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Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (n.d.). ACS Publications. [Link]
-
Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (n.d.). National Institutes of Health. [Link]
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Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. (n.d.). ACS Publications. [Link]
-
In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). MDPI. [Link]
-
Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. (2025, August 7). ResearchGate. [Link]
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Technical Support Center: Scaling Up 1-(Piperidin-4-yl)urea Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important urea-containing compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your process for higher yield, purity, and reproducibility.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter in your laboratory.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section addresses common problems observed during the synthesis of this compound, offering potential causes and actionable solutions.
Low or Inconsistent Yields
Q: My reaction yield for the urea formation step is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of this compound, which typically proceeds through the reaction of a protected 4-aminopiperidine derivative with an isocyanate source followed by deprotection, can stem from several factors.
-
Cause 1: Incomplete Reaction. The reaction between the amine and the isocyanate source may not have gone to completion.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Cause 2: Competing Side Reactions. The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a symmetrical urea from the reaction of the isocyanate with water or the dimerization of the amine starting material.[1][2]
-
Solution: Ensure all reagents and solvents are anhydrous. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. The order of addition of reagents can also be critical; for instance, adding the amine to the isocyanate (or its precursor) can sometimes minimize side reactions.
-
-
Cause 3: Issues with the Isocyanate Source. If you are generating the isocyanate in situ, for example from an acyl azide (Curtius rearrangement) or a primary amide (Hofmann rearrangement), the efficiency of this rearrangement will directly impact your final yield.[3]
-
Solution: Optimize the conditions for the rearrangement. For a Curtius rearrangement, ensure the complete conversion of the carboxylic acid to the acyl azide. For a Hofmann rearrangement, the choice of oxidizing agent and reaction conditions are crucial.
-
-
Cause 4: Suboptimal Deprotection. Incomplete removal of the Boc (tert-butyloxycarbonyl) protecting group from the piperidine nitrogen will result in a lower yield of the final hydrochloride salt.
Q: I'm observing a significant amount of a symmetrical urea byproduct. How can I prevent its formation?
A: The formation of symmetrical N,N'-disubstituted ureas is a common challenge, especially when working with isocyanates.[1][2]
-
Cause 1: Reaction of Isocyanate with Water. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea.
-
Solution: As mentioned previously, stringent anhydrous conditions are paramount. Use freshly dried solvents and reagents.
-
-
Cause 2: Inefficient Trapping of the Isocyanate. If the desired amine (the protected 4-aminopiperidine) does not react with the isocyanate as it is formed, the isocyanate can react with other nucleophiles present, including another molecule of the starting amine.
-
Solution: Consider using a slight excess of the aminopiperidine derivative to ensure the isocyanate is efficiently trapped. The reaction temperature can also be optimized; lower temperatures can sometimes improve selectivity.
-
Purification and Impurity Challenges
Q: I am having difficulty purifying the final product. What are common impurities and effective purification strategies?
A: Purification of this compound can be challenging due to its polarity and the presence of structurally similar impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual protected 4-aminopiperidine or the isocyanate precursor.
-
Symmetrical Urea Byproduct: As discussed above.
-
Partially Deprotected Intermediates: If the deprotection is not complete.
-
Salts: From the workup and hydrochloride salt formation steps.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final hydrochloride salt. A variety of solvent systems can be screened, such as ethanol/water, methanol/ether, or isopropanol/acetone.[6]
-
Column Chromatography: While challenging for highly polar compounds, reverse-phase chromatography (C18) can be an option for purifying the free base before converting it to the hydrochloride salt. Normal phase silica gel chromatography may be feasible for the Boc-protected intermediate.
-
Washing/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective purification step.
-
Q: My final product is off-white or colored. What is the cause and how can I obtain a white solid?
A: Color in the final product often indicates the presence of minor, highly colored impurities.
-
Cause: These impurities can arise from the degradation of reagents or intermediates, particularly if the reaction is heated for prolonged periods.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal.
-
Optimize Reaction Conditions: Minimize reaction times and temperatures where possible to prevent the formation of degradation products.
-
Purity of Starting Materials: Ensure the starting materials are of high purity.
-
-
Boc Deprotection and Hydrochloride Salt Formation
Q: The Boc deprotection step is sluggish or results in side products. What are the best practices?
A: Boc deprotection is a critical step that requires careful control.
-
Cause 1: Insufficient Acid. An inadequate amount of acid will lead to incomplete deprotection.
-
Solution: Use a sufficient excess of a strong acid. Common reagents include 4M HCl in dioxane, trifluoroacetic acid (TFA) in dichloromethane (DCM), or gaseous HCl bubbled through a solution of the substrate.[5]
-
-
Cause 2: Acid-Labile Functional Groups. If other acid-sensitive groups are present in the molecule, they may be cleaved or rearranged under the deprotection conditions.[4]
-
Solution: If acid sensitivity is a concern, milder deprotection methods can be explored, although they may be less common for simple urea structures. It is crucial to carefully monitor the reaction for the formation of any new spots on TLC.
-
-
Cause 3: Workup Issues. Improper workup can lead to the reprotection of the amine or the formation of unwanted salts.
-
Solution: After deprotection, the reaction is typically concentrated to remove excess acid. The resulting crude salt can then be purified by recrystallization or trituration.
-
Q: I am having trouble forming a stable, crystalline hydrochloride salt. What factors should I consider?
A: The formation of a crystalline hydrochloride salt is crucial for the isolation and stability of the final product.
-
Cause 1: Incorrect Stoichiometry. Adding too much or too little HCl can result in a mixture of the free base, the mono-hydrochloride, and potentially a di-hydrochloride salt, leading to an oily or non-crystalline product.
-
Solution: Carefully control the amount of HCl added. It is often best to add a slight excess of a standardized HCl solution (e.g., in isopropanol or ether) to a solution of the free base.
-
-
Cause 2: Solvent Choice. The choice of solvent is critical for inducing crystallization.
-
Solution: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices for salt formation include isopropanol, ethanol, ethyl acetate, or diethyl ether. A combination of a good solvent for the free base and a poor solvent for the salt (an anti-solvent) is often effective.
-
-
Cause 3: Presence of Water. Water can sometimes hinder the crystallization of hydrochloride salts.
-
Solution: Ensure the free base and the solvents used are dry.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and scalable approach involves a two-step process:
-
Urea Formation: Reaction of a Boc-protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate, with a source of isocyanate. A common and safe method is the use of sodium isocyanate in an aqueous acidic medium, which generates isocyanic acid in situ.
-
Deprotection and Salt Formation: Removal of the Boc protecting group using a strong acid, typically hydrochloric acid, which also serves to form the final hydrochloride salt.
Q2: What are the key safety precautions when working with isocyanates or their precursors?
A2: Isocyanates are potent respiratory sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using precursors like sodium azide for a Curtius rearrangement, be aware of the potential for the formation of explosive heavy metal azides and the toxicity of hydrazoic acid.[8]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point is indicative of high purity.
Q4: Can this synthesis be adapted for large-scale production?
A4: Yes, the synthesis is amenable to scale-up. However, several factors need careful consideration:
-
Heat Transfer: The urea formation and deprotection steps can be exothermic. Ensure the reaction vessel has adequate cooling capacity.
-
Reagent Addition: For larger scale reactions, controlled addition of reagents is crucial to manage the reaction exotherm and minimize side product formation.
-
Workup and Isolation: Filtration and drying of large quantities of the product will require appropriate equipment.
-
Process Safety Analysis: A thorough safety review is essential before attempting a large-scale synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-(Piperidin-4-yl)urea
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a mixture of acetic acid and water, add a solution of sodium isocyanate (1.1 eq) in water dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1-(Piperidin-4-yl)urea.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-1-(Piperidin-4-yl)urea in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (or a calculated amount of concentrated HCl) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with a solvent like diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Urea Formation | ||
| Reactant Ratio (Amine:Isocyanate) | 1 : 1.05-1.2 | A slight excess of the isocyanate source is often beneficial. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS for completion. |
| Boc Deprotection | ||
| Acid Equivalents (HCl) | 3 - 10 eq | Ensure complete protonation and deprotection. |
| Temperature | Room Temperature | Generally sufficient for complete reaction. |
| Reaction Time | 1 - 12 hours | Monitor by TLC/LC-MS. |
References
- Albini, E., et al. (2021). Sustainability challenges in peptide synthesis and purification: from R&D to production. RSC Advances, 11(59), 37456-37473.
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- "Troubleshooting low yield in the synthesis of piperazine-containing ureas." (2025). BenchChem.
- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(19), 10738.
- "Sodium isocyanate Manufacturer & Supplier in China." (n.d.). SANYING.
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- Bansagi, J., et al. (2022). The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products. The Journal of Organic Chemistry, 87(17), 11329-11349.
- "Amine Protection / Deprotection." (n.d.). Fisher Scientific.
- Prabhu, S., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Scientific Reports, 10(1), 1-10.
- "A Comparative Guide to the Synthesis and Characterization of Piperidinyl Ureas Derived from Piperidine-1-carbonyl azide." (2025). BenchChem.
- Di Mauro, G., & D'Andrea, L. D. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(9), 233.
- "1-(Piperidin-4-ylmethyl)urea hydrochloride." (n.d.). ChemScene.
- Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e32-e40.
- Niphakis, M. J., et al. (2013). Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis. Journal of Medicinal Chemistry, 56(16), 6443-6454.
- Tang, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3469-3472.
- "Boc-Protected Amino Groups." (n.d.). Organic Chemistry Portal.
- "One-Pot Synthesis of Ureas from Boc-Protected Amines." (2025).
- Eldrup, A. B., et al. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(2), 571-575.
- Scott, D. E., et al. (2017). Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1). ACS Medicinal Chemistry Letters, 8(11), 1147-1151.
- "Improving API Solubility by Salt and Cocrystal Form
- Senthilkumar, P., & Mohan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100185.
- Lee, B. D., et al. (1993). U.S. Patent No. 5,198,582. Washington, DC: U.S.
- Niphakis, M. J., et al. (2013). Development and optimization of piperidyl-1,2,3-triazole ureas as selective chemical probes of endocannabinoid biosynthesis. Journal of Medicinal Chemistry, 56(16), 6443-6454.
- Kumar, S., et al. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research, 9(5), 714-720.
- C-L, X., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4144-4148.
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483.
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- Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176.
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- Borza, I., et al. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Archiv der Pharmazie-Pharmaceutical and Medicinal Chemistry, 333(10), 329-332.
- "Urea Impurities." (n.d.). BOC Sciences.
- Luque Navarro, P. M., et al. (2018). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. European Journal of Organic Chemistry, 2018(9), 1312-1320.
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- "61220-33-5 | Piperidin-4-yl-urea hydrochloride." (n.d.). Tetrahedron.
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Validation & Comparative
A Comparative Guide to Piperidinyl Urea-Based and Other Key Soluble Epoxide Hydrolase Inhibitors
This guide provides an in-depth, objective comparison of 1-(Piperidin-4-yl)urea hydrochloride and its prominent derivatives against other key classes of soluble epoxide hydrolase (sEH) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitor potency, pharmacokinetics, and in vivo efficacy to inform compound selection for preclinical research.
The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the cytochrome P450 (CYP450) branch of the arachidonic acid cascade.[1][2] It primarily functions to hydrolyze anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] This enzymatic degradation curtails the beneficial effects of EETs.
The inhibition of sEH has emerged as a compelling therapeutic strategy for a multitude of diseases.[1] By preventing the degradation of EETs, sEH inhibitors (sEHIs) effectively increase the bioavailability of these protective lipids. This mechanism has demonstrated therapeutic potential in preclinical models of hypertension, inflammation, neuropathic pain, cardiovascular disease, and neurodegenerative disorders.[4][5][6][7][8] The development of potent and selective sEHIs has therefore become a significant focus in modern pharmacology.[1]
The sEH Signaling Pathway and Point of Inhibition
The diagram below illustrates the metabolic pathway of EETs and the mechanism by which sEH inhibitors exert their effects.
Caption: The sEH signaling pathway, illustrating how inhibitors block EET degradation.
The Rise of Piperidinyl Urea Inhibitors
A significant advancement in sEH inhibitor development was the incorporation of a 1,3-disubstituted urea pharmacophore, which effectively mimics the transition state of the epoxide hydrolysis reaction. A particularly successful and widely studied class of these compounds is based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold.[3][9] The core structure, represented by 1-(Piperidin-4-yl)urea, provides the foundational template from which highly potent and pharmacokinetically optimized inhibitors have been derived.
Key Compound Profile: TPPU
1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a potent, well-characterized sEHI that exemplifies the optimization of the piperidinyl urea scaffold.[10][11]
-
Mechanism & Potency : TPPU is a highly potent inhibitor of primate sEH, with reported IC50 values of 3.7 nM and 2.1 nM for human sEH.[12][13] Its potency against murine sEH is also in the low nanomolar range (IC50 = 1.1 nM).
-
Pharmacokinetics & In Vivo Efficacy : A key advantage of TPPU is its excellent "drug-like" properties, including good oral bioavailability and the ability to cross the blood-brain barrier.[10] These characteristics have made it a preferred tool compound for investigating the role of sEH in a wide range of preclinical models. It has demonstrated efficacy in models of Alzheimer's disease, depression, and inflammatory pain.[10][14] Studies in cynomolgus monkeys confirmed that TPPU achieves high plasma concentrations after oral dosing, making it suitable for studies in non-human primates.[4]
-
Metabolism : The metabolism of TPPU has been studied, identifying hydroxylation on the propionyl group and amide hydrolysis as key metabolic pathways.[15] Understanding its metabolic fate is crucial for interpreting in vivo study outcomes.[15]
Comparative Analysis with Other Leading sEH Inhibitors
While the piperidinyl urea class is highly effective, other chemical scaffolds have also yielded potent inhibitors. The choice of inhibitor often depends on the specific experimental requirements, such as the target species, desired route of administration, and the need for CNS penetration.
Key Compound Profile: t-AUCB
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is another widely used sEHI that features an adamantane group, a common moiety in early inhibitor designs.
-
Mechanism & Potency : t-AUCB is a potent inhibitor across multiple species, with reported IC50 values of 1.3 nM for human sEH and 8 nM for both mouse and rat sEH.[16]
-
Pharmacokinetics & In Vivo Efficacy : t-AUCB exhibits improved pharmacokinetic properties over first-generation inhibitors like AUDA.[5] It is orally active and has been shown to be effective in various disease models, including hypertension, glioblastoma, and obesity-related metabolic disorders.[16][17][18] For instance, in hypertensive rats, t-AUCB reversed endothelial dysfunction and lowered systolic blood pressure.[18] Its anti-inflammatory effects have also been demonstrated in lipopolysaccharide (LPS)-treated murine models.[5]
Key Compound Profile: AR9281 (APAU)
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281 or APAU) is a piperidinyl urea-based inhibitor that progressed to human clinical trials.[19]
-
Mechanism & Potency : AR9281 is a potent inhibitor of both human (IC50 = 13.8 nM) and murine (IC50 = 1.7 nM) sEH.[20]
-
Pharmacokinetics & In Vivo Efficacy : It is orally available and has demonstrated efficacy in rodent models of angiotensin-II-induced hypertension and diet-induced obesity.[19] Its advancement into clinical trials for hypertension and type 2 diabetes marked a significant milestone for sEH inhibition as a therapeutic strategy.[19][21] However, a Phase II trial for hypertension was ultimately terminated, highlighting the challenges of translating preclinical efficacy in rodent models to human outcomes.[6][21]
Quantitative Performance Comparison
The selection of an appropriate sEH inhibitor requires a careful balance between raw potency (IC50) and in vivo performance. The table below summarizes key data for the discussed inhibitors to facilitate an objective comparison.
| Inhibitor | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Key Features & Applications |
| TPPU | Piperidinyl Urea | 2.1 - 45[10] | 1.1 | Excellent oral bioavailability, brain penetrant; widely used in CNS and inflammation models.[10][14] |
| t-AUCB | Adamantyl Urea | 1.3[16] | 8[16] | Orally active with good stability; used in hypertension, oncology, and metabolic studies.[5][16][18] |
| AR9281 (APAU) | Piperidinyl Urea | 13.8[20] | 1.7[20] | Orally active, advanced to human clinical trials for hypertension and metabolic syndrome.[19][21] |
| AUDA | Aliphatic Urea | 69[20] | 18[20] | First-generation inhibitor; effective in vivo but with limitations in solubility and metabolic stability.[5][22] |
Note: IC50 values can vary between studies due to different assay conditions. The values presented are representative of reported data.
Experimental Workflow for Evaluating sEH Inhibitors
The robust evaluation of a novel sEH inhibitor follows a logical progression from initial screening to in vivo validation. The causality behind this workflow is to first identify potent compounds and then systematically assess their suitability for complex biological systems. For example, a high-throughput primary screen is used to cast a wide net, while subsequent pharmacokinetic studies are essential to ensure the compound can reach its target in a living organism at a sufficient concentration and for an adequate duration.
Caption: A typical experimental workflow for sEH inhibitor discovery and validation.
Detailed Experimental Protocol: Fluorometric sEH Inhibitor Screening Assay
This protocol describes a self-validating system for determining the in vitro potency (IC50) of test compounds against human sEH using a common fluorometric assay.
A. Principle of the Assay
This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, undergoes an intramolecular cyclization to release a highly fluorescent product.[23][24][25] The rate of increase in fluorescence is directly proportional to sEH activity. Inhibitors will reduce this rate, allowing for the quantification of their potency.
B. Materials and Reagents
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[25]
-
sEH fluorescent substrate (PHOME) stock solution (in DMSO)
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., AUDA or TPPU)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)[23][24][26]
C. Step-by-Step Methodology
-
Test Compound Preparation :
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the stock plate is 10 mM.
-
Further dilute these stocks in sEH Assay Buffer to create intermediate concentrations (e.g., 10X the final desired concentration). This minimizes the final DMSO concentration in the assay well to ≤1%.
-
-
Assay Plate Setup :
-
Designate wells for:
-
100% Activity Control (Vehicle) : Contains enzyme and DMSO vehicle only.
-
Inhibitor Wells : Contains enzyme and serially diluted test compounds.
-
Positive Control : Contains enzyme and a known sEH inhibitor at a concentration that gives >90% inhibition.
-
Background Control : Contains assay buffer and substrate, but no enzyme.
-
-
Add 180 µL of sEH Assay Buffer to all wells except the background controls. Add 200 µL to background wells.
-
Add 20 µL of the appropriate 10X test compound dilution (or DMSO vehicle) to the corresponding wells.
-
-
Enzyme Addition and Pre-incubation :
-
Prepare a working solution of recombinant human sEH in ice-cold sEH Assay Buffer. The final concentration should be optimized to yield a robust linear signal over the assay period (e.g., 1-5 nM).[25]
-
Add 20 µL of the sEH working solution to all wells except the background controls.
-
Mix the plate gently and pre-incubate for 5-10 minutes at room temperature to allow the inhibitors to bind to the enzyme.[25][27]
-
-
Reaction Initiation and Measurement :
-
Prepare a working solution of the PHOME substrate in sEH Assay Buffer. The final concentration should be near its Km value to ensure assay sensitivity (e.g., 10-50 µM).[25]
-
Initiate the reaction by adding 20 µL of the PHOME working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically (e.g., one reading every 1-3 minutes for 20-30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 30-60 minutes) at room temperature.[24][25]
-
D. Data Analysis
-
Calculate Reaction Rates : For kinetic reads, determine the slope of the linear portion of the fluorescence versus time plot for each well. For endpoint reads, subtract the background fluorescence value from all other wells.
-
Calculate Percent Inhibition :
-
Use the following formula: % Inhibition = 100 * (1 - [(Rate_Inhibitor - Rate_Background) / (Rate_Vehicle - Rate_Background)])
-
-
Determine IC50 Values :
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
-
Conclusion
The development of soluble epoxide hydrolase inhibitors has progressed from early tool compounds to highly optimized clinical candidates. The 1-(Piperidin-4-yl)urea scaffold, exemplified by potent inhibitors like TPPU and AR9281, represents a major achievement in this field, offering excellent potency and favorable pharmacokinetic profiles.[3][9] TPPU, with its brain-penetrant properties, is an invaluable tool for CNS research, while t-AUCB remains a robust option for systemic inflammation and cardiovascular studies.[5][10] The selection of an inhibitor should be guided by a comprehensive evaluation of its potency against the target species, its pharmacokinetic suitability for the intended in vivo model, and the specific scientific question being addressed. As research continues, these compounds and their future iterations hold significant promise for treating a wide array of human diseases.
References
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- Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive R
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- 1-Aryl-3-(1-acylpiperidin-4-yl)
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A Comparative Efficacy Analysis of 1-(Piperidin-4-yl)urea Derivatives as Soluble Epoxide Hydrolase Inhibitors
The 1-(piperidin-4-yl)urea scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents.[1] This guide provides a comprehensive comparison of the efficacy of various 1-(piperidin-4-yl)urea derivatives, with a primary focus on their role as inhibitors of soluble epoxide hydrolase (sEH). We will delve into the mechanistic rationale, comparative preclinical and clinical data, and the experimental methodologies used to evaluate these promising compounds.
The Rationale for Targeting Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[2] It metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or even pro-inflammatory corresponding diols.[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, leading to potent anti-inflammatory, antihypertensive, and analgesic effects.[4][5] This mechanism of action has positioned sEH inhibitors as a promising therapeutic strategy for a range of conditions, including inflammatory pain, hypertension, and diabetes.[1][6]
The 1-(piperidin-4-yl)urea core has proven to be an excellent pharmacophore for sEH inhibition, facilitating strong hydrogen bond interactions with the enzyme's active site.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the acyl group on the piperidine nitrogen and the aryl group on the urea can significantly modulate potency, selectivity, and pharmacokinetic properties.[5]
Comparative Efficacy of Lead Compounds
Extensive research has led to the identification of several lead compounds, with notable improvements in efficacy and drug-like properties over successive generations. Here, we compare two prominent examples: the adamantyl-based inhibitor AR9281 and the more advanced aryl-based inhibitor, compound 52.
AR9281: A First-in-Class Clinical Candidate
AR9281, or 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, was a pioneering sEH inhibitor that entered clinical trials.[7][8] Preclinical studies in a rat model of angiotensin-II-induced hypertension demonstrated its efficacy in lowering blood pressure and reducing renal injury.[1][6] AR9281 was advanced into Phase 1 and Phase 2a clinical trials for hypertension and impaired glucose tolerance, respectively.[9][10] While these trials established a favorable safety profile, the development of more potent and metabolically stable analogs has since shifted the research focus.[10]
Compound 52: A New Generation of Potent and Bioavailable Inhibitors
Subsequent research focused on replacing the metabolically labile adamantyl group with more stable aryl moieties.[5] This led to the development of compounds like 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, referred to as compound 52.[5] This derivative exhibited a remarkable improvement in both potency and pharmacokinetic parameters compared to its adamantane-based predecessors.[5][11]
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters for AR9281 and compound 52, highlighting the significant advancements made in the development of 1-(piperidin-4-yl)urea-based sEH inhibitors.
| Compound | Target | IC50 (nM, human sEH) | In Vivo Model | Key Efficacy Findings | Reference |
| AR9281 | sEH | Not explicitly stated in provided abstracts, but described as potent. | Angiotensin-II induced hypertension in rats | Significantly lowered systolic blood pressure from 180 ± 5 mmHg to 142 ± 7 mmHg.[1][6] | [1][6] |
| Compound 52 | sEH | Not explicitly stated, but showed a 7-fold increase in potency over its adamantane analogue.[5] | Carrageenan-induced inflammatory pain in mice | Showed a 1000-fold increase in potency compared to morphine in reducing hyperalgesia.[5][11][12] | [5][11][12] |
Mechanistic Insights: The sEH Signaling Pathway
The therapeutic effects of 1-(piperidin-4-yl)urea derivatives as sEH inhibitors are rooted in their ability to modulate the arachidonic acid cascade. The diagram below illustrates the central role of sEH and the impact of its inhibition.
Caption: The sEH signaling pathway and the mechanism of action of 1-(piperidin-4-yl)urea inhibitors.
By inhibiting sEH, these compounds prevent the degradation of EETs, thereby amplifying their beneficial anti-inflammatory and analgesic signaling.[2][3]
Experimental Methodologies
The evaluation of 1-(piperidin-4-yl)urea derivatives relies on a series of well-established in vitro and in vivo assays.
In Vitro sEH Inhibition Assay
This assay is crucial for determining the potency of new chemical entities.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or murine sEH is diluted in an appropriate assay buffer. A fluorogenic substrate, such as PHOME (N-((S)-1-cyano-2-((S)-oxiran-2-yl)ethyl)pentanamide), is also prepared in the same buffer.[13][14]
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Procedure:
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader. The rate of the reaction is proportional to the sEH activity.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Inflammatory Pain Model
This widely used model assesses the anti-inflammatory and analgesic efficacy of test compounds.[15][16][17]
Protocol:
-
Animal Acclimatization: Male mice or rats are acclimatized to the testing environment.
-
Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is measured before the induction of inflammation.[11][18]
-
Induction of Inflammation: A solution of λ-carrageenan (typically 1-2%) is injected into the plantar surface of the hind paw.[17]
-
Compound Administration: The test compound or vehicle is administered orally or via another relevant route at a specified time before or after the carrageenan injection.
-
Efficacy Assessment: Paw withdrawal thresholds are measured at various time points after carrageenan injection to assess hyperalgesia. Paw volume can also be measured to quantify edema.[16]
-
Data Analysis: The effect of the test compound on paw withdrawal threshold and paw volume is compared to the vehicle-treated group.
The following diagram outlines the workflow for the carrageenan-induced inflammatory pain model.
Caption: Experimental workflow for the carrageenan-induced inflammatory pain model.
Conclusion and Future Directions
The 1-(piperidin-4-yl)urea scaffold has proven to be a highly successful platform for the development of potent and orally bioavailable sEH inhibitors. The evolution from early adamantyl-based compounds like AR9281 to more advanced aryl derivatives such as compound 52 demonstrates a clear trajectory of improved efficacy and pharmacokinetic properties. These compounds hold significant promise for the treatment of a variety of inflammatory and pain-related disorders.
Future research in this area will likely focus on further optimizing the selectivity of these inhibitors, exploring their therapeutic potential in a broader range of diseases, and advancing the most promising candidates through clinical development. The robust preclinical data and the well-defined mechanism of action provide a strong foundation for the continued investigation of 1-(piperidin-4-yl)urea derivatives as a valuable class of therapeutic agents.
References
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Turnbull, J., et al. (2024). Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain. Current Opinion in Pharmacology, 78, 102477. [Link]
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Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. [Link]
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Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]
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Imig, J. D., et al. (2009). The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. Pharmaceuticals (Basel, Switzerland), 2(3), 217–227. [Link]
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Imig, J. D., et al. (2009). The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. MDPI. [Link]
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Wang, Y., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Journal of Pain Research, 14, 133–143. [Link]
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Wagner, K. M., et al. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Pharmacology & Therapeutics, 173, 111–123. [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(20), 7344–7360. [Link]
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ResearchGate. (n.d.). Protocol used in carrageenan-induced inflammatory pain. [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(20), 7344-7360. [Link]
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A Researcher's Guide to the Validation of 1-(Piperidin-4-yl)urea Hydrochloride as a Selective sEH Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare 1-(Piperidin-4-yl)urea hydrochloride and its analogs as selective inhibitors of soluble epoxide hydrolase (sEH). We will delve into the scientific rationale, comparative analysis with established inhibitors, and detailed experimental protocols to ensure rigorous and reproducible findings.
The Critical Role of Soluble Epoxide Hydrolase in Inflammatory and Cardiovascular Disease
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. Specifically, it converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By inhibiting sEH, the bioavailability of protective EETs is increased, offering a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neuropathic pain.[3][4][5]
The 1,3-disubstituted urea scaffold has emerged as a potent pharmacophore for sEH inhibition.[3][6] Within this class, compounds featuring a piperidinyl moiety, such as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), have demonstrated significant therapeutic potential and have even progressed to clinical trials.[7][8] This guide will use this well-characterized analog as a primary example for comparison and validation protocols.
Comparative Analysis of sEH Inhibitors
The selection of an appropriate sEH inhibitor for research is contingent on a thorough understanding of its potency, selectivity, and pharmacokinetic properties. Below is a comparison of the 1-(Piperidin-4-yl)urea class of inhibitors with other widely used research compounds.
| Compound Class/Name | Key Structural Features | In Vitro Potency (IC50) | Key Characteristics & References |
| 1-(Piperidin-4-yl)urea Analogs (e.g., AR9281) | Adamantyl or aryl group linked to a piperidinyl urea | Potent, often in the low nanomolar range for human sEH.[7][8] | Orally available with demonstrated efficacy in rodent models of hypertension and metabolic syndrome.[7][8] The piperidinyl moiety can be modified to improve pharmacokinetic properties.[9] |
| TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | Trifluoromethoxyphenyl group and a propionylpiperidinyl urea | Highly potent inhibitor of human and monkey sEH with IC50 values of 3.7 nM and 37 nM, respectively.[4][10] Other studies report IC50 values of 2.1 nM and 1.1 nM for human and murine sEH, respectively.[11] | Brain penetrant with demonstrated efficacy in models of inflammatory and neuropathic pain, and depression.[11][12][13] Exhibits good oral bioavailability.[4][11] |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | Adamantyl urea with a long-chain carboxylic acid | Potent inhibitor with IC50 values of 69 nM for human sEH and 18 nM for mouse sEH.[2][14][15] | Widely used as a research tool. It has shown anti-inflammatory and cardiovascular protective effects.[5][14] The carboxylic acid moiety can be esterified to improve cell permeability.[3] |
Visualizing the sEH Signaling Pathway and Inhibition
To understand the mechanism of action, it is crucial to visualize the sEH signaling pathway. The following diagram illustrates how sEH inhibitors prevent the degradation of beneficial EETs.
Caption: A generalized experimental workflow for sEH inhibitor validation.
Conclusion
The validation of this compound as a selective sEH inhibitor requires a systematic and multi-pronged experimental approach. By following the protocols and comparative framework outlined in this guide, researchers can confidently assess the potency, selectivity, and cellular efficacy of this and other novel sEH inhibitors. The promising pharmacological profile of the 1-(piperidin-4-yl)urea class of compounds, exemplified by AR9281, underscores the potential of this chemical scaffold in the development of novel therapeutics for a variety of human diseases.
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TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. National Institutes of Health. [Link]
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An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. National Institutes of Health. [Link]
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Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers. [Link]
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A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. [Link]
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1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. National Institutes of Health. [Link]
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1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(Piperidin-4-yl)urea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The 1-(Piperidin-4-yl)urea scaffold is a privileged structure in modern medicinal chemistry. Its constituent urea and piperidine moieties are integral to numerous inhibitors targeting a wide array of enzymes, from protein kinases to soluble epoxide hydrolase.[1][2][3] While potent on-target activity is the primary goal of drug design, the ultimate success and safety of a therapeutic candidate hinge on its selectivity.[4] Cross-reactivity with unintended targets can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and mitigating risks in clinical development.[7][8]
This guide provides a strategic framework for the in-depth cross-reactivity profiling of a novel compound, 1-(Piperidin-4-yl)urea hydrochloride. As direct experimental data for this specific molecule is not widely published, this document will serve as an expert-led template. We will detail the essential experimental workflows, explain the rationale behind methodological choices, and use data from well-characterized, structurally related inhibitors as comparators to guide data interpretation.
Part 1: Designing a Phased Profiling Strategy
A logical, tiered approach is the most resource-effective way to build a comprehensive selectivity profile. The strategy begins with broad, high-throughput screens to identify potential off-target "hits" and progresses to more focused, quantitative assays to confirm and characterize these interactions.
A typical profiling cascade involves three key stages:
-
Primary Target Confirmation & Potency: Establish a robust assay for the intended biological target to determine baseline potency (e.g., IC50 or Kd).
-
Broad Panel Screening: Screen the compound at a single high concentration (e.g., 10 µM) against large, diverse panels of kinases and other safety-relevant targets to identify potential off-target interactions.
-
Dose-Response Confirmation: For any significant "hits" identified in the broad screen, perform full dose-response experiments to determine the potency of the off-target interaction and establish a selectivity window relative to the primary target.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Phased workflow for comprehensive cross-reactivity profiling.
Part 2: Key Experimental Methodologies & Protocols
Kinome-Wide Profiling: The KINOMEscan® Approach
To assess interaction with the human kinome, competition binding assays are the industry standard due to their robustness and broad coverage.[9] The Eurofins DiscoverX KINOMEscan® platform, for example, measures the ability of a test compound to compete with an immobilized ligand for the active site of over 460 kinases.[9]
Principle of the Assay: This method does not rely on ATP and thus measures true thermodynamic binding affinity (Kd) rather than IC50 values, which can be dependent on ATP concentration.[9] The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR, which detects the DNA tag.[9] A lower qPCR signal indicates stronger binding of the test compound.[10]
Experimental Protocol: Single-Concentration KINOMEscan®
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening, typically at a concentration that will yield a final assay concentration of 10 µM.
-
Assay Execution: The test compound is added to a reaction mixture containing the DNA-tagged kinase and the immobilized active-site directed ligand.
-
Competition Binding: The mixture is incubated to allow the compound and the immobilized ligand to compete for binding to the kinase.
-
Capture & Wash: The immobilized ligands (with any bound kinase) are captured on a solid support, and unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified via qPCR of the DNA tag.[9]
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.[10] A common threshold for a significant "hit" is >50% inhibition.
Broad Safety Pharmacology Profiling
Beyond the kinome, it is crucial to assess interactions with other major target families implicated in adverse drug reactions (ADRs), such as GPCRs, ion channels, and transporters.[11][12] Service providers like Eurofins Discovery offer curated panels, such as the SafetyScreen44, which covers 44 clinically relevant targets.[12][13]
Principle of the Assays: These panels typically employ radioligand binding assays. The test compound is incubated with a membrane preparation or recombinant protein expressing the target of interest in the presence of a specific, radioactively labeled ligand. The ability of the test compound to inhibit the binding of the radioligand is measured.
Experimental Protocol: SafetyScreen44 Panel
-
Compound Submission: Provide the compound at a specified concentration and volume, typically sufficient for screening at 10 µM in duplicate.
-
Binding Assays: For each of the 44 targets, the compound is incubated with the target protein preparation and a specific radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The results are calculated as the percent inhibition of specific binding of the radioligand.[13] A result of >50% inhibition is generally considered a significant interaction requiring follow-up.
Part 3: Data Interpretation & Comparative Analysis
As no public data exists for this compound, we will use the profiles of two well-characterized urea-containing kinase inhibitors, Sorafenib (a multi-kinase inhibitor) and Doramapimod (a p38 MAPK inhibitor), as illustrative examples for comparison.[1]
Comparative Kinase Inhibition Data
The table below presents a hypothetical profile for our compound of interest alongside published data for the comparators. Selectivity is quantified by comparing the binding affinity (Kd) or inhibitory concentration (IC50) across a range of kinases. A highly selective inhibitor shows potent activity against its intended target(s) and significantly weaker activity against other kinases.[1]
| Kinase Target | 1-(Piperidin-4-yl)urea HCl (Hypothetical Kd in nM) | Sorafenib (Reference Kd in nM) | Doramapimod (Reference Kd in nM) |
| p38α (MAPK14) | 15 | 98 | 6 |
| p38β (MAPK11) | 45 | 150 | 11 |
| BRAF | >10,000 | 22 | >10,000 |
| VEGFR2 (KDR) | 800 | 90 | 3,200 |
| c-KIT | 1,200 | 68 | >10,000 |
| JNK1 | 2,500 | >10,000 | 220 |
| ERK2 | >10,000 | >10,000 | >10,000 |
Data for Sorafenib and Doramapimod are representative values from public sources. Hypothetical data is designed to illustrate a moderately selective p38α inhibitor profile.
Interpretation:
-
1-(Piperidin-4-yl)urea HCl (Hypothetical): This profile suggests a potent inhibitor of p38α. It shows a 3-fold selectivity over p38β and much weaker activity against other kinases like VEGFR2 and c-KIT, indicating a relatively selective profile.
-
Sorafenib: This is a classic multi-kinase inhibitor, showing potent activity against BRAF, VEGFR2, and c-KIT, in addition to moderate p38α inhibition.[1] Its broad activity is key to its clinical efficacy but also contributes to its side-effect profile.
-
Doramapimod: This compound is a highly selective p38α/β inhibitor, with minimal activity against other kinases shown.[1] This makes it an excellent tool compound for studying p38 signaling.
Visualizing Selectivity: Kinase Tree Maps
A powerful way to visualize kinome-wide selectivity is through a TREEspot™ interaction map. This diagram displays the entire kinase family tree, with red circles indicating kinases that are inhibited by the compound. The size of the circle corresponds to the binding affinity.
dot graph G { layout=neato; node [shape=circle, style=filled, label="", fixedsize=true, width=0.2]; edge [color="#5F6368", len=0.5];
} Caption: Hypothetical TREEspot™ map for 1-(Piperidin-4-yl)urea HCl.
This visualization provides an immediate, intuitive understanding of a compound's selectivity. A highly selective compound would show only one or a few closely related red circles, while a promiscuous inhibitor like Sorafenib would illuminate multiple branches of the kinome tree.
Conclusion
The cross-reactivity profile of a small molecule is a cornerstone of its preclinical characterization. For a compound like this compound, which belongs to a chemical class known for kinase inhibition, a systematic and multi-faceted profiling strategy is essential. By employing broad, high-throughput screening platforms like KINOMEscan® and safety pharmacology panels, followed by rigorous dose-response validation, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach, guided by comparisons to well-understood reference compounds, is fundamental to making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.
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A Head-to-Head Comparison of Piperidinyl Urea and Adamantyl Urea sEH Inhibitors: A Guide for Researchers
In the landscape of therapeutic drug development, the soluble epoxide hydrolase (sEH) enzyme has emerged as a critical target for managing a spectrum of inflammatory and cardiovascular diseases. Inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby potentiating their anti-inflammatory, anti-hypertensive, and analgesic effects.[1][2] Among the various classes of sEH inhibitors, piperidinyl ureas and adamantyl ureas have been extensively investigated. This guide provides a detailed head-to-head comparison of these two prominent inhibitor classes, offering experimental data and insights to inform research and development decisions.
The Evolution from Adamantyl to Piperidinyl Ureas: A Quest for Improved Pharmacokinetics
The early development of sEH inhibitors was dominated by adamantyl urea-based compounds. The adamantyl moiety was favored for its lipophilicity, which contributed to potent enzyme binding.[3] However, a significant drawback of this class was its rapid in vivo metabolism, primarily through oxidation of the adamantyl group, leading to low systemic exposure and short half-lives.[4][5] This metabolic instability prompted the search for alternative scaffolds with improved pharmacokinetic profiles.
The introduction of the piperidinyl urea scaffold marked a significant advancement in the field. Replacing the metabolically vulnerable adamantyl group with a more stable piperidinyl-aryl structure led to compounds with substantially enhanced pharmacokinetic properties, including higher plasma concentrations (Cmax) and greater overall exposure (AUC).[1][6]
At a Glance: Piperidinyl Urea vs. Adamantyl Urea sEH Inhibitors
| Feature | Piperidinyl Urea Inhibitors | Adamantyl Urea Inhibitors |
| Core Structure | Typically 1-aryl-3-(1-acylpiperidin-4-yl)urea | Contains a 1-adamantyl urea moiety |
| Potency (IC50) | Low nanomolar to picomolar range | Low nanomolar range |
| Pharmacokinetics | Generally superior; higher Cmax and AUC, longer half-life | Prone to rapid metabolism, leading to lower exposure and shorter half-life |
| Metabolic Stability | More resistant to metabolic degradation | Susceptible to CYP-mediated oxidation of the adamantyl group |
| Solubility | Can be modulated by substitution on the piperidine and aryl rings | Generally have poor aqueous solubility |
| Key Examples | TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) |
Mechanism of Action: Targeting the Catalytic Site of sEH
Both piperidinyl and adamantyl urea inhibitors act as competitive, tight-binding inhibitors of the sEH enzyme. They occupy the active site, preventing the hydrolysis of endogenous EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[7] This inhibition leads to an accumulation of EETs, which then exert their beneficial physiological effects.
Caption: The sEH metabolic pathway and the point of intervention for urea-based inhibitors.
Potency and Selectivity: A Closer Look at the Data
Both classes of inhibitors exhibit high potency against sEH, with IC50 values typically in the low nanomolar range. However, the key differentiator lies in their in vivo efficacy, which is directly linked to their pharmacokinetic profiles.
A pivotal study directly comparing a piperidinyl urea inhibitor, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (a TPPU analog), with its adamantane analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, demonstrated the profound impact of the scaffold change.[1][6][8] The piperidinyl urea compound showed a 7-fold increase in potency, a 65-fold increase in Cmax, and a staggering 3300-fold increase in AUC compared to its adamantyl counterpart.[1][6]
Table 1: Comparative Pharmacokinetic and Potency Data
| Compound | Class | Human sEH IC50 (nM) | Mouse Cmax (µM) at 0.5 mg/kg oral | Mouse AUC (µM·h) at 0.5 mg/kg oral |
| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Adamantyl Urea | 25 | 0.02 | 0.03 |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Piperidinyl Urea | 3.5 | 1.3 | 99 |
Data adapted from Rose et al., J. Med. Chem. 2010, 53, 19, 7067–7075.[1]
This dramatic improvement in exposure for the piperidinyl urea inhibitor translates to a more sustained and effective inhibition of sEH in vivo, leading to enhanced therapeutic outcomes in preclinical models of inflammatory pain.[1]
Pharmacokinetics and Metabolism: The Decisive Advantage of Piperidinyl Ureas
The superior pharmacokinetic profile of piperidinyl ureas is the primary reason for their ascendance over adamantyl ureas in drug development programs.
Adamantyl Urea Inhibitors: The adamantane moiety is highly susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a major metabolic pathway that leads to rapid clearance from the body.[5] This metabolic vulnerability has been a persistent challenge, limiting the clinical progression of many adamantyl-based candidates. For instance, AR9281, a well-studied adamantyl urea inhibitor, showed a short half-life in clinical trials.[9]
Piperidinyl Urea Inhibitors: The replacement of the adamantyl group with a more metabolically robust aryl and N-acyl piperidine structure significantly reduces the susceptibility to CYP-mediated metabolism.[1] This results in a longer half-life, higher bioavailability, and more consistent plasma concentrations, which are all desirable properties for a therapeutic agent.[10] The pharmacokinetic profile of TPPU, a widely used piperidinyl urea sEH inhibitor, has been extensively characterized and demonstrates high systemic exposure and a long half-life in various species.[10]
Therapeutic Applications and Clinical Landscape
Both classes of inhibitors have shown promise in a wide range of preclinical models for conditions such as hypertension, inflammation, pain, and diabetes.[2][11][12] However, the superior "drug-like" properties of piperidinyl ureas have made them more attractive candidates for clinical development. While the adamantyl urea inhibitor AR9281 entered Phase II clinical trials for type 2 diabetes and hypertension, its development was not pursued further.[9][13][14] In contrast, inhibitors with improved pharmacokinetic profiles, more akin to the piperidinyl urea class, have continued to advance in clinical trials for various indications, including chronic obstructive pulmonary disease (COPD) and neuropathic pain.[11][15]
Experimental Protocols: A Guide to Evaluating sEH Inhibitors
The following provides a generalized workflow for the initial screening and evaluation of novel sEH inhibitors, a critical process in identifying promising candidates.
Caption: A streamlined workflow for the preclinical evaluation of sEH inhibitors.
Step-by-Step: IC50 Determination via a Fluorogenic Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against sEH.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human or murine sEH enzyme to the desired concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a solution of the fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
-
Assay Procedure:
-
In a 96-well microplate, add the sEH enzyme solution to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (a known potent inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the CMNPC substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~330 nm, emission ~465 nm). The hydrolysis of CMNPC by sEH releases a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: Piperidinyl Ureas Pave the Way Forward
The transition from adamantyl to piperidinyl urea-based sEH inhibitors represents a clear example of rational drug design aimed at overcoming pharmacokinetic hurdles. While both classes demonstrate high in vitro potency, the superior metabolic stability and consequently improved in vivo exposure of the piperidinyl urea scaffold have established it as the preferred chemotype for the development of clinically viable sEH inhibitors. For researchers in this field, focusing on scaffolds that inherently possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, such as the piperidinyl urea core, is crucial for translating potent enzyme inhibition into effective therapeutic agents.
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Wang, Y., et al. (2022). Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. PubMed. [Link]
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A Researcher's Guide to the Pharmacokinetic Comparison of 1-(Piperidin-4-yl)urea Hydrochloride Analogs
In the landscape of modern drug discovery, the urea scaffold holds a significant position, featuring in a multitude of therapeutic agents.[1][2] The 1-(Piperidin-4-yl)urea hydrochloride moiety, in particular, serves as a versatile core for developing compounds targeting a range of biological entities, from soluble epoxide hydrolase (sEH) to histamine H3 receptors.[3][4][5] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of this compound analogs, empowering researchers to make data-driven decisions in the lead optimization phase.
The core principle of this guide is to establish a self-validating system of protocols. By understanding the causality behind experimental choices and adhering to rigorous methodologies, researchers can generate reliable and reproducible data, forming a trustworthy foundation for advancing the most promising candidates.
I. The Pharmacokinetic Profile: Key Parameters for Comparison
A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[6][7][8][9] For this compound analogs, the following PK parameters are critical for a meaningful comparison:
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor oral bioavailability can necessitate higher doses, potentially leading to increased side effects.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma. Cmax is a key indicator of the rate of absorption.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time. It reflects the extent of absorption and the rate of elimination.
-
Half-life (t1/2): The time required for the plasma concentration of a drug to decrease by half. This parameter influences the dosing interval.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time. It is a measure of the body's efficiency in eliminating the drug.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive tissue distribution.
II. Comparative Analysis of 1-(Piperidin-4-yl)urea Analogs: A Data-Driven Approach
The structural modifications made to the 1-(Piperidin-4-yl)urea core can significantly impact the resulting pharmacokinetic profile. For instance, studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase have demonstrated that replacing an adamantyl group with an aryl group can lead to substantial improvements in pharmacokinetic parameters.[3][4] One notable example showed a 65-fold increase in Cmax and a 3300-fold increase in AUC upon this substitution.[3][4]
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template for presenting comparative pharmacokinetic data for a series of analogs.
Table 1: Comparative Pharmacokinetic Parameters of this compound Analogs (Illustrative Data)
| Compound ID | Modification | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | %F |
| Parent | - | IV | 2 | 1500 | 0.1 | 3000 | 2.5 | 100 |
| PO | 10 | 800 | 1.0 | 4000 | 3.0 | 27 | ||
| Analog A | R1 = Me | IV | 2 | 1450 | 0.1 | 2900 | 2.4 | 100 |
| PO | 10 | 1200 | 0.5 | 6000 | 3.5 | 41 | ||
| Analog B | R2 = Cl | IV | 2 | 1600 | 0.1 | 3200 | 2.6 | 100 |
| PO | 10 | 600 | 1.5 | 3500 | 2.8 | 22 | ||
| Analog C | R3 = OMe | IV | 2 | 1300 | 0.1 | 2800 | 2.3 | 100 |
| PO | 10 | 1500 | 0.5 | 8000 | 4.0 | 57 |
III. Experimental Protocols for Pharmacokinetic Characterization
The integrity of your comparative data hinges on the robustness of your experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
A. In Vitro ADME Assays: Early Insights into Drug-like Properties
In vitro ADME assays are crucial for early-stage drug discovery, providing valuable data to guide compound optimization and identify potential liabilities before moving to in vivo studies.[7][8][9][10]
The PAMPA assay is a high-throughput method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[11][12]
-
Principle: This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[11][13] The rate of diffusion provides an estimate of the compound's passive permeability.
-
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4).[14]
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[11]
-
Assay Setup: Add the compound-containing buffer to the donor wells. Place the coated filter plate on top of an acceptor plate containing fresh buffer.[12]
-
Incubation: Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).[15]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[12]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the incubation parameters.
-
CYP enzymes are the primary enzymes responsible for drug metabolism.[16] Assessing a compound's potential to inhibit these enzymes is crucial for predicting drug-drug interactions.[17][18][19][20]
-
Principle: Test compounds are incubated with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6][10][17] The inhibition of the metabolism of the probe substrate is measured to determine the IC50 value of the test compound.
-
Workflow Diagram:
Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.
-
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, a specific CYP probe substrate, and human liver microsomes in a suitable buffer.
-
Incubation: In a 96-well plate, combine the microsomes, probe substrate, and test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.[17]
-
Data Analysis: Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.[19]
-
The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[21][22][23] Only the unbound fraction of the drug is pharmacologically active.[21][23]
-
Principle: Equilibrium dialysis is the gold standard for determining PPB.[21][24] The test compound is added to plasma in one chamber of a dialysis unit, which is separated from a buffer-filled chamber by a semi-permeable membrane. At equilibrium, the concentration of the unbound drug is the same in both chambers.
-
Workflow Diagram:
-
Detailed Protocol:
-
Compound Spiking: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a specific concentration (e.g., 1-5 µM). [21] 2. Dialysis Setup: Add the spiked plasma to one chamber of a rapid equilibrium dialysis (RED) device and an equal volume of buffer (e.g., PBS) to the adjacent chamber. [23] 3. Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours). [23] 4. Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS. [24] 6. Calculation: Calculate the percentage of unbound drug using the concentrations measured in the buffer and plasma chambers. [23]
-
B. In Vivo Pharmacokinetic Studies in Rodents
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system. [25][26][27]These studies provide crucial data for dose selection in subsequent efficacy and toxicology studies. [26][28][29][30][31]
-
Principle: The test compound is administered to rodents (typically mice or rats) via both intravenous (IV) and oral (PO) routes. [27]Blood samples are collected at various time points, and the plasma concentration of the drug is measured to determine key pharmacokinetic parameters.
-
Workflow Diagram:
Caption: Workflow for an In Vivo Pharmacokinetic Study in Rodents.
-
Detailed Protocol:
-
Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the test compound at a specific dose via the desired routes (e.g., IV bolus via the tail vein and oral gavage). [32] 2. Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). [27][32] 3. Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd. [33]
-
IV. Conclusion: Synthesizing the Data for Informed Decisions
By systematically applying the described in vitro and in vivo protocols, researchers can generate a comprehensive and comparative pharmacokinetic dataset for their this compound analogs. The ultimate goal is to identify candidates with a balanced profile of potency, selectivity, and favorable drug-like properties. This structured approach, grounded in scientific integrity and validated methodologies, will undoubtedly de-risk the drug discovery process and increase the probability of successfully advancing novel therapeutics to the clinic.
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A Comparative Guide to the In Vivo Validation of 1-(Piperidin-4-yl)urea-Based Soluble Epoxide Hydrolase Inhibitors
Introduction
The 1-(Piperidin-4-yl)urea scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic agents. This guide focuses on a prominent class of these compounds: 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives, which have emerged as potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for managing inflammatory pain and cardiovascular diseases such as hypertension.[1][2][3] This document provides a comprehensive framework for the in vivo validation of these compounds, offering a comparative analysis against relevant alternatives and detailing the essential experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Soluble Epoxide Hydrolase
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH diminishes these protective effects. 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives are designed to inhibit sEH, thereby increasing the bioavailability of EETs and potentiating their therapeutic effects.[1]
Figure 1: Mechanism of action of 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives as sEH inhibitors.
In Vivo Validation: A Structured Workflow
A rigorous in vivo validation process is crucial to translate the promising enzymatic inhibition of these compounds into tangible therapeutic potential. The workflow below outlines the key stages, from model selection to data interpretation.
Figure 2: A systematic workflow for the in vivo assessment of novel sEH inhibitors.
Comparative Data Analysis
The following tables present a summary of published and representative data comparing a novel 1-Aryl-3-(1-acylpiperidin-4-yl)urea compound (Compound X) with a previously developed analog and a standard-of-care analgesic.
Table 1: Comparative Pharmacokinetics in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Compound X | 10 | ~2,100 | 2 | ~33,000 |
| Adamantane Analogue | 10 | ~32 | 4 | ~10 |
| Morphine | 10 | - | - | - |
Data adapted and representative from studies on similar compounds.[1][2]
Table 2: Comparative Efficacy in a Rodent Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg, oral) | Mechanical Withdrawal Threshold (g) | % Reduction in Hyperalgesia |
| Vehicle Control | - | 1.5 ± 0.2 | 0% |
| Compound X | 1 | 4.5 ± 0.5 | ~100% |
| Compound X | 0.1 | 3.8 ± 0.4 | ~77% |
| Morphine | 10 | 4.2 ± 0.6 | ~90% |
Efficacy data is illustrative, based on the high potency described for novel sEH inhibitors.[1][2]
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
-
Animal Housing and Acclimation: House male Swiss Webster mice in a controlled environment for at least one week prior to the study.
-
Compound Formulation: Prepare the test compounds in a suitable vehicle (e.g., a solution of ethanol, solutol, and saline).
-
Dosing: Administer a single oral dose of the test compound to each mouse.
-
Blood Collection: Collect blood samples via cardiac puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Carrageenan-Induced Inflammatory Pain Model
-
Baseline Measurement: Measure the baseline mechanical withdrawal threshold of the hind paw of each mouse using von Frey filaments.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the plantar surface of the right hind paw.
-
Compound Administration: Administer the test compounds or vehicle orally at a specified time post-carrageenan injection.
-
Efficacy Assessment: Measure the mechanical withdrawal threshold at various time points after drug administration.
-
Data Analysis: Calculate the percent reduction in hyperalgesia for each treatment group compared to the vehicle control.
Conclusion
The in vivo data for 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives demonstrate their potential as highly effective sEH inhibitors. Compared to earlier adamantane-based inhibitors, these compounds exhibit vastly superior pharmacokinetic profiles, leading to significantly enhanced efficacy in preclinical models of inflammatory pain.[1][2] Their potency, in some cases exceeding that of standard analgesics like morphine, underscores the therapeutic promise of this chemical class.[2] The protocols and comparative data presented in this guide offer a robust framework for the continued development and validation of these and other novel sEH inhibitors.
References
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. [Link]
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PubMed. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. National Center for Biotechnology Information. [Link]
-
Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983–988. [Link]
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A Comparative Guide to Confirming Cellular Target Engagement of 1-(Piperidin-4-yl)urea Hydrochloride
In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of 1-(Piperidin-4-yl)urea hydrochloride. While this compound is a derivative of a class known to target soluble epoxide hydrolase (sEH), this guide will outline a universal, orthogonal approach applicable to various potential targets.[3][4][5][6] The emphasis here is not merely on procedural steps but on the strategic rationale behind employing a multi-faceted validation process to build a robust and compelling data package.[7][8][9]
The Imperative of Orthogonal Target Validation
A lack of efficacy and unforeseen toxicity are primary reasons for the high attrition rates in clinical trials.[2] A significant contributor to these failures is the uncertainty of whether a drug candidate truly engages its intended target in a physiological setting.[2][10] Therefore, relying on a single assay is insufficient. An orthogonal approach, which utilizes multiple, distinct methodologies to measure the same biological event, is critical for building confidence in your findings.[7][9][11] This guide will compare a direct, biophysical method with an indirect, functional assay to provide a holistic view of target engagement.
Workflow for Target Engagement Validation
A systematic approach to confirming target engagement involves a series of logical steps, from initial hypothesis to downstream functional validation.
Caption: High-level workflow for validating target engagement using orthogonal methods.
Method 1: Cellular Thermal Shift Assay (CETSA®) — A Direct Biophysical Confirmation
CETSA is a powerful, label-free technique that directly assesses the physical interaction between a drug and its target protein in intact cells or cell lysates.[12][13][14]
Principle of CETSA
The fundamental principle of CETSA is that the binding of a ligand, such as this compound, to its target protein confers thermal stability.[15][16] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will resist this thermal denaturation until a higher temperature is reached.[16][17] By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.[13][16]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined duration (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step.[12][16] Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific primary antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.
-
Advantages and Limitations of CETSA
-
Advantages:
-
Limitations:
-
Requires a high-quality, specific antibody for the target protein for Western blot detection.[19][20]
-
Some ligand-protein interactions may not result in a significant thermal shift, leading to false negatives.[18]
-
Lower throughput compared to some other methods, although high-throughput versions exist.[14][20]
-
Caption: Detailed experimental workflow for a Western Blot-based CETSA.
Method 2: Reporter Gene Assay — An Indirect Functional Readout
While CETSA confirms direct binding, a reporter gene assay can validate that this binding event leads to a functional consequence on a specific signaling pathway.[21][22][23] This is crucial for demonstrating that the compound is not just binding but is also modulating the target's activity as intended.
Principle of Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression.[22] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a transcriptional response element that is activated or inhibited by the signaling pathway of interest.[24] If this compound engages its target and modulates the pathway, it will result in a measurable change in the expression of the reporter gene.[21][25]
Hypothetical Signaling Pathway: sEH and NF-κB
Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases EET levels, which can in turn suppress the pro-inflammatory NF-κB signaling pathway. A reporter assay can be designed to exploit this relationship.
Caption: Hypothetical signaling pathway for reporter assay design.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element.
-
-
Cell Plating and Compound Treatment:
-
Plate the reporter cells in a multi-well plate.
-
Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for transcription and translation of the luciferase reporter (e.g., 6-8 hours).
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls and plot the luminescence signal against the compound concentration to determine an IC50 value.
-
Comparative Data Analysis
| Assay Type | Parameter Measured | Hypothetical Result for 1-(Piperidin-4-yl)urea HCl | Interpretation |
| CETSA | Thermal Shift (ΔTagg) | + 4.5 °C at 10 µM | Direct binding to the target protein, causing significant thermal stabilization. |
| NF-κB Reporter Assay | IC50 | 500 nM | Functional inhibition of the target-mediated signaling pathway. |
| Alternative: Kinobeads | Competition Binding (Kd) | 350 nM | Confirms direct target interaction and provides affinity data.[26][27][28] |
| Alternative: NanoBRET™ | BRET Ratio Change | Dose-dependent increase | Real-time confirmation of target engagement in living cells.[1][29] |
Troubleshooting and Scientific Integrity
-
Inconsistent CETSA Results: Ensure consistent heating/cooling cycles and complete cell lysis. The quality of the primary antibody is paramount; validate it thoroughly.
-
High Background in Reporter Assay: Optimize the concentration of the stimulating agent and the incubation time. Test for compound-induced cytotoxicity, which can non-specifically reduce the reporter signal.
-
Discrepancy Between Assays: A positive CETSA result with a negative functional assay may indicate that the compound binds to the target but does not inhibit its function (i.e., it is not an antagonist). Conversely, a functional effect without a clear thermal shift could suggest an indirect mechanism or a binding mode that does not confer thermal stability.[18] This highlights the necessity of using multiple, mechanistically distinct assays.[7][9]
Conclusion
Confirming the cellular target engagement of a compound like this compound requires a rigorous, multi-pronged strategy. By combining a direct biophysical method like CETSA with a functional readout from a reporter gene assay, researchers can build a compelling case for a specific mechanism of action. This orthogonal approach not only validates the primary hypothesis but also provides deeper insights into the compound's cellular activity, significantly de-risking its progression in the drug discovery pipeline.[7][8][9]
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- The target landscape of clinical kinase drugs. PMC - NIH.
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- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH.
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- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH.
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- 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride. Chem-Impex.
- 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PMC - NIH.
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed.
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A Senior Application Scientist's Guide to Assessing the Therapeutic Index of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It represents the quantitative relationship between a drug's desired therapeutic effects and its adverse effects.[1][2] This guide provides an in-depth, experience-driven framework for assessing the therapeutic index of a promising class of compounds: 1-(Piperidin-4-yl)urea hydrochloride derivatives. These molecules, characterized by a core piperidinylurea scaffold, have shown potential in various therapeutic areas, including oncology and inflammation, often by targeting specific enzymes like soluble epoxide hydrolase (sEH).[3][4]
Our focus will not be on a rigid protocol but on the scientific rationale behind building a robust, self-validating workflow to compare these derivatives. We will explore the essential in vitro and in vivo assays, discuss the interpretation of data, and examine how subtle structural modifications can dramatically alter the efficacy-toxicity balance.
Foundational Concepts: The Therapeutic Index and the Piperidinylurea Scaffold
The therapeutic index is fundamentally a ratio that compares the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect.[2] In preclinical studies, this is often expressed as:
-
TI = TD₅₀ / ED₅₀ (Toxic Dose in 50% of subjects / Effective Dose in 50% of subjects)
-
or TI = LD₅₀ / ED₅₀ (Lethal Dose in 50% of subjects / Effective Dose in 50% of subjects)
A wider margin between the toxic and effective doses signifies a safer drug. An in vitro therapeutic index can also be calculated early in development by comparing a compound's cytotoxicity (TC₅₀ or GI₅₀) to its potency (IC₅₀ or EC₅₀), providing a preliminary risk assessment.[5][6]
The 1-(Piperidin-4-yl)urea moiety is a versatile scaffold in medicinal chemistry.[7] The urea group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with target proteins.[7] The piperidine ring offers a key point for substitution, allowing chemists to modulate physicochemical properties like solubility, metabolic stability, and target engagement, which are all critical factors influencing the therapeutic index.[3][8]
The Strategic Workflow for TI Assessment
A comprehensive assessment of the therapeutic index is a tiered process. It begins with high-throughput in vitro assays to quickly rank compounds and progresses to more complex in vivo models for the most promising candidates. The causality behind this workflow is resource optimization and ethical considerations; we aim to eliminate compounds with a poor safety profile early, before committing to costly and complex animal studies.
Caption: A tiered workflow for assessing the therapeutic index of novel compounds.
Efficacy Determination: Is the Compound Hitting its Target?
The first step is to quantify the desired biological effect. For many 1-(Piperidin-4-yl)urea derivatives, a primary target is soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension.[3][4]
Protocol: In Vitro sEH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives.
-
Principle: A fluorescent substrate, such as CMNPC, is hydrolyzed by sEH to produce a fluorescent product. An effective inhibitor will prevent this conversion, resulting in a lower fluorescent signal.[4]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the piperidinylurea derivative in DMSO. Serially dilute the compound in assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0 containing 0.1 mg/mL BSA).
-
Enzyme Incubation: In a 96-well plate, add 1 nM of recombinant human sEH enzyme to each well containing the serially diluted inhibitor. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (blank).
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorescent substrate CMNPC to a final concentration of 5 µM.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality: The choice of a fluorescent assay provides high sensitivity and is amenable to high-throughput screening.[4] Pre-incubation is crucial to ensure the system reaches equilibrium before measuring the enzymatic rate, providing a more accurate IC₅₀.
Toxicity Profiling: Defining the Safety Margin
A potent compound is clinically useless if it is indiscriminately toxic. Cytotoxicity assays are the first line of defense in weeding out problematic derivatives.
Protocol: MTT Cell Proliferation Assay
This is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9]
-
Principle: The MTT reagent (a yellow tetrazole) is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidinylurea derivatives for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or TC₅₀ (toxic concentration for 50% of cells).
-
-
Expert Insight: It is critical to test cytotoxicity across multiple cell lines from different origins. A compound that is highly toxic to all cells suggests a non-specific mechanism of toxicity, whereas toxicity specific to one cell line might indicate an on-target or off-target effect related to that cell type's specific biology.[10]
Comparative Analysis: Structure-Activity and Structure-Toxicity Relationships
Once efficacy (IC₅₀) and cytotoxicity (GI₅₀) data are available, the in vitro therapeutic index can be calculated. This allows for direct comparison between derivatives.
| Derivative ID | Target (sEH) IC₅₀ (nM) | Cytotoxicity (HepG2) GI₅₀ (µM) | In Vitro TI (GI₅₀/IC₅₀) | Key Structural Feature |
| Compound A | 15 | > 50 | > 3333 | 1-Adamantyl urea |
| Compound B | 2.1 | > 50 | > 23800 | 4-(trifluoromethoxy)phenyl urea |
| Compound C | 35 | 12.5 | 357 | Phenyl urea |
| Compound D | 250 | 8.0 | 32 | Unsubstituted piperidine-N |
Note: Data is hypothetical and for illustrative purposes, but is based on trends observed in the literature where aryl-urea derivatives show improved potency over adamantyl-ureas.[3][8]
From this comparison, a clear structure-activity relationship (SAR) emerges. Replacing the bulky adamantyl group (Compound A) with an aryl group like 4-(trifluoromethoxy)phenyl (Compound B) can dramatically increase potency against the sEH target.[3][8] Simultaneously, the structure-toxicity relationship (STR) must be considered. While Compound C is still potent, its lower cytotoxicity threshold results in a significantly worse therapeutic index. This highlights the delicate balance that medicinal chemists must navigate.
Caption: Relationship between structural changes and their impact on efficacy and toxicity.
Advancing to In Vivo Models
Promising candidates with a high in vitro TI are advanced to animal models. This step is essential as in vitro systems cannot predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which profoundly impacts in vivo efficacy and toxicity.[11]
-
Efficacy Models: For an sEH inhibitor, an appropriate model could be the carrageenan-induced inflammatory pain model in mice, where a reduction in hyperalgesia indicates efficacy.[3]
-
Toxicity Studies: Acute toxicity studies in rodents are performed by administering escalating doses to determine the maximum tolerated dose (MTD) and, if necessary, the LD₅₀.
A compound such as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) has been evaluated in rodent models of hypertension and dysglycemia, demonstrating that in vitro potency can translate to in vivo pharmacological effects.[12][13] These studies are crucial for correlating drug exposure levels with both therapeutic and adverse outcomes, providing the ultimate preclinical assessment of the therapeutic index.
Conclusion and Future Directions
The assessment of the therapeutic index for this compound derivatives is a multi-faceted process that relies on a logical, tiered approach. By integrating in vitro potency and cytotoxicity assays, researchers can efficiently rank compounds and elucidate critical structure-activity and structure-toxicity relationships. This allows for the selection of candidates with the highest potential for success before undertaking resource-intensive in vivo studies. The ultimate goal is to identify derivatives with a wide therapeutic window, ensuring that the dose required for therapeutic benefit is substantially lower than the dose that causes harmful side effects, a foundational principle of safe and effective medicine.[1]
References
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Available at: [Link]
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Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Available at: [Link]
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Novartis Institutes for BioMedical Research. (2012). The Determination and Interpretation of the Therapeutic Index in Drug Development. Nature Reviews Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). The synthetic compounds of the urea derivatives 12-22. Available at: [Link]
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ResearchGate. (n.d.). Structure of piperidinyl urea derivatives. Available at: [Link]
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National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Available at: [Link]
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Vitale, P., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
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Zavrsnik, J., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology Letters. Available at: [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Available at: [Link]
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ResearchGate. (n.d.). Concept of the in vitro therapeutic index. Available at: [Link]
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Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Available at: [Link]
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SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]
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Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Available at: [Link]
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National Institutes of Health. (n.d.). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Piperidin-4-yl)urea hydrochloride
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 1-(Piperidin-4-yl)urea hydrochloride. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental integrity, reflecting a commitment to best practices that extends beyond the product itself. This document synthesizes technical data from safety data sheets and regulatory standards to provide a self-validating system for waste management.
Core Principle: Hazard-Informed Waste Management
Proper disposal begins with a thorough understanding of the substance's hazards. This compound is not a benign compound; its hazard profile dictates its handling and disposal pathway. The primary risks are associated with its potential for irritation and harm if ingested or inhaled.[1] The piperidine component suggests underlying toxicity, while the hydrochloride salt can contribute to irritant properties.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Hazard Code | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Warning |
| Skin Irritation | H315 | Causes skin irritation. | Warning |
| Eye Irritation | H319 | Causes serious eye irritation. | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Warning |
Source: Synthesized from AK Scientific, Inc. Safety Data Sheet.[1]
Given these classifications, this compound must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [1] Doing so risks environmental contamination and violates regulatory standards.
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Before handling the compound for disposal, ensuring personal safety is paramount. The required PPE is directly correlated to the identified hazards of skin/eye irritation and respiratory irritation.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or face shield. | Prevents serious eye irritation (H319) from dust or splashes.[1] |
| Hand | Chemical-resistant nitrile gloves. | Protects against skin irritation (H315).[1][2] |
| Body | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area. | Mitigates risk of respiratory irritation (H335) from dust inhalation.[1] |
Operational Mandate: All handling of this compound, including weighing and transferring to a waste container, should be conducted within a certified chemical fume hood or a similarly ventilated enclosure.[1] An eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Disposal Procedure
The disposal of this compound follows the hazardous waste management principles established by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Step 1: Waste Containerization
-
Select a Compatible Container: Use a clearly marked, sealable, and non-reactive waste container. High-density polyethylene (HDPE) containers are a suitable choice.[2]
-
Segregate Waste: This container must be dedicated to solid chemical waste and should not be mixed with liquid, biological, or radioactive waste. Store it away from incompatible materials, particularly strong oxidizing agents.[2]
Step 2: Accurate Labeling
-
Immediate Labeling: Attach a hazardous waste label to the container as soon as the first quantity of waste is added.[2]
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" and CAS Number "61220-35-5".[1]
-
Hazard identification (e.g., "Harmful," "Irritant").
-
Accumulation Start Date.
-
Your name, lab number, and contact information.
-
Step 3: Interim Storage
-
Secure Storage: Keep the sealed waste container in a designated, secure satellite accumulation area within your laboratory.[2]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[1] Do not store in areas of high traffic or near heat sources or drains.[1][2]
Step 4: Final Disposal
-
Professional Removal: The final step is to arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]
-
Documentation: Follow your institution's procedures to complete a chemical collection request form.[2] Never attempt to transport hazardous waste yourself.
Emergency Protocol: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[1]
-
Don PPE: Wear the full PPE as detailed in Table 2.
-
Contain the Spill: Prevent the powder from spreading further.
-
Clean-Up:
-
Decontaminate: Clean the spill surface with an appropriate solvent and then soap and water.
-
Report: Report the incident to your supervisor or EHS department as per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride, PK00096E-1, 2025/9/3 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
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Piperidine - SAFETY DATA SHEET. PENTACHEMICALS. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
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PIPERIDINE AR. Loba Chemie. [Link]
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Standard Operating Procedure for Urea. Washington State University. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, PK00099E-1, 2025/3/19 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
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Safety Data Sheet: Urea. Chemos GmbH&Co.KG. [Link]
-
Working Document SAFETY DATA SHEET UREA. Azomures. [Link]
-
SAFETY DATA SHEET Urea, liquor. Airgas. [Link]
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A Senior Application Scientist's Guide to Handling 1-(Piperidin-4-yl)urea Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(Piperidin-4-yl)urea hydrochloride, a valuable building block in medicinal chemistry, demands a thorough understanding of its properties and a meticulous approach to laboratory operations. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Know Your Reagent
This compound (CAS No: 61220-33-5) is a solid powder that requires careful handling due to its specific hazard profile.[1] Understanding these hazards is the foundational step in mitigating risk.
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[1]
The signal word for this chemical is "Warning".[1] This classification dictates the minimum personal protective equipment (PPE) and handling protocols required to ensure personnel safety. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our primary directive.[1][2]
Table 1: PPE Requirements for Handling this compound
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields and a face shield. | Chemical-resistant gloves (e.g., Nitrile), fully-buttoned lab coat. | Work within a certified chemical fume hood or use a NIOSH-approved particulate respirator.[3] |
| Solution Preparation | Splash-proof monogoggles or safety glasses with side shields.[4] | Chemical-resistant gloves, lab coat. | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| General Handling | Safety glasses with side shields. | Chemical-resistant gloves, lab coat. | Use in a well-ventilated area.[5] |
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Causality: The crystalline dust of the compound can cause significant mechanical and chemical irritation upon contact with the eyes. When handling the powder or preparing solutions where splashing is possible, a combination of safety glasses and a full-face shield provides comprehensive protection.[4][6]
Skin Protection: An Impermeable Barrier
This compound causes skin irritation (H315).[1] Therefore, preventing direct contact is essential.
-
Causality: Chemical-resistant gloves, such as nitrile, create a necessary barrier.[6] It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[3] A fully-buttoned lab coat protects against incidental contact and contamination of personal clothing.[7]
Respiratory Protection: Preventing Inhalation
As the compound may cause respiratory irritation (H335), controlling airborne dust is a primary safety objective.[1]
-
Causality: Weighing and transferring the solid compound can generate fine dust that can be easily inhaled. Performing these tasks within a certified chemical fume hood is the most effective engineering control.[7] If a fume hood is not available, a NIOSH-approved respirator equipped with a particulate filter is mandatory to prevent inhalation.[3][8]
Operational Plan: Step-by-Step Handling Protocol
A self-validating safety system relies on standardized, repeatable procedures. Follow this protocol for routine handling.
-
Preparation and Pre-Handling:
-
Confirm the location and operational status of the nearest eyewash station and safety shower.[9]
-
Designate a specific area for handling, preferably within a chemical fume hood.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Post-Handling and Cleanup:
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events safely and effectively.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10]
-
In Case of Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice.[10]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor if you feel unwell.[1][9]
Spill Response Plan
For a minor spill of solid this compound, follow these steps. A major spill requires evacuation and contacting your institution's Environmental Health & Safety (EHS) department.[11]
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Prevent entry into the spill zone.
-
Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and eye protection. If significant dust is present, a respirator is required.[12]
-
Contain and Clean: Gently cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[13][14]
-
Collect Residue: Carefully sweep or vacuum (with a HEPA filter) the material into a suitable, labeled container for hazardous waste.[7][13] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water.[15]
-
Dispose: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[1][7]
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or contaminated this compound must be disposed of as hazardous chemical waste.[1] Place it in a clearly labeled, sealed, and compatible container.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spill cleanup, must also be disposed of as hazardous waste.[16]
-
Regulatory Compliance: Always follow your institution's specific waste disposal procedures, which are designed to comply with local and national regulations.[9] Do not discharge the chemical into drains or the environment.[1][3]
By integrating these principles of hazard awareness, correct PPE usage, and standardized procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.
References
-
KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
AliSource. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
The University of Iowa. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 1-Piperidin-4-YL-1H-benzoimidazole dihydrochloride. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]
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- 2. PIPERIDIN-4-YL-UREA HCL price,buy PIPERIDIN-4-YL-UREA HCL - chemicalbook [chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




